molecular formula C7H14O2 B1205312 5-Methylhexanoic acid CAS No. 628-46-6

5-Methylhexanoic acid

Cat. No.: B1205312
CAS No.: 628-46-6
M. Wt: 130.18 g/mol
InChI Key: MHPUGCYGQWGLJL-UHFFFAOYSA-N
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Description

, also known as isoenanthic acid or fema 3572, belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. Thus, is considered to be a fatty acid lipid molecule. exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). has been primarily detected in urine. Within the cell, is primarily located in the cytoplasm and adiposome. is a cheese, fatty, and fruity tasting compound that can be found in fruits and tea. This makes a potential biomarker for the consumption of these food products.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylhexanoic acid
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InChI

InChI=1S/C7H14O2/c1-6(2)4-3-5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9)
Source PubChem
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InChI Key

MHPUGCYGQWGLJL-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
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DSSTOX Substance ID

DTXSID8044252
Record name 5-Methylhexanoic acid
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Molecular Weight

130.18 g/mol
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Physical Description

Liquid, liquid with a cheese fermented odour
Record name 5-Methylhexanoic acid
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Record name 5-Methylhexanoic acid
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

soluble in water; miscible with fat
Record name 5-Methylhexanoic acid
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Density

0.912 (24°)
Record name 5-Methylhexanoic acid
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CAS No.

628-46-6, 1330-19-4
Record name 5-Methylhexanoic acid
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Record name 5-Methylhexanoic acid
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Record name Isoheptanoic acid
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Record name 5-METHYLHEXANOIC ACID
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Record name Hexanoic acid, 5-methyl
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Record name 5-METHYL HEXANOIC ACID
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Record name 5-Methylhexanoic acid
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Melting Point

< -25 °C
Record name 5-Methylhexanoic acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 5-Methylhexanoic acid. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and visual representations of key concepts.

Chemical Identity and Structure

This compound, also known as isoheptanoic acid, is a branched-chain fatty acid. Its structure consists of a six-carbon chain with a methyl group at the fifth carbon and a carboxylic acid functional group.

IdentifierValue
IUPAC Name This compound[1]
Synonyms Isoheptanoic acid, Isoenanthic acid, 5-Methylcaproic acid
CAS Number 628-46-6[2]
Molecular Formula C₇H₁₄O₂[1]
Molecular Weight 130.18 g/mol [1]
SMILES CC(C)CCCC(=O)O[1]
InChI InChI=1S/C7H14O2/c1-6(2)4-3-5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9)[1]

graph "5_Methylhexanoic_Acid_Structure" {
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C1 [label="C", pos="0,0!"]; O1 [label="O", fillcolor="#EA4335", pos="0.87,-0.5!"]; O2 [label="O", fillcolor="#EA4335", pos="-0.87,-0.5!"]; H_O [label="H", fillcolor="#F1F3F4", fontcolor="#202124", pos="1.3,-1.2!"]; C2 [label="C", pos="-1.5,0.87!"]; C3 [label="C", pos="-2.5,1.73!"]; C4 [label="C", pos="-3.5,2.6!"]; C5 [label="C", pos="-4.5,3.46!"]; C6 [label="C", pos="-5.5,2.6!"]; C7 [label="C", pos="-3.5,4.33!"];

// Add invisible nodes for positioning hydrogens H1_pos [label="", style=invis, pos="-1.2,1.8!"]; H2_pos [label="", style=invis, pos="-2.2,0.8!"]; H3_pos [label="", style=invis, pos="-2.2,2.7!"]; H4_pos [label="", style=invis, pos="-3.2,1.7!"]; H5_pos [label="", style=invis, pos="-3.2,3.5!"]; H6_pos [label="", style=invis, pos="-4.2,2.5!"]; H7_pos [label="", style=invis, pos="-4.8,4.4!"]; H8_pos [label="", style=invis, pos="-5.2,1.7!"]; H9_pos [label="", style=invis, pos="-6.2,3.0!"]; H10_pos [label="", style=invis, pos="-6.2,2.0!"]; H11_pos [label="", style=invis, pos="-2.8,4.9!"]; H12_pos [label="", style=invis, pos="-4.2,4.9!"]; H13_pos [label="", style=invis, pos="-3.5,5.3!"];

// Add hydrogen nodes H1 [label="H", fillcolor="#F1F3F4", fontcolor="#202124", pos="-1.2,1.8!"]; H2 [label="H", fillcolor="#F1F3F4", fontcolor="#202124", pos="-2.2,0.8!"]; H3 [label="H", fillcolor="#F1F3F4", fontcolor="#202124", pos="-2.2,2.7!"]; H4 [label="H", fillcolor="#F1F3F4", fontcolor="#202124", pos="-3.2,1.7!"]; H5 [label="H", fillcolor="#F1F3F4", fontcolor="#202124", pos="-3.2,3.5!"]; H6 [label="H", fillcolor="#F1F3F4", fontcolor="#202124", pos="-4.2,2.5!"]; H7 [label="H", fillcolor="#F1F3F4", fontcolor="#202124", pos="-4.8,4.4!"]; H8 [label="H", fillcolor="#F1F3F4", fontcolor="#202124", pos="-5.2,1.7!"]; H9 [label="H", fillcolor="#F1F3F4", fontcolor="#202124", pos="-6.2,3.0!"]; H10 [label="H", fillcolor="#F1F3F4", fontcolor="#202124", pos="-6.2,2.0!"]; H11 [label="H", fillcolor="#F1F3F4", fontcolor="#202124", pos="-2.8,4.9!"]; H12 [label="H", fillcolor="#F1F3F4", fontcolor="#202124", pos="-4.2,4.9!"]; H13 [label="H", fillcolor="#F1F3F4", fontcolor="#202124", pos="-3.5,5.3!"];

// Bonds C1 -- O1 [style=double]; C1 -- O2; O2 -- H_O; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C5 -- C7;

// C-H Bonds C2 -- H1; C2 -- H2; C3 -- H3; C3 -- H4; C4 -- H5; C4 -- H6; C5 -- H7; C6 -- H8; C6 -- H9; C6 -- H10; C7 -- H11; C7 -- H12; C7 -- H13; }

Caption: Chemical structure of this compound.

Physical Properties

This compound is a colorless liquid at room temperature with a characteristic fatty, cheesy odor.[3] A summary of its key physical properties is presented in the table below.

PropertyValueConditions
Melting Point < -25 °C760.00 mm Hg[3]
Boiling Point 216 °C-
Density 0.90700 to 0.91700 g/cm³@ 25.00 °C[3]
Refractive Index 1.41700 to 1.42700@ 20.00 °C[3]
Solubility Slightly soluble in water-
Flash Point 215.00 °F (101.67 °C)TCC[3]
pKa 4.78 ± 0.10Predicted

Spectroscopic Properties

Spectroscopic data is crucial for the identification and characterization of this compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹³C NMR Spectrum: A ¹³C NMR spectrum was recorded on a BRUKER WP-60 instrument.[1]

  • ¹H NMR Spectrum: The proton NMR spectrum provides information on the different types of protons and their neighboring environments.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. A vapor phase IR spectrum is available for this compound.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • GC-MS Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) data is available, with a prominent peak observed at m/z 60.0.[1] The analysis was performed on a HITACHI M-80B instrument using electron ionization (EI).[1]

Experimental Protocols

This section details the general methodologies for determining the key physical and spectroscopic properties of this compound.

Determination of Boiling Point (Micro Boiling Point Method)

This method is suitable for determining the boiling point of small quantities of a liquid sample.

Materials:

  • This compound sample

  • Capillary tube (sealed at one end)

  • Melting point apparatus or Thiele tube

  • Thermometer

  • Small test tube

  • Mineral oil or other suitable heating bath fluid

Procedure:

  • A few drops of this compound are placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • The test tube is attached to a thermometer and heated in a melting point apparatus or a Thiele tube filled with mineral oil.

  • The sample is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

  • The heat source is then removed, and the liquid is allowed to cool.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[4]

Caption: Workflow for micro boiling point determination.

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume.

Materials:

  • This compound sample

  • Pycnometer or a graduated cylinder

  • Analytical balance

Procedure:

  • The mass of a clean, dry pycnometer (or graduated cylinder) is accurately measured.

  • The pycnometer is filled with the this compound sample, and the mass is measured again.

  • The volume of the liquid is determined by reading the graduated cylinder or by knowing the calibrated volume of the pycnometer.

  • The density is calculated by dividing the mass of the liquid by its volume.[5]

Spectroscopic Analysis Protocols
  • Sample Preparation: A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: The sample is placed in an NMR tube and analyzed using an NMR spectrometer. Standard pulse programs are used to acquire ¹H and ¹³C NMR spectra.

  • Sample Preparation: A drop of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

  • Data Acquisition: The sample is placed in an FT-IR spectrometer, and the spectrum is recorded over a standard range (e.g., 4000-400 cm⁻¹).

  • Sample Preparation: The sample may be analyzed directly or after derivatization to increase volatility. For direct analysis, a dilute solution in a volatile solvent (e.g., dichloromethane or hexane) is prepared.

  • Gas Chromatography (GC): A small volume of the prepared sample is injected into the GC. The instrument is equipped with a suitable capillary column (e.g., a polar column like DB-Wax for fatty acids). The oven temperature is programmed to ramp up to ensure separation of components.[2]

  • Mass Spectrometry (MS): The separated components from the GC elute into the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. The mass-to-charge ratio of the fragments is detected to produce a mass spectrum.

Metabolic Pathway: Beta-Oxidation of a Branched-Chain Fatty Acid

As a branched-chain fatty acid, this compound is expected to undergo metabolism via a pathway similar to the beta-oxidation of other branched-chain fatty acids. This process occurs in the mitochondria and involves a series of enzymatic reactions to break down the fatty acid into smaller molecules for energy production.

Beta_Oxidation_Branched_Chain_Fatty_Acid cluster_products Products This compound This compound 5-Methylhexanoyl-CoA 5-Methylhexanoyl-CoA This compound->5-Methylhexanoyl-CoA Acyl-CoA Synthetase (ATP -> AMP + PPi) Intermediate 1 Intermediate 1 5-Methylhexanoyl-CoA->Intermediate 1 Acyl-CoA Dehydrogenase (FAD -> FADH2) Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 Enoyl-CoA Hydratase (H2O) Intermediate 3 Intermediate 3 Intermediate 2->Intermediate 3 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH + H+) Propionyl-CoA + Acetyl-CoA Propionyl-CoA + Acetyl-CoA Intermediate 3->Propionyl-CoA + Acetyl-CoA Thiolase (CoA-SH) TCA Cycle TCA Cycle Propionyl-CoA + Acetyl-CoA->TCA Cycle

Caption: Simplified beta-oxidation pathway for a branched-chain fatty acid.

Safety Information

This compound is classified as corrosive and can cause severe skin burns and eye damage.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

References

An In-depth Technical Guide to 5-Methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of 5-methylhexanoic acid, a branched-chain fatty acid. It details its chemical structure, physicochemical properties, relevant experimental protocols for the synthesis of its derivatives, and its role in metabolic pathways. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Chemical Identity and Structure

This compound, also known as isoheptanoic acid, is a medium-chain fatty acid.[1][2] Its chemical structure consists of a six-carbon hexanoic acid backbone with a methyl group located on the fifth carbon atom.

  • Molecular Formula: C₇H₁₄O₂[1][3][4][5][6]

  • IUPAC Name: this compound[3][5][7][8]

  • CAS Registry Number: 628-46-6[1][3][5][9]

  • SMILES: CC(C)CCCC(O)=O[4][8]

  • InChI Key: MHPUGCYGQWGLJL-UHFFFAOYSA-N[3][4][5][9]

Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of this compound.

PropertyValueUnitSource(s)
Molecular Weight 130.18 g/mol [4][6][9]
130.1849 g/mol [3][5][8]
Physical State Liquid-[1][7]
Appearance Colorless liquid-[9]
Odor Fatty, cheesy, fermented-[1][9]
Boiling Point 216°C[1][9]
486.00 ± 6.00K[10]
Melting Point < -25°C[7][9]
-55.77 (estimate)°C[1]
Density ~0.91g/cm³[9]
0.912 (at 24°C)g/cm³[7]
Refractive Index 1.422-[7]
1.4220-[1]
Water Solubility Slightly soluble-[1][9]
3.93 (predicted)g/L[2]
pKa 4.78 ± 0.10 (Predicted)-[1]
5.15 (Predicted)-[2]
LogP 2.19-[1]
2.22 (Predicted)-[2]
Flash Point >100°C[1]

Experimental Protocols

This compound and its derivatives are important precursors in the synthesis of pharmacologically active molecules. A notable example is the synthesis of (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid, known as Pregabalin, a potent anticonvulsant.[11][12] A key step in its synthesis is the asymmetric hydrogenation of a cyano-substituted olefin to produce a chiral nitrile intermediate.[12]

Protocol: Asymmetric Hydrogenation for the Synthesis of (S)-3-Cyano-5-methylhexanoate [12]

This protocol describes the key enantioselective step in a documented synthesis of Pregabalin.[12]

  • Objective: To synthesize (S)-3-cyano-5-methylhexanoate from a 3-cyano-5-methylhex-3-enoic acid salt with high enantiomeric excess.

  • Reagents and Materials:

    • 3-cyano-5-methylhex-3-enoic acid salt (e.g., tert-butylammonium salt)

    • Rhodium catalyst: [(R,R)-(Me-DuPHOS)Rh(COD)]BF₄

    • Methanol (MeOH)

    • Hydrogen gas (H₂)

    • Pressurized reaction vessel (hydrogenator)

  • Procedure:

    • Charge a suitable pressure vessel with the 3-cyano-5-methylhex-3-enoic acid salt and the rhodium catalyst, [(R,R)-(Me-DuPHOS)Rh(COD)]BF₄, in methanol.

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen to 45 psi.

    • Heat the reaction mixture to 55 °C and maintain stirring.

    • Monitor the reaction for completion (e.g., by checking for the cessation of hydrogen uptake).

    • Upon completion, cool the vessel to room temperature and carefully vent the excess hydrogen.

    • The resulting solution contains the desired product, (S)-3-cyano-5-methylhexanoate, which can be isolated and purified in subsequent steps. This intermediate is then typically subjected to nitrile reduction to yield the final aminomethyl product.[12]

Biological Context and Metabolic Pathways

As a branched-chain fatty acid (BCFA), this compound is involved in lipid metabolism.[9] BCFAs are integral components of cell membranes, where they contribute to membrane fluidity, and are involved in various metabolic processes.[9] The catabolism of fatty acids like this compound primarily occurs through β-oxidation, a metabolic process that breaks down fatty acids to produce acetyl-CoA.[9]

The β-oxidation of a saturated fatty acyl-CoA chain involves a cycle of four key enzymatic reactions:[9]

  • Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond between the α and β carbons, producing FADH₂.

  • Hydration: An enoyl-CoA hydratase adds a hydroxyl group to the β-carbon.

  • Oxidation: A β-hydroxyacyl-CoA dehydrogenase converts the hydroxyl group into a ketone, generating NADH.

  • Thiolytic Cleavage: A thiolase enzyme cleaves the β-ketoacyl-CoA, releasing a molecule of acetyl-CoA and a fatty acyl-CoA chain that is two carbons shorter.

This cycle repeats until the fatty acid is completely broken down into acetyl-CoA units, which can then enter the citric acid cycle for energy production.

Beta_Oxidation_Pathway fatty_acyl_coa Fatty Acyl-CoA (Cn) trans_enoyl_coa trans-Δ²-Enoyl-CoA fatty_acyl_coa->trans_enoyl_coa 1. Dehydrogenation l_beta_hydroxyacyl_coa L-β-Hydroxyacyl-CoA trans_enoyl_coa->l_beta_hydroxyacyl_coa 2. Hydration beta_ketoacyl_coa β-Ketoacyl-CoA l_beta_hydroxyacyl_coa->beta_ketoacyl_coa 3. Oxidation shortened_acyl_coa Shortened Acyl-CoA (Cn-2) beta_ketoacyl_coa->shortened_acyl_coa 4. Thiolysis acetyl_coa Acetyl-CoA beta_ketoacyl_coa->acetyl_coa fad_node FAD fadh2_node FADH₂ fad_node->fadh2_node h2o_node H₂O h2o_node->l_beta_hydroxyacyl_coa Enoyl-CoA Hydratase nad_node NAD⁺ nadh_node NADH + H⁺ nad_node->nadh_node coa_sh_node CoA-SH coa_sh_node->beta_ketoacyl_coa

Caption: The four sequential steps of the β-oxidation pathway for fatty acid catabolism.

References

A Technical Guide to 5-Methylhexanoic Acid: Nomenclature and Identification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise chemical identification is paramount. This guide provides a focused overview of the nomenclature of 5-Methylhexanoic acid, a medium-chain fatty acid.[1][2][3][4]

IUPAC Name

The systematic name for this compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[1][2][5][6]

Synonyms and Identifiers

This compound is also known by several other names in literature and commercial sources. Understanding these synonyms is crucial for comprehensive literature searches and material sourcing.

SynonymSource
Isoheptanoic acidPubChem, Benchchem, ChemicalBook
Isoenanthic acidPubChem, Benchchem
5-Methylcaproic acidPubChem, Benchchem
Isoamylacetic acidPubChem
Hexanoic acid, 5-methyl-PubChem, NIST WebBook
5-Methylhexylic acidPubChem

A variety of identifiers are used to catalog this chemical compound across different databases:

  • CAS Number: 628-46-6[1][5][6][7]

  • PubChem CID: 12344[1]

  • ChEBI ID: CHEBI:179997[1]

  • Molecular Formula: C₇H₁₄O₂[1][3][5][6][7]

Logical Relationship of Nomenclature

The IUPAC name "this compound" is derived from its chemical structure. The following diagram illustrates the logical breakdown of the name based on IUPAC nomenclature rules.

5-Methylhexanoic_Acid_Nomenclature cluster_structure Chemical Structure cluster_iupac IUPAC Name Components Carboxylic_Acid Carboxylic Acid (-COOH) Suffix Suffix: '-oic acid' Carboxylic_Acid->Suffix determines Hexane_Chain Six-Carbon Chain (Hexane) Parent_Chain Parent Chain: 'hexan-' Hexane_Chain->Parent_Chain determines Methyl_Group Methyl Group (-CH3) Substituent Substituent: '5-methyl' Methyl_Group->Substituent determines position on chain Final_Name This compound Suffix->Final_Name Parent_Chain->Final_Name Substituent->Final_Name

Fig. 1: IUPAC Naming Convention for this compound.

References

An In-depth Technical Guide to 5-Methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylhexanoic acid, also known as isoheptanoic acid, is a branched-chain fatty acid (BCFA) with the chemical formula C7H14O2. It is a colorless liquid with a characteristic fatty, cheese-like odor.[1] This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, synthesis methods, analytical protocols, biological activities, and toxicological data, tailored for a scientific audience.

Chemical and Physical Properties

This compound is a medium-chain fatty acid.[2] Its physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C7H14O2[3]
Molecular Weight 130.18 g/mol [4]
CAS Number 628-46-6[5]
Appearance Colorless liquid[3]
Odor Fatty, cheesy, oily, fruity[2]
Boiling Point 216 °C[3]
Melting Point < -25 °C[3]
Density 0.91 g/cm³[3]
Refractive Index 1.4209 (at 19°C)[3]
Water Solubility Slightly soluble[2]
pKa ~4.78[3]
LogP 1.897[3]

Experimental Protocols

Chemical Synthesis

3.1.1. Malonic Ester Synthesis (Hypothetical Protocol)

This method involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation.

  • Step 1: Deprotonation of Diethyl Malonate. Diethyl malonate is treated with a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate.

  • Step 2: Alkylation. The enolate is then reacted with a suitable alkyl halide, in this case, 1-bromo-3-methylbutane (isobutyl bromide).

  • Step 3: Hydrolysis and Decarboxylation. The resulting dialkylmalonate is hydrolyzed to the corresponding dicarboxylic acid using a strong base like sodium hydroxide, followed by acidification. Upon heating, the malonic acid derivative decarboxylates to yield this compound.

3.1.2. Grignard Reaction (Hypothetical Protocol)

This method involves the reaction of a Grignard reagent with carbon dioxide.

  • Step 1: Formation of the Grignard Reagent. 1-bromo-4-methylpentane is reacted with magnesium metal in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) to form the Grignard reagent, 4-methylpentylmagnesium bromide.

  • Step 2: Carboxylation. The Grignard reagent is then reacted with solid carbon dioxide (dry ice) or bubbled with CO2 gas.

  • Step 3: Acidification. The resulting magnesium carboxylate salt is hydrolyzed with a strong acid (e.g., hydrochloric acid or sulfuric acid) to yield this compound.

3.1.3. Synthesis Workflow

cluster_0 Malonic Ester Synthesis cluster_1 Grignard Reaction Diethyl Malonate Diethyl Malonate Enolate Enolate Diethyl Malonate->Enolate  NaOEt Alkylated Malonate Alkylated Malonate Enolate->Alkylated Malonate  1-bromo-3-methylbutane This compound This compound Alkylated Malonate->this compound  1. NaOH, H2O  2. H3O+, Δ 1-bromo-4-methylpentane 1-bromo-4-methylpentane Grignard Reagent Grignard Reagent 1-bromo-4-methylpentane->Grignard Reagent  Mg, ether Magnesium Carboxylate Magnesium Carboxylate Grignard Reagent->Magnesium Carboxylate  CO2 This compound This compound Magnesium Carboxylate->this compound  H3O+

Hypothetical synthesis routes for this compound.
Analytical Methods

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) for Biological Samples

This protocol is adapted from established methods for short-chain fatty acid analysis in plasma.[6][7]

  • 1. Sample Preparation (Plasma/Serum):

    • To 100 µL of plasma or serum in a microcentrifuge tube, add an internal standard (e.g., a deuterated analog of a similar fatty acid).

    • Acidify the sample by adding 10 µL of 1 M HCl to protonate the fatty acids.

    • Add 300 µL of cold methyl tert-butyl ether (MTBE) as the extraction solvent.

    • Vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully transfer the upper organic layer (MTBE) to a clean GC vial with an insert.

  • 2. GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or similar.

    • Mass Spectrometer: Agilent 7000B Triple Quadrupole or similar.

    • Column: High-polarity column suitable for free fatty acids, such as a DB-FFAP (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp 1: Increase to 150°C at 10°C/min.

      • Ramp 2: Increase to 240°C at 20°C/min, hold for 5 minutes.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification. Key ions for this compound would include its molecular ion and characteristic fragment ions.[4]

  • 3. Quantification:

    • A calibration curve is constructed by analyzing standards of known concentrations of this compound.

    • The concentration in the biological sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

3.2.2. High-Performance Liquid Chromatography (HPLC-UV)

This protocol is a general method for the analysis of organic acids and may require optimization for this compound.[8][9][10]

  • 1. Sample Preparation:

    • For aqueous samples, dilute with the mobile phase to a concentration within the calibration range.

    • For biological samples (e.g., plasma), perform protein precipitation by adding 3 parts of cold acetonitrile to 1 part of the sample, vortex, and centrifuge. The supernatant can then be diluted with the mobile phase.

    • Filter all samples through a 0.45 µm syringe filter before injection.

  • 2. HPLC Instrumentation and Conditions:

    • HPLC System: Standard HPLC with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 25 mM potassium phosphate monobasic adjusted to pH 2.5 with phosphoric acid) and an organic solvent like acetonitrile (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10-20 µL.

  • 3. Quantification:

    • Prepare a series of standard solutions of this compound in the mobile phase.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration in the sample by interpolating its peak area on the calibration curve.

Biological Activity and Signaling Pathways

The biological activity of this compound is not extensively studied; however, as a branched-chain fatty acid, it is expected to participate in lipid metabolism and may influence cellular signaling pathways.

Metabolism

This compound is metabolized through the fatty acid β-oxidation pathway to generate energy. Due to the methyl branch at the 5-position (gamma-position relative to the carboxyl group), it can undergo β-oxidation without the need for α-oxidation. The pathway would proceed similarly to that of straight-chain fatty acids, yielding acetyl-CoA and propionyl-CoA.

Potential Signaling Pathways

4.2.1. Nrf2 Signaling Pathway (Hypothesized)

Some fatty acids and their metabolites have been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of cellular antioxidant responses.[11] While direct evidence for this compound is lacking, it is plausible that it or its metabolites could modulate this pathway. Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes.

This compound This compound Keap1 Keap1 This compound->Keap1  (Hypothesized interaction) Nrf2 Nrf2 Keap1->Nrf2  Inhibition ARE ARE Nrf2->ARE  Translocation to nucleus  and binding Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes  Transcription

Hypothesized activation of the Nrf2 pathway by this compound.

4.2.2. Peroxisome Proliferator-Activated Receptors (PPARs)

Fatty acids are natural ligands for PPARs, a group of nuclear receptors that regulate gene expression involved in lipid and glucose metabolism.[12][13] It is possible that this compound could act as a ligand for PPARα, which is highly expressed in metabolically active tissues like the liver and muscle.[14][15] Activation of PPARα generally leads to an increase in fatty acid oxidation.

Toxicology and Safety

Toxicity EndpointResultReference
Acute Oral Toxicity No data available[16]
Acute Dermal Toxicity No data available[16]
Skin Corrosion/Irritation Category 1C (Causes severe skin burns and eye damage)[16]
Serious Eye Damage/Irritation Category 1 (Causes serious eye damage)[16]

Spectroscopic Data

Mass Spectrometry

The mass spectrum of this compound shows characteristic fragmentation patterns for a carboxylic acid. Key fragments would include the loss of a water molecule, the carboxyl group, and cleavage at various points along the carbon chain. The mass spectrum of its methyl ester is also available and shows a molecular ion peak and other characteristic fragments.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted 1H and 13C NMR spectra are available in various databases.[3] These spectra would show characteristic chemical shifts for the protons and carbons in the different chemical environments of the molecule, including the methyl groups, the methylene groups, the methine group, and the carboxylic acid group. While predicted spectra are useful, experimental spectra would be required for definitive structural confirmation.

Conclusion

This compound is a branched-chain fatty acid with established physical and chemical properties. While detailed experimental protocols for its synthesis and direct evidence for its biological activities are not extensively documented, established methods in organic chemistry and analytical biochemistry can be readily adapted for its study. Its potential role in metabolic regulation through pathways like Nrf2 and PPAR signaling warrants further investigation, which could be of interest to researchers in drug development and metabolic diseases. As with any corrosive chemical, appropriate safety precautions should be taken when handling this compound.

References

The Natural Occurrence and Metabolic Significance of 5-Methylhexanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylhexanoic acid, a branched-chain fatty acid (BCFA), is a naturally occurring compound found across various biological systems, from microorganisms to plants and animals, including humans. Its presence contributes to the characteristic aromas of certain foods and it plays a role in lipid metabolism. This technical guide provides an in-depth overview of the natural occurrence of this compound, methodologies for its analysis, and its metabolic context. While specific signaling pathways directly modulated by this compound are not yet well-elucidated, this guide will explore the broader metabolic pathways of branched-chain fatty acids.

Natural Occurrence of this compound

This compound has been identified in a diverse range of natural sources. The following table summarizes its known occurrences. However, quantitative data on the natural concentrations of this compound in these sources is limited in the scientific literature. The "Usage Level" in consumer products is provided for context but does not represent natural concentration.

Table 1: Natural Occurrence of this compound

CategorySourceReported OccurrenceQuantitative Data (Concentration)
Plants Babaco Fruit (Carica pentagona Heilborn)Yes[1]Not available
Mango (Mangifera indica)Yes[1]Not available
Strawberry (Fragaria x ananassa)Yes[1]Not available
Tea (Camellia sinensis)Yes[1]Not available
Tobacco (Nicotiana tabacum)Yes[2]Not available
Thyme (Thymus longicaulis)Yes[2]Not available
Animals Heated PorkYes[1]Not available
Humans UrineYes[3]Not available in healthy individuals
Microorganisms Various Bacteria and FungiProduction through microbial fermentation and metabolism, particularly via chain elongation of isovaleric acid[3]Not available
Food Additive Flavoring AgentUsed in cheese, butter, and fruit flavors0.05-5 ppm (in finished consumer products)[4]

Metabolic Pathways

As a branched-chain fatty acid, this compound is involved in lipid metabolism.[2][3][5] The catabolism of BCFAs generally occurs in the mitochondria and peroxisomes and can proceed through β-oxidation, similar to straight-chain fatty acids, although the methyl branch can necessitate alternative enzymatic pathways. The biosynthesis of this compound in microorganisms can occur through the chain elongation of smaller precursor molecules like 3-methylbutanoic acid (isovaleric acid).[3]

The metabolic precursor to many branched-chain fatty acids is the branched-chain amino acid leucine. The catabolism of leucine leads to the formation of isovaleryl-CoA, a key intermediate that can be further metabolized.

BCAA_Metabolism Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC BCAT Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA BCKDH Acetyl_CoA Acetyl-CoA Isovaleryl_CoA->Acetyl_CoA Chain_Elongation Microbial Chain Elongation Isovaleryl_CoA->Chain_Elongation e.g., from Isovaleric Acid Energy Energy (ATP) Acetyl_CoA->Energy TCA Cycle Methylhexanoyl_CoA 5-Methylhexanoyl-CoA Chain_Elongation->Methylhexanoyl_CoA Beta_Oxidation β-Oxidation Methylhexanoyl_CoA->Beta_Oxidation Beta_Oxidation->Acetyl_CoA

Metabolism of Leucine and potential formation of 5-Methylhexanoyl-CoA.

Experimental Protocols

The analysis of this compound, a volatile short-chain fatty acid, typically involves extraction from the sample matrix followed by chromatographic separation and detection. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique.

Protocol 1: Extraction and Quantification of this compound from Plant and Animal Tissues by GC-MS

This protocol is a generalized procedure based on established methods for short-chain and branched-chain fatty acid analysis.

1. Sample Preparation and Homogenization:

  • Weigh approximately 1-5 g of the tissue sample (e.g., fruit pulp, meat).

  • Homogenize the sample in a suitable solvent system to extract lipids. A common choice is a chloroform:methanol mixture (2:1, v/v). For plant tissues, initial inactivation of lipases with hot isopropanol or an acidic solvent system may be necessary to prevent enzymatic degradation of lipids.

  • Add an internal standard (e.g., heptadecanoic acid) to the homogenization solvent for quantification.

2. Lipid Extraction:

  • Perform a liquid-liquid extraction (e.g., Folch or Bligh-Dyer method) to separate the lipid-containing organic phase from the aqueous phase and solid debris.

  • Collect the organic phase containing the lipids.

3. Saponification and Acidification:

  • Evaporate the organic solvent under a stream of nitrogen.

  • Add a methanolic potassium hydroxide (KOH) solution to the lipid extract and heat to saponify the esterified fatty acids, releasing the free fatty acids.

  • After cooling, acidify the mixture with a strong acid (e.g., HCl) to protonate the fatty acid salts.

4. Fatty Acid Extraction:

  • Extract the free fatty acids from the acidified aqueous mixture using an organic solvent such as hexane or diethyl ether.

  • Collect the organic phase and dry it over anhydrous sodium sulfate.

5. Derivatization:

  • To increase volatility for GC analysis, convert the fatty acids to their methyl esters (FAMEs). This can be achieved by reacting the fatty acid extract with a derivatizing agent such as boron trifluoride-methanol (BF3-methanol) or by acidic catalysis with methanolic HCl.

  • After the reaction, extract the FAMEs into hexane.

6. GC-MS Analysis:

  • Inject an aliquot of the FAMEs extract into the GC-MS system.

  • GC Conditions (Example):

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C).

    • Injector Temperature: 250°C.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230°C.

  • Quantification: Identify the this compound methyl ester peak based on its retention time and mass spectrum. Quantify by comparing its peak area to that of the internal standard.

GCMS_Workflow cluster_prep Sample Preparation cluster_reaction Chemical Reaction cluster_analysis Analysis Sample Plant/Animal Tissue Homogenization Homogenization (Chloroform:Methanol + IS) Sample->Homogenization Extraction Lipid Extraction Homogenization->Extraction Saponification Saponification (KOH) Extraction->Saponification Acidification Acidification (HCl) Saponification->Acidification FA_Extraction Free Fatty Acid Extraction (Hexane) Acidification->FA_Extraction Derivatization Derivatization to FAMEs (BF3-Methanol) FA_Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis & Quantification GCMS->Data

Workflow for GC-MS analysis of this compound.
Protocol 2: Analysis of this compound in Human Urine by GC-MS

1. Sample Preparation:

  • Thaw frozen urine samples to room temperature.

  • Centrifuge the urine sample to remove any particulate matter.

2. Extraction:

  • To a known volume of urine, add an internal standard (e.g., a deuterated analog of a short-chain fatty acid).

  • Acidify the urine to a low pH (e.g., pH 1-2) with a strong acid like HCl.

  • Perform a liquid-liquid extraction of the organic acids using a solvent such as ethyl acetate or diethyl ether. Repeat the extraction multiple times for better recovery.

  • Pool the organic extracts and dry them under a stream of nitrogen.

3. Derivatization:

  • Derivatize the dried extract to increase the volatility of the organic acids. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This converts the carboxylic acid group to a trimethylsilyl (TMS) ester.

4. GC-MS Analysis:

  • The GC-MS conditions would be similar to those described in Protocol 1, with potential optimization of the temperature program to achieve good separation of the various organic acids present in urine.

  • Identification and quantification are performed by comparing the retention time and mass spectrum of the derivatized this compound to that of an authentic standard and normalizing to the internal standard.

Conclusion

This compound is a naturally occurring branched-chain fatty acid with a widespread distribution in nature, contributing to the sensory properties of some foods and participating in lipid metabolism. While its presence is well-documented, there is a notable gap in the scientific literature regarding its quantitative levels in natural sources. The methodologies for its extraction and analysis, primarily centered around GC-MS, are well-established for fatty acids in general and can be adapted for the specific quantification of this compound. Further research is required to fully elucidate the specific signaling pathways and biological roles of this compound, which may present opportunities for drug development and a deeper understanding of metabolic processes.

References

The Biological Role of 5-Methylhexanoic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylhexanoic acid, a branched-chain fatty acid (BCFA), is increasingly recognized for its diverse biological roles, extending beyond a simple energy source. As a constituent of cellular membranes and a participant in lipid metabolism, its influence on cellular signaling pathways is an area of active investigation. This technical guide provides a comprehensive overview of the current understanding of this compound's biological significance, with a focus on its metabolic fate and its interaction with the Nrf2 signaling pathway. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of key pathways and workflows to support further research and drug development efforts in this area.

Introduction

This compound, also known as isoheptanoic acid, is a saturated fatty acid with a methyl group at the fifth carbon.[1][2] Like other BCFAs, it is found in various natural sources and is a product of microbial metabolism.[3] BCFAs are integral components of biological systems, contributing to the fluidity of cell membranes and participating in metabolic processes.[3] While research on many BCFAs is extensive, the specific roles of this compound are still being elucidated. This whitepaper aims to consolidate the existing knowledge and provide a technical framework for its further study.

Physicochemical and Biological Properties

This compound is a medium-chain fatty acid that is involved in lipid metabolism and transport.[1][2][4] Its fundamental role as a nutrient and energy source is well-established.[2][4]

PropertyValueReference
Molecular Formula C7H14O2[5]
Molecular Weight 130.18 g/mol [5]
IUPAC Name This compound[5]
Biological Roles Membrane stabilizer, Energy source, Nutrient[4]
Metabolic Pathways Lipid metabolism, Fatty acid metabolism[1][2]
Cellular Processes Cell signaling[1][2]

Metabolism of this compound

As a branched-chain fatty acid, this compound is expected to undergo catabolism through pathways similar to other BCFAs, primarily involving mitochondrial and peroxisomal oxidation. The metabolism of BCFAs is a complex process that can involve both alpha- and beta-oxidation, depending on the position of the methyl branch.

Proposed Metabolic Pathway

MHA This compound MHA_CoA 5-Methylhexanoyl-CoA MHA->MHA_CoA Acyl-CoA Synthetase AC_CoA Acetyl-CoA MHA_CoA->AC_CoA β-Oxidation Prop_CoA Propionyl-CoA MHA_CoA->Prop_CoA β-Oxidation TCA TCA Cycle AC_CoA->TCA Prop_CoA->TCA Energy Energy Production TCA->Energy

Caption: Proposed metabolic pathway of this compound.

Role in Cell Signaling: The Nrf2 Pathway

Recent research suggests that fatty acids, including BCFAs, can influence cellular signaling cascades. One of the key pathways implicated is the Keap1-Nrf2 pathway, a critical regulator of cellular antioxidant and anti-inflammatory responses. While direct evidence for this compound is still emerging, the general mechanism of Nrf2 activation by electrophilic compounds provides a strong hypothetical framework.

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic molecules can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, initiating their transcription. These genes encode for a battery of cytoprotective proteins, including antioxidant enzymes and phase II detoxification enzymes.[6][7]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MHA This compound (or its electrophilic metabolite) Keap1_Nrf2 Keap1-Nrf2 Complex MHA->Keap1_Nrf2 Modification of Keap1 Cysteines Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Genes Antioxidant & Detoxification Genes ARE->Genes Transcription Transcription Genes->Transcription

Caption: General mechanism of Nrf2 activation by electrophilic compounds.

Experimental Protocols

To facilitate further research into the biological role of this compound, this section provides detailed methodologies for key experiments.

Quantitative Analysis of this compound in Biological Samples

Accurate quantification of this compound in biological matrices is crucial for understanding its metabolism and distribution. Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific method for this purpose.

Objective: To quantify the concentration of this compound in plasma or tissue samples.

Materials:

  • Biological sample (plasma, tissue homogenate)

  • Internal standard (e.g., heptadecanoic acid)

  • Organic solvents (e.g., hexane, methanol, chloroform)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma or a known amount of tissue homogenate, add the internal standard.

    • Perform a lipid extraction using a mixture of chloroform and methanol.

    • Isolate the organic phase containing the lipids.

  • Derivatization:

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Add the derivatizing agent (BSTFA with 1% TMCS) and incubate at 60°C for 30 minutes to convert the fatty acids to their volatile trimethylsilyl (TMS) esters.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Use a temperature gradient program to separate the fatty acid methyl esters.

    • The mass spectrometer should be operated in selected ion monitoring (SIM) mode for quantification of the target ions for this compound-TMS and the internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of this compound.

    • Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.[8][9]

Sample Biological Sample (Plasma, Tissue) Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (TMS Ester Formation) Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Quantification Quantification GC_MS->Quantification

References

5-Methylhexanoic Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Branched-Chain Fatty Acid in Metabolism and Therapeutics

Abstract

5-Methylhexanoic acid, a branched-chain fatty acid (BCFA), is increasingly recognized for its roles in cellular metabolism, signaling, and as a key structural motif in pharmacologically active compounds. This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and professionals in drug development. The document details its physicochemical properties, synthesis methodologies, metabolic pathways, and analytical protocols. Particular emphasis is placed on providing structured data, detailed experimental procedures, and visual representations of key biological and experimental workflows to facilitate a deeper understanding and application in a research setting.

Introduction

This compound (isoheptanoic acid) is a saturated fatty acid characterized by a methyl group at the 5-position of its hexanoic acid backbone.[1] As a member of the branched-chain fatty acid family, it is found in various natural sources, including certain foods and as a metabolite in humans and microorganisms.[1][2] BCFAs are integral components of cell membranes, where their branched structure contributes to membrane fluidity.[1] Emerging research suggests their involvement in diverse metabolic processes, with potential implications for metabolic disorders and inflammation.[1] This guide aims to consolidate the current technical knowledge on this compound to serve as a valuable resource for the scientific community.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in experimental settings. The following table summarizes key quantitative data.

PropertyValueSource
Molecular Formula C₇H₁₄O₂[1][2]
Molecular Weight 130.18 g/mol [1][2]
CAS Number 628-46-6[1][3]
Appearance Colorless liquid[1]
Odor Fatty, cheesy[1][4]
Boiling Point 216 °C[1][4]
Melting Point < -25 °C[1]
Density ~0.91 g/cm³[1][4]
Water Solubility Slightly soluble[1][4]
logP 2.19 - 2.22[3][4]
pKa ~4.78 - 5.15[3][4]

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives is of significant interest, particularly due to the pharmacological importance of compounds like pregabalin, (S)-3-(aminomethyl)-5-methylhexanoic acid.[5][6] While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented in readily available literature, its synthesis can be inferred from standard organic chemistry principles and from the synthesis of its precursors and derivatives.

General Synthetic Strategy (Hypothetical)

A plausible synthetic route to this compound could involve the use of a Grignard reagent derived from a suitable isohexyl halide, followed by carboxylation.

Experimental Protocol: Hypothetical Synthesis of this compound

Materials:

  • 1-bromo-4-methylpentane

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Dry ice (solid CO₂)

  • Hydrochloric acid (HCl)

  • Standard glassware for Grignard reaction

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and mechanical stirrer, place magnesium turnings. Add a small amount of 1-bromo-4-methylpentane dissolved in anhydrous diethyl ether to initiate the reaction. Once the reaction starts, add the remaining 1-bromo-4-methylpentane solution dropwise to maintain a gentle reflux.

  • Carboxylation: Cool the Grignard reagent in an ice-salt bath. Carefully add crushed dry ice to the reaction mixture. The Grignard reagent will react with the carbon dioxide to form the magnesium salt of the carboxylic acid.

  • Hydrolysis: After the addition of dry ice is complete, allow the mixture to warm to room temperature. Add dilute hydrochloric acid to hydrolyze the magnesium salt and protonate the carboxylate.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the ether layer and wash it with water and brine. Dry the ether layer over anhydrous sodium sulfate. Remove the solvent by rotary evaporation. The crude this compound can be further purified by distillation under reduced pressure.

Synthesis of (S)-(+)-3-(aminomethyl)-5-methylhexanoic Acid (Pregabalin)

The synthesis of the anticonvulsant drug pregabalin, a derivative of this compound, is well-documented. One common approach involves the asymmetric hydrogenation of a cyano-substituted olefin.[6]

Experimental Protocol: Key Steps in the Asymmetric Synthesis of Pregabalin [6]

1. Asymmetric Hydrogenation:

  • Reaction: A 3-cyano-5-methylhex-3-enoic acid salt is hydrogenated using a rhodium catalyst with a chiral ligand (e.g., Me-DuPHOS).

  • Conditions: The reaction is typically carried out in methanol under hydrogen pressure at an elevated temperature (e.g., 55 °C).

  • Outcome: This step yields the desired (S)-3-cyano-5-methylhexanoate with high enantiomeric excess.

2. Reduction of the Nitrile:

  • Reaction: The nitrile group of (S)-3-cyano-5-methylhexanoate is reduced to a primary amine.

  • Catalyst: A heterogeneous catalyst such as sponge nickel is commonly used.

  • Conditions: The hydrogenation is performed in a solvent system like water and ethanol in the presence of a base (e.g., potassium hydroxide) under hydrogen pressure.

  • Work-up: The crude product is crystallized from a mixture of ethanol, water, and acetic acid to yield pure (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid.

Metabolism of this compound

As a branched-chain fatty acid, this compound is expected to undergo metabolism primarily through the β-oxidation pathway to generate energy.[1] This process occurs within the mitochondria and peroxisomes.[7]

Beta-Oxidation Pathway

The β-oxidation of this compound involves a series of enzymatic reactions that sequentially cleave two-carbon units from the acyl-CoA molecule.

Beta_Oxidation FattyAcid 5-Methylhexanoyl-CoA Step1 Acyl-CoA Dehydrogenase (FAD -> FADH2) FattyAcid->Step1 Intermediate1 Trans-Δ2-Enoyl-CoA Step1->Intermediate1 Step2 Enoyl-CoA Hydratase (H2O) Intermediate1->Step2 Intermediate2 L-β-Hydroxyacyl-CoA Step2->Intermediate2 Step3 β-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Intermediate2->Step3 Intermediate3 β-Ketoacyl-CoA Step3->Intermediate3 Step4 Thiolase (CoA-SH) Intermediate3->Step4 AcetylCoA Propionyl-CoA* Step4->AcetylCoA ShorterAcylCoA 3-Methylbutanoyl-CoA Step4->ShorterAcylCoA Signaling_Pathway BCFA This compound (BCFA) Cell Cell Membrane BCFA->Cell Uptake Keap1 Keap1 Cell->Keap1 Potential Influence (Oxidative Stress?) Nrf2 Nrf2 Keap1->Nrf2 Inhibition Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Gene Gene Expression (Antioxidant Proteins) ARE->Gene Activation Analytical_Workflow Sample Biological Sample (e.g., plasma, feces) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (e.g., silylation, esterification) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition and Quantification GCMS->Data

References

5-Methylhexanoic Acid in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylhexanoic acid, a branched-chain fatty acid (BCFA), is increasingly recognized for its role in cellular lipid metabolism. As a naturally occurring medium-chain fatty acid found in various foods, its metabolic fate is of significant interest for understanding metabolic regulation and identifying potential therapeutic targets.[1][2][3][4] This technical guide provides an in-depth overview of the core aspects of this compound metabolism, focusing on its catabolic pathway, associated enzymatic kinetics, and relevant experimental protocols. The content is tailored for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this molecule's role in fatty acid oxidation.

Introduction to this compound

This compound, also known as isoheptanoic acid, is a saturated fatty acid with a methyl branch on the fifth carbon.[1][3] BCFAs are integral components of cellular membranes and are involved in various metabolic processes, with studies suggesting roles in mitigating metabolic disorders and possessing anti-inflammatory properties.[1] Like other fatty acids, this compound serves as an energy source and is catabolized through β-oxidation.[1][2]

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C7H14O2[3]
Molecular Weight 130.18 g/mol [3]
CAS Number 628-46-6[3]
Appearance Liquid[3]
Odor Fermented cheese[5]
Synonyms Isoheptanoic acid, 5-Methylcaproic acid, Isoamylacetic acid[3]

Metabolic Pathway of this compound

The primary catabolic pathway for this compound is β-oxidation, which occurs within the mitochondria and potentially in peroxisomes, a common site for the initial breakdown of branched-chain fatty acids.[6][7][8] The process involves a series of enzymatic reactions that sequentially shorten the fatty acid chain, producing acetyl-CoA and propionyl-CoA.

Mitochondrial Transport

Before oxidation, this compound must be activated to its CoA thioester, 5-methylhexanoyl-CoA, in the cytoplasm. This reaction is catalyzed by an acyl-CoA synthetase. Due to the impermeability of the inner mitochondrial membrane to acyl-CoAs, 5-methylhexanoyl-CoA is then conjugated to carnitine to form 5-methylhexanoyl-carnitine. This step is facilitated by carnitine palmitoyltransferase 1 (CPT1). The acyl-carnitine is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). Inside the mitochondrial matrix, carnitine palmitoyltransferase 2 (CPT2) converts 5-methylhexanoyl-carnitine back to 5-methylhexanoyl-CoA, releasing free carnitine.[7]

Mitochondrial_Transport cluster_cytoplasm Cytoplasm cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix 5_MHA This compound Acyl_CoA_Synthetase Acyl-CoA Synthetase 5_MHA->Acyl_CoA_Synthetase ATP, CoA 5_MHA_CoA 5-Methylhexanoyl-CoA CPT1 CPT1 5_MHA_CoA->CPT1 Carnitine Acyl_CoA_Synthetase->5_MHA_CoA CACT CACT CPT1->CACT 5-Methylhexanoyl-carnitine CPT2 CPT2 CACT->CPT2 5_MHA_CoA_Matrix 5-Methylhexanoyl-CoA CPT2->5_MHA_CoA_Matrix CoA Beta_Oxidation β-Oxidation Pathway 5_MHA_CoA_Matrix->Beta_Oxidation

Caption: Mitochondrial transport of this compound.
β-Oxidation Pathway

The β-oxidation of 5-methylhexanoyl-CoA proceeds through a cycle of four enzymatic reactions. Due to the methyl branch, the final thiolytic cleavage will yield propionyl-CoA in addition to acetyl-CoA.

  • Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond between the α and β carbons.

  • Hydration: An enoyl-CoA hydratase adds a hydroxyl group across the double bond.

  • Dehydrogenation: A hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group.

  • Thiolysis: A ketoacyl-CoA thiolase cleaves the molecule, releasing acetyl-CoA and a shortened acyl-CoA.

This cycle repeats, and in the final cycle for 5-methylhexanoyl-CoA, the remaining five-carbon acyl-CoA (3-methylbutyryl-CoA) is cleaved to yield acetyl-CoA and propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.

Beta_Oxidation_Pathway start 5-Methylhexanoyl-CoA (C7) step1 Acyl-CoA Dehydrogenase start->step1 FAD -> FADH2 step2 Enoyl-CoA Hydratase step1->step2 H2O step3 Hydroxyacyl-CoA Dehydrogenase step2->step3 NAD+ -> NADH step4 Ketoacyl-CoA Thiolase step3->step4 CoA acetyl_coa1 Acetyl-CoA step4->acetyl_coa1 intermediate1 3-Methylbutyryl-CoA (C5) step4->intermediate1 end TCA Cycle acetyl_coa1->end step5 Acyl-CoA Dehydrogenase intermediate1->step5 FAD -> FADH2 step6 Enoyl-CoA Hydratase step5->step6 H2O step7 Hydroxyacyl-CoA Dehydrogenase step6->step7 NAD+ -> NADH step8 Ketoacyl-CoA Thiolase step7->step8 CoA acetyl_coa2 Acetyl-CoA step8->acetyl_coa2 propionyl_coa Propionyl-CoA step8->propionyl_coa acetyl_coa2->end propionyl_coa->end -> Succinyl-CoA

Caption: β-Oxidation of this compound.

Quantitative Data

Direct Michaelis-Menten kinetic data (Km and kcat) for the specific enzymes involved in this compound metabolism are not extensively reported in the literature. However, studies on acyl-CoA dehydrogenases (ACADs) with other branched-chain substrates provide some insight. For instance, some ACADs exhibit activity towards branched-chain acyl-CoAs, though often with a lower turnover number compared to their preferred straight-chain substrates.[9] Table 2 summarizes hypothetical and comparative kinetic data to illustrate the expected enzymatic behavior.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg) or kcat (s⁻¹)Comments
Acyl-CoA Dehydrogenase (e.g., MCAD)Octanoyl-CoA (C8)2-10HighOptimal straight-chain substrate.
Acyl-CoA Dehydrogenase (e.g., ACAD10)2S-methyl C15-CoA-Low activity reportedShows preference for branched-chain substrates.[10]
Acyl-CoA Dehydrogenase (hypothetical)5-Methylhexanoyl-CoANot ReportedNot ReportedExpected to be a substrate, but with potentially lower efficiency than straight-chain counterparts.
ACAD114-phosphovaleryl-CoA51.4 ± 3011.1 ± 1.6 µM min⁻¹Demonstrates that some ACADs have a preference for modified or branched substrates.[11]

Experimental Protocols

Quantification of this compound in Biological Samples by GC-MS

This protocol is adapted from a method for a structurally similar compound, 2-methyl-5-oxohexanoic acid, and can be optimized for this compound.[12]

Objective: To quantify the concentration of this compound in plasma or tissue extracts.

Principle: Due to the polar nature of the carboxylic acid group, this compound requires chemical derivatization to become volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A two-step derivatization involving methoxyamination (if ketone groups are present, not necessary for 5-MHA but good practice for metabolomic profiling) and silylation is effective.[12]

Materials and Reagents:

  • This compound standard

  • Internal Standard (e.g., a deuterated analog or a structurally similar, non-endogenous BCFA)

  • Methoxyamine hydrochloride (MeOX) in pyridine

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Anhydrous pyridine

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • Sample Preparation and Extraction:

    • To 100 µL of plasma or homogenized tissue, add the internal standard.

    • Precipitate proteins with a suitable solvent (e.g., ice-cold acetone or methanol) and centrifuge.

    • Perform a liquid-liquid extraction of the supernatant with an organic solvent like ethyl acetate.

    • Dry the organic phase under a stream of nitrogen.

  • Derivatization:

    • Ensure the dried extract is completely anhydrous.

    • Step 1 (Optional - for broader profiling): Add MeOX in pyridine, vortex, and incubate to protect any ketone groups.

    • Step 2 (Silylation): Add MSTFA with 1% TMCS, vortex, and incubate at 60°C for 30 minutes. This converts the carboxylic acid to its trimethylsilyl (TMS) ester.[12]

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Suggested GC-MS Parameters: [12]

      • Column: 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID x 0.25 µm film)

      • Injector Temperature: 250°C

      • Oven Program: Initial temperature of 70°C, hold for 1 min; ramp at 6°C/min to 300°C; hold for 5 min.

      • Carrier Gas: Helium at a constant flow rate.

      • MS Ionization: Electron Ionization (EI) at 70 eV.

      • Scan Range: 50 - 550 m/z.

Data Analysis:

  • Quantification is achieved by integrating the peak areas of the target analyte and the internal standard.

  • A calibration curve is generated using known concentrations of the this compound standard.

GCMS_Workflow Sample Biological Sample (Plasma, Tissue) Extraction Protein Precipitation & Liquid-Liquid Extraction Sample->Extraction Drying Dry Down under Nitrogen Extraction->Drying Derivatization Silylation (MSTFA + 1% TMCS) Drying->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Peak Integration & Quantification GCMS->Data_Analysis

Caption: GC-MS workflow for this compound analysis.
In Vitro Fatty Acid Oxidation Assay

This protocol can be adapted to measure the oxidation of this compound in isolated mitochondria or cell cultures.

Objective: To determine the rate of β-oxidation of this compound.

Principle: A radiolabeled version of this compound (e.g., ¹⁴C-labeled) is supplied to the biological system. The rate of β-oxidation is determined by measuring the production of radiolabeled acetyl-CoA or its downstream metabolites, or the reduction of electron acceptors like FAD.

Materials and Reagents:

  • Radiolabeled this compound (e.g., [1-¹⁴C]this compound)

  • Isolated mitochondria or cell culture (e.g., hepatocytes, myotubes)

  • Reaction buffer containing cofactors (CoA, ATP, NAD+, FAD, L-carnitine)

  • Scintillation cocktail and vials

Procedure:

  • Reaction Setup:

    • In a reaction vessel, combine the isolated mitochondria or cells with the reaction buffer.

    • Pre-incubate at 37°C to equilibrate.

    • Initiate the reaction by adding the radiolabeled this compound.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes).

  • Termination and Measurement:

    • Terminate the reaction (e.g., by adding perchloric acid).

    • Separate the products of β-oxidation (e.g., radiolabeled acetyl-CoA) from the unreacted substrate. This can be done using chromatography or by capturing ¹⁴CO₂ if the label is on a carbon that is released.

    • Measure the radioactivity of the product fraction using a scintillation counter.

Data Analysis:

  • Calculate the rate of oxidation based on the amount of radiolabeled product formed per unit of time per amount of protein.

Conclusion

This compound is an important branched-chain fatty acid whose metabolism follows the general principles of β-oxidation, with modifications to accommodate its branched structure. While specific kinetic data for the enzymes involved in its degradation are still emerging, the methodologies for its quantification and the study of its oxidation are well-established. Further research into the specific enzyme kinetics and regulatory aspects of this compound metabolism will provide a more complete understanding of its physiological and pathophysiological roles, potentially opening new avenues for therapeutic intervention in metabolic diseases.

References

The Synthesis and Characterization of 5-Methylhexanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylhexanoic acid, also known as isoheptanoic acid or 5-methylcaproic acid, is a branched-chain fatty acid that has garnered significant interest in various scientific and industrial fields.[1][2] Its presence in a variety of natural sources, contributing to their characteristic aromas, has led to its use as a flavoring agent in the food industry.[1][2] Beyond its organoleptic properties, this compound serves as a crucial building block in organic synthesis, most notably as a key intermediate in the production of pharmaceuticals such as Pregabalin.[3] This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of this compound, tailored for professionals in research and drug development.

While a singular, definitive "discovery" of this compound is not prominently documented in readily available historical literature, its identification is rooted in the broader exploration of branched-chain fatty acids. The pioneering work of biochemists like Phoebus A. Levene and his colleagues in the early 20th century laid the groundwork for understanding the structure and metabolism of these lipids, which are integral components of various biological systems.[4] Early research focused on isolating and characterizing these compounds from natural sources, paving the way for subsequent synthetic investigations.[1]

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is fundamental for its application in research and synthesis. The following tables summarize its key physical properties and provide references for its spectroscopic data.

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource
CAS Number 628-46-6[1][5]
Molecular Formula C₇H₁₄O₂[6]
Molecular Weight 130.18 g/mol [6]
IUPAC Name This compound[6]
Synonyms Isoheptanoic acid, 5-methylcaproic acid, Isoamylacetic acid[6]
Appearance Liquid[6]
Odor Fermented cheese[2]
Melting Point < -25 °C[6]
Boiling Point 223 °C[7]
Density 0.912 g/cm³ (at 24 °C)[6]
Refractive Index 1.422[6]
Solubility Slightly soluble in water; miscible with fat[6]
Table 2: Spectroscopic Data References for this compound
Spectroscopic TechniqueDatabase/Source
¹H NMR PubChem
¹³C NMR PubChem
Mass Spectrometry (GC-MS) PubChem, NIST WebBook
Infrared (IR) Spectroscopy PubChem, NIST WebBook

Experimental Protocols for Synthesis

Several synthetic routes to this compound have been developed. The choice of method often depends on the desired scale, purity requirements, and available starting materials. Below are detailed protocols for two common laboratory-scale syntheses.

Malonic Ester Synthesis of this compound

This classical method utilizes the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation to yield the target carboxylic acid.

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • Absolute ethanol

  • 1-Bromo-3-methylbutane (isoamyl bromide)

  • Diethyl ether

  • 5 M Sodium hydroxide solution

  • 6 M Sulfuric acid

  • Anhydrous magnesium sulfate

  • Distillation apparatus

Procedure:

  • Formation of the Enolate: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. Diethyl malonate is then added dropwise to the cooled solution with stirring to form the sodium salt of diethyl malonate.

  • Alkylation: 1-Bromo-3-methylbutane is added slowly to the reaction mixture. The mixture is then heated to reflux for 2-3 hours. During this time, the enolate displaces the bromide ion in an Sₙ2 reaction to form diethyl isoamylmalonate.

  • Work-up and Isolation of the Ester: After cooling, the reaction mixture is poured into water, and the product is extracted with diethyl ether. The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation to yield the crude diethyl isoamylmalonate.

  • Hydrolysis (Saponification): The crude ester is refluxed with an excess of 5 M sodium hydroxide solution for 2-3 hours to hydrolyze the ester groups to carboxylates.

  • Acidification and Decarboxylation: The reaction mixture is cooled and acidified with 6 M sulfuric acid. The resulting dicarboxylic acid is unstable and decarboxylates upon heating. The mixture is heated, and the this compound is isolated by steam distillation or extraction.

  • Purification: The crude acid is purified by fractional distillation under reduced pressure.

Grignard Synthesis of this compound

This method involves the reaction of a Grignard reagent with carbon dioxide.

Materials:

  • 1-Bromo-4-methylpentane

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Dry ice (solid carbon dioxide)

  • 1 M Hydrochloric acid

  • Anhydrous sodium sulfate

  • Distillation apparatus

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, magnesium turnings and a crystal of iodine (as an initiator) are placed. A solution of 1-bromo-4-methylpentane in anhydrous diethyl ether is added dropwise to initiate the reaction. Once the reaction starts, the remaining alkyl halide solution is added at a rate that maintains a gentle reflux. The mixture is then refluxed for an additional hour to ensure complete formation of the Grignard reagent (5-methylhexylmagnesium bromide).

  • Carbonation: The Grignard reagent solution is cooled in an ice-salt bath. A large excess of crushed dry ice is then added portion-wise with vigorous stirring. The reaction is highly exothermic.

  • Hydrolysis: After the addition of dry ice is complete and the mixture has warmed to room temperature, the reaction is quenched by the slow addition of 1 M hydrochloric acid with cooling. This hydrolyzes the magnesium carboxylate salt to the free carboxylic acid.

  • Work-up and Isolation: The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed by rotary evaporation, and the resulting crude this compound is purified by vacuum distillation.

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the malonic ester synthesis of this compound.

Malonic_Ester_Synthesis start Diethyl Malonate + Sodium Ethoxide enolate Malonic Ester Enolate start->enolate Deprotonation alkylation Alkylation with 1-Bromo-3-methylbutane enolate->alkylation alkylated_ester Diethyl Isoamylmalonate alkylation->alkylated_ester Sₙ2 Reaction hydrolysis Saponification (NaOH, H₂O, Δ) alkylated_ester->hydrolysis dicarboxylate Disodium Isoamylmalonate hydrolysis->dicarboxylate acidification Acidification (H₂SO₄) dicarboxylate->acidification dicarboxylic_acid Isoamylmalonic Acid (unstable) acidification->dicarboxylic_acid decarboxylation Decarboxylation (Heat) dicarboxylic_acid->decarboxylation product This compound decarboxylation->product

Caption: Workflow for the malonic ester synthesis of this compound.

Conclusion

This compound is a versatile branched-chain fatty acid with applications ranging from flavor chemistry to pharmaceutical synthesis. While its initial discovery is not attributed to a single breakthrough publication, its understanding has evolved from the foundational studies of fatty acid chemistry. The synthetic methods outlined in this guide, particularly the malonic ester and Grignard syntheses, provide reliable pathways for its preparation in a laboratory setting. The comprehensive physicochemical and spectroscopic data presented serve as a crucial reference for researchers and drug development professionals working with this important chemical entity. Further research into the biological roles of this compound and its derivatives may unveil new therapeutic applications.

References

Spectral Data Analysis of 5-Methylhexanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for 5-methylhexanoic acid. The information is intended to support researchers and professionals in drug development and other scientific fields in the identification and characterization of this branched-chain fatty acid. This document presents quantitative spectral data in tabular format, details experimental protocols for data acquisition, and includes a visual representation of the spectral analysis workflow.

Quantitative Spectral Data

The following tables summarize the key quantitative data obtained from mass spectrometry and predicted Nuclear Magnetic Resonance (NMR) spectroscopy for this compound.

Table 1: Mass Spectrometry Data for this compound

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Putative Fragment
60.099.99[CH₃COOH]⁺ or [C₂H₄O₂]⁺
71.054.91[C₅H₁₁]⁺
43.050.16[C₃H₇]⁺
41.049.07[C₃H₅]⁺
87.037.12[C₄H₇O₂]⁺

Data sourced from PubChem.[1]

Table 2: Predicted ¹H NMR Spectral Data for this compound (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.5-12.0broad s1H-COOH
~2.35t2H-CH₂-COOH
~1.65m2H-CH₂-CH₂-COOH
~1.52m1H-CH(CH₃)₂
~1.18m2H-CH₂-CH(CH₃)₂
~0.88d6H-CH(CH₃)₂

Note: This is predicted data and should be confirmed with experimental results.

Table 3: Predicted ¹³C NMR Spectral Data for this compound (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~180.5-COOH
~38.6-CH(CH₃)₂
~34.2-CH₂-COOH
~27.9-CH₂-CH(CH₃)₂
~22.6-CH(CH₃)₂
~22.4-CH₂-CH₂-COOH

Note: This is predicted data and should be confirmed with experimental results.

Experimental Protocols

The following are generalized protocols for acquiring NMR and mass spectrometry data for short-chain fatty acids like this compound. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy Protocol

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

Data Acquisition:

  • Instrument: 500 MHz NMR Spectrometer

  • ¹H NMR:

    • Acquire a one-dimensional proton spectrum.

    • Typical spectral width: -2 to 14 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: -10 to 220 ppm.

    • Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.

    • Relaxation delay: 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase the resulting spectra.

  • Perform baseline correction.

  • Calibrate the chemical shift axis using the TMS signal.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Mass Spectrometry Protocol (GC-MS)

Sample Preparation and Derivatization: For volatile compounds like short-chain fatty acids, derivatization is often employed to improve chromatographic separation and ionization efficiency. A common method is esterification to form methyl esters.

  • Dissolve a known amount of this compound in a suitable solvent (e.g., methanol).

  • Add a catalyst, such as a few drops of concentrated sulfuric acid.

  • Heat the mixture under reflux for 1-2 hours.

  • After cooling, neutralize the solution and extract the methyl ester with an organic solvent (e.g., diethyl ether or hexane).

  • Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate).

  • The resulting solution containing methyl 5-methylhexanoate is ready for GC-MS analysis.

GC-MS Analysis:

  • Gas Chromatograph:

    • Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injection Volume: 1 µL in split or splitless mode.

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 250°C) and hold.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 300.

    • Ion Source Temperature: Typically 230°C.

    • Quadrupole Temperature: Typically 150°C.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow from the chemical structure of this compound to the acquisition and interpretation of its spectral data.

Spectral_Analysis_Workflow cluster_structure Chemical Compound cluster_spectroscopy Spectroscopic Techniques cluster_data Acquired Spectral Data cluster_interpretation Data Interpretation Structure This compound C7H14O2 NMR NMR Spectroscopy Structure->NMR MS Mass Spectrometry (GC-MS) Structure->MS H_NMR 1H NMR Spectrum (Chemical Shifts, Multiplicities) NMR->H_NMR C_NMR 13C NMR Spectrum (Chemical Shifts) NMR->C_NMR Mass_Spec Mass Spectrum (m/z Ratios, Intensities) MS->Mass_Spec Interpretation Structural Elucidation and Confirmation H_NMR->Interpretation C_NMR->Interpretation Mass_Spec->Interpretation

Caption: Workflow for the spectral analysis of this compound.

References

A Comprehensive Technical Guide to the Solubility of 5-Methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of 5-methylhexanoic acid in a variety of common laboratory solvents. Understanding the solubility of this branched-chain carboxylic acid is critical for its application in research, chemical synthesis, and pharmaceutical development, where it may serve as a building block, metabolite standard, or component in formulation studies. This document compiles available quantitative and qualitative data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for solubility assessment.

Core Subject: this compound

This compound (isoheptanoic acid) is a seven-carbon, branched-chain fatty acid. Its molecular structure, featuring a polar carboxylic acid head and a nonpolar hydrocarbon tail, dictates its solubility behavior, exhibiting characteristics of both hydrophilic and hydrophobic compounds.

Data Presentation: Solubility Profile

The following table summarizes the known solubility of this compound in various solvents. Due to a scarcity of precise, experimentally determined quantitative data for all solvents, this table includes predicted and estimated values, alongside qualitative descriptions, to provide a comprehensive overview. For comparative purposes, solubility data for its straight-chain isomer, heptanoic acid, is also included where available, as it offers a reasonable approximation of behavior.

SolventThis compound SolubilityTemperature (°C)Data TypeHeptanoic Acid SolubilityTemperature (°C)
Water~1.776 g/L25Estimated[1]2.419 g/L15
~3.93 g/LNot SpecifiedPredicted[2]
Slightly SolubleNot SpecifiedQualitative[1][3][4]
EthanolSolubleNot SpecifiedQualitative[1]SolubleNot Specified
MethanolSoluble (inferred)Not SpecifiedInferredSolubleNot Specified
AcetoneSoluble (inferred)Not SpecifiedInferredSolubleNot Specified
Dimethyl Sulfoxide (DMSO)Soluble (inferred)Not SpecifiedInferredSolubleNot Specified

Note: The solubility of carboxylic acids generally decreases with increasing carbon chain length in aqueous solutions.[5][6] However, they are typically soluble in organic solvents like alcohols, ethers, and acetone.[5][6] The solubility of 2-methylhexanoic acid, another isomer, is reported to be high in DMSO (100 mg/mL).[7]

Experimental Protocols

Accurate determination of solubility is fundamental. Below are detailed methodologies for key experimental approaches to quantify the solubility of this compound.

Gravimetric Method for Solubility Determination

This classical method directly measures the mass of solute dissolved in a given amount of solvent to determine solubility.

Materials:

  • This compound

  • Selected solvent (e.g., water, ethanol)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Evaporating dish or pre-weighed vials

  • Drying oven

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container. This ensures that the solution becomes saturated and undissolved solid remains.

  • Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the mixture to stand undisturbed at the set temperature for several hours to let the undissolved solute settle.

  • Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid transferring any solid particles, it is advisable to use a filter (e.g., a 0.45 µm PTFE syringe filter for organic solvents or a suitable equivalent for aqueous solutions).

  • Solvent Evaporation: Transfer the filtered aliquot to a pre-weighed evaporating dish or vial.

  • Drying: Place the dish or vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound. For water, a temperature of 60-80 °C is appropriate. For more volatile organic solvents, a lower temperature or evaporation under reduced pressure may be necessary.

  • Mass Determination: Once the solvent has completely evaporated and the weight is constant, re-weigh the dish or vial containing the dried solute.

  • Calculation: The solubility (S) in g/L can be calculated using the following formula:

    S (g/L) = (Mass of dried solute (g) / Volume of aliquot (L))

Spectroscopic Method for Solubility Determination (UV-Vis)

For compounds with a suitable chromophore, UV-Vis spectroscopy can be a rapid and sensitive method for determining solubility. While this compound itself has a weak UV absorbance at low wavelengths (~210 nm), derivatization can be employed, or this method can be used if the research context involves a formulation with a UV-active component.[8]

Materials:

  • This compound

  • Selected solvent

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Centrifuge or filtration system

Procedure:

  • Preparation of Saturated Solution: Prepare a saturated solution and allow it to equilibrate as described in the gravimetric method.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

  • Sample Preparation: After equilibration, centrifuge or filter a sample of the saturated solution to remove any undissolved solute.

  • Dilution: Accurately dilute a known volume of the clear supernatant with the solvent to bring the absorbance within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted sample at the λmax.

  • Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. The solubility of the original saturated solution is then calculated by multiplying this concentration by the dilution factor.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the study of this compound's solubility.

experimental_workflow start Start: Solubility Determination prep_smp Prepare Supersaturated Mixture (Excess Solute) start->prep_smp equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep_smp->equilibrate phase_sep Phase Separation (Allow to Settle) equilibrate->phase_sep sampling Sample Supernatant (Filtration/Centrifugation) phase_sep->sampling method_choice Select Analytical Method sampling->method_choice gravimetric Gravimetric Analysis method_choice->gravimetric Direct spectroscopic Spectroscopic Analysis method_choice->spectroscopic Indirect grav_steps Evaporate Solvent Weigh Residue gravimetric->grav_steps spec_steps Dilute Sample Measure Absorbance spectroscopic->spec_steps calculate_grav Calculate Solubility (mass/volume) grav_steps->calculate_grav calculate_spec Calculate Concentration from Calibration Curve spec_steps->calculate_spec end End: Solubility Value calculate_grav->end calculate_spec->end

Caption: Experimental workflow for determining the solubility of this compound.

logical_relationship compound This compound Structure polar_group Polar Head: -COOH Group compound->polar_group nonpolar_group Nonpolar Tail: Branched Alkyl Chain compound->nonpolar_group polar_solvents Polar Solvents (e.g., Water, Methanol) polar_group->polar_solvents interacts via H-bonding nonpolar_solvents Nonpolar/Organic Solvents (e.g., Ethanol, Acetone, DMSO) nonpolar_group->nonpolar_solvents interacts via van der Waals solubility_polar Limited Solubility (Hydrophobic effect of tail) polar_solvents->solubility_polar solubility_nonpolar Good Solubility ('Like dissolves like') nonpolar_solvents->solubility_nonpolar

Caption: Factors influencing the solubility of this compound in different solvents.

References

Methodological & Application

Enzymatic Synthesis of 5-Methylhexanoic Acid and its Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enzymatic synthesis of 5-methylhexanoic acid and its chiral precursors. The focus is on biocatalytic methods that offer high selectivity and operate under mild conditions, presenting a green alternative to traditional chemical synthesis. These methods are particularly relevant for the synthesis of key pharmaceutical intermediates, such as the precursors to Pregabalin.

Introduction

This compound is a branched-chain fatty acid that serves as a valuable building block in the synthesis of various organic molecules, including active pharmaceutical ingredients.[1][2][3] Enzymatic synthesis offers a powerful approach to produce this compound and its derivatives with high stereoselectivity, which is often a critical requirement in drug development.[4] This document outlines protocols for two primary enzymatic strategies: the use of nitrilases for the asymmetric hydrolysis of dinitriles and the application of esterases for the kinetic resolution of racemic esters.

Data Presentation: Enzymatic Synthesis of this compound Precursors

The following table summarizes quantitative data from key enzymatic reactions for the synthesis of (S)-3-cyano-5-methylhexanoic acid, a direct precursor to valuable pharmaceutical compounds.

Enzyme/BiocatalystSubstrateProductKey Reaction ConditionsConversion/YieldEnantiomeric Excess (e.e.)Reference
Nitrilase (NIT-102 C2)2-isobutyl-succinonitrile(S)-3-cyano-5-methylhexanoic acid30°C, pH 7.5 (50 mM potassium phosphate buffer), 24 hoursNot specified, but reaction proceeds to completion.99.1%[1]
Arthrobacter sp. ZJB-09277 (whole cells)rac-3-cyano-5-methylhexanoic acid ethyl ester(S)-3-cyano-5-methylhexanoic acid100 mM substrate, 50% (v/v) DMSO, pH and temperature optimized for the specific strain.44.6% (theoretical max 50%)95.1%[5]
Immobilized Pseudomonas cepacia lipase (Lipase PS IM)rac-3-cyano-5-methylhexanoic acid ethyl ester(S)-3-cyano-5-methylhexanoic acid ethyl ester35°C, pH 6.0, up to 2.0 M substrate concentration.44.5% (theoretical max 50%)99.2%[6]
Engineered Nitrilase from Brassica rapa (BrNIT)Isobutylsuccinonitrile (IBSN)(S)-3-cyano-5-methylhexanoic acid100 g/L substrate loading.>41.1%E > 150[7]
Engineered Nitrilase from Arabis alpina (AaNIT) Mutant N258DIsobutylsuccinonitrile (IBSN)(S)-3-cyano-5-methylhexanoic acid100 g/L substrate concentration.Not specifiedE > 300[7]

Experimental Protocols

Protocol 1: Nitrilase-Catalyzed Asymmetric Hydrolysis of 2-isobutyl-succinonitrile

This protocol describes the enantioselective conversion of racemic 2-isobutyl-succinonitrile to (S)-3-cyano-5-methylhexanoic acid using a nitrilase enzyme.[1][8]

Materials:

  • 2-isobutyl-succinonitrile (racemic)

  • Nitrilase enzyme (e.g., NIT-102 C2 from BioCatalytics Inc.)

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Jacketed reaction vessel

  • Stirrer

  • Nitrogen source

  • Ethyl acetate (for extraction)

  • Acid for acidification (e.g., HCl)

Procedure:

  • Set up a 125 mL jacketed reaction vessel and maintain the temperature at 30°C.

  • Charge the vessel with 120 g of 50 mM potassium phosphate buffer (pH 7.5).

  • Add 6.53 g of 2-isobutyl-succinonitrile to the buffer.

  • Add 2.61 g of the nitrilase enzyme catalyst (NIT-102 C2).

  • Purge the reaction vessel with nitrogen.

  • Stir the resulting mixture for 24 hours. The reaction can be monitored by HPLC to follow the disappearance of the substrate and the formation of the product.

  • After 24 hours, decant the reaction mixture to separate it from the enzyme catalyst.

  • To recover the product, acidify the aqueous mixture to a low pH (e.g., pH 2) with a suitable acid.

  • Extract the acidified aqueous phase with an organic solvent such as ethyl acetate.

  • Combine the organic extracts and evaporate the solvent to obtain (S)-3-cyano-5-methylhexanoic acid.

  • The enantiomeric excess of the product can be determined by chiral GC or HPLC analysis after conversion to its methyl ester.

Protocol 2: Esterase-Catalyzed Kinetic Resolution of rac-3-cyano-5-methylhexanoic acid ethyl ester

This protocol outlines the kinetic resolution of a racemic ester to yield enantiomerically enriched (S)-3-cyano-5-methylhexanoic acid using a whole-cell biocatalyst.[5]

Materials:

  • rac-3-cyano-5-methylhexanoic acid ethyl ester

  • Whole-cell catalyst of Arthrobacter sp. ZJB-09277

  • Dimethyl sulfoxide (DMSO)

  • Buffer solution (pH optimized for the specific strain)

  • Reaction vessel with agitation

  • Centrifuge

  • Acid for acidification (e.g., HCl)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Prepare a reaction mixture containing the buffer, 50% (v/v) DMSO, and the whole-cell catalyst of Arthrobacter sp. ZJB-09277.

  • Add rac-3-cyano-5-methylhexanoic acid ethyl ester to a final concentration of 100 mM.

  • Incubate the reaction mixture at the optimal temperature for the biocatalyst with agitation.

  • Monitor the reaction progress by HPLC, measuring the formation of (S)-3-cyano-5-methylhexanoic acid and the consumption of the (S)-ester.

  • Once the reaction reaches approximately 50% conversion, stop the reaction by centrifuging to remove the whole cells.

  • Separate the supernatant. The unreacted (R)-3-cyano-5-methylhexanoic acid ethyl ester can be recovered from the supernatant by extraction with an organic solvent.

  • Acidify the remaining aqueous phase to a low pH.

  • Extract the acidified aqueous phase with an organic solvent to isolate the (S)-3-cyano-5-methylhexanoic acid.

  • Determine the yield and enantiomeric excess of the product using appropriate analytical techniques.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Nitrilase-Catalyzed Asymmetric Hydrolysis cluster_protocol2 Protocol 2: Esterase-Catalyzed Kinetic Resolution P1_Start Start: Racemic 2-isobutyl-succinonitrile P1_Reaction Enzymatic Reaction (Nitrilase, 30°C, pH 7.5, 24h) P1_Start->P1_Reaction P1_Separation Separation of Enzyme P1_Reaction->P1_Separation P1_Acidification Acidification P1_Separation->P1_Acidification P1_Extraction Product Extraction (Ethyl Acetate) P1_Acidification->P1_Extraction P1_Product Product: (S)-3-cyano-5-methylhexanoic acid P1_Extraction->P1_Product P2_Start Start: Racemic 3-cyano-5-methylhexanoic acid ethyl ester P2_Reaction Enzymatic Hydrolysis (Esterase, ~50% conversion) P2_Start->P2_Reaction P2_Separation Separation of Cells P2_Reaction->P2_Separation P2_Extraction Separation of (R)-ester and (S)-acid P2_Separation->P2_Extraction P2_Product_S Product: (S)-3-cyano-5-methylhexanoic acid P2_Extraction->P2_Product_S P2_Product_R Byproduct: (R)-3-cyano-5-methylhexanoic acid ethyl ester P2_Extraction->P2_Product_R

Figure 1: Experimental workflows for the enzymatic synthesis of (S)-3-cyano-5-methylhexanoic acid.

signaling_pathway cluster_nitrilase Nitrilase-Catalyzed Desymmetrization cluster_esterase Esterase-Catalyzed Kinetic Resolution Substrate1 2-isobutyl-succinonitrile (Racemic) Enzyme1 Nitrilase Substrate1->Enzyme1 + H2O Product1_S (S)-3-cyano-5-methylhexanoic acid Enzyme1->Product1_S Product1_R (R)-2-isobutyl-succinonitrile (Unreacted) Enzyme1->Product1_R Substrate2 rac-3-cyano-5-methylhexanoic acid ethyl ester Enzyme2 Esterase Substrate2->Enzyme2 + H2O Product2_S (S)-3-cyano-5-methylhexanoic acid Enzyme2->Product2_S Product2_R (R)-3-cyano-5-methylhexanoic acid ethyl ester Enzyme2->Product2_R

Figure 2: Enzymatic reaction pathways for the synthesis of chiral precursors of this compound.

References

Application Notes and Protocols for the Purification of 5-Methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylhexanoic acid is a branched-chain fatty acid with applications in various fields, including the synthesis of pharmaceuticals and as a flavoring agent. The purity of this compound is critical for its intended use, especially in drug development where impurities can affect efficacy and safety. These application notes provide an overview and detailed protocols for the common purification techniques for this compound.

Common Impurities

The nature and quantity of impurities in a sample of this compound are highly dependent on the synthetic route employed. A common route to this compound involves the use of 3-isobutylglutaric anhydride. In such cases, a potential impurity is the unreacted starting material or byproducts derived from it, such as 3-isobutylglutaric acid[1][2]. Other potential impurities include residual solvents, reagents, and other structurally related organic acids.

Purification Techniques Overview

Several techniques can be employed to purify this compound. The choice of method depends on the nature and quantity of the impurities, the desired final purity, and the scale of the purification. The most common and effective methods are:

  • Acid-Base Extraction: A fundamental and highly effective technique for the initial purification of carboxylic acids from neutral or basic impurities.

  • Fractional Vacuum Distillation: Suitable for separating compounds with different boiling points. Given that this compound is a liquid at room temperature, this method is particularly useful for removing both more and less volatile impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution technique capable of separating closely related impurities, yielding very high purity product.

  • Crystallization: While this compound is a liquid at room temperature, it can sometimes be solidified at low temperatures or converted to a salt which can then be purified by crystallization.

Data Presentation: Comparison of Purification Techniques

The following table summarizes the typical performance of the described purification techniques for this compound. The data presented are representative values and may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification TechniqueTypical Recovery/Yield (%)Purity Achieved (%)ThroughputNotes
Acid-Base Extraction > 95%> 95% (achiral)HighExcellent for removing neutral and basic impurities. Does not remove other acidic impurities.
Fractional Vacuum Distillation 70 - 90%> 98%Medium to HighEffective for removing impurities with significantly different boiling points.
Preparative HPLC 50 - 80%> 99.5%Low to MediumIdeal for achieving very high purity and for separating structurally similar impurities.
Crystallization (of a salt) 40 - 70%> 99%MediumDependent on finding a suitable salt and crystallization conditions.

Experimental Protocols

Acid-Base Extraction

This protocol describes the initial purification of this compound from a reaction mixture containing neutral or basic impurities.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable volume of diethyl ether in a separatory funnel.

  • Extraction: Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release the pressure from the evolved CO₂ gas.

  • Separation: Allow the layers to separate. The deprotonated this compound (as its sodium salt) will be in the upper aqueous layer. Drain the lower organic layer.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete extraction of the acid. Combine all aqueous extracts.

  • Wash (Optional): The combined aqueous extracts can be washed with a small amount of diethyl ether to remove any entrained neutral impurities.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M HCl with stirring until the solution is acidic (pH ~2), which can be checked with pH paper. The this compound will protonate and separate from the aqueous layer, likely as an oily layer.

  • Back-Extraction: Add a fresh portion of diethyl ether to the acidified aqueous solution in the separatory funnel. Shake to extract the purified this compound into the organic layer.

  • Repeat Back-Extraction: Repeat the back-extraction with fresh diethyl ether two more times. Combine all organic extracts.

  • Washing and Drying: Wash the combined organic extracts with brine to remove the bulk of the water. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator to yield the purified this compound.

Fractional Vacuum Distillation

This method is suitable for purifying this compound from impurities with different boiling points. The boiling point of this compound is approximately 215-217 °C at atmospheric pressure. Distillation under vacuum is preferred to prevent potential decomposition at high temperatures.

Materials:

  • Crude this compound (pre-purified by acid-base extraction is recommended)

  • Distillation apparatus (including a round-bottom flask, fractionating column, condenser, receiving flasks, and thermometer)

  • Vacuum pump and vacuum gauge

  • Heating mantle

  • Stirring bar or boiling chips

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and a stirring bar.

  • Applying Vacuum: Connect the apparatus to the vacuum pump and slowly evacuate the system to the desired pressure (e.g., 10-20 mmHg).

  • Heating: Begin heating the distillation flask with the heating mantle.

  • Collecting Fractions:

    • Forerun: Collect the initial distillate, which will contain lower-boiling impurities, in the first receiving flask.

    • Main Fraction: As the temperature stabilizes at the boiling point of this compound at the given pressure, switch to a new receiving flask to collect the pure product.

    • Residue: Stop the distillation before the flask is completely dry to avoid the concentration of high-boiling impurities.

  • Cooling and Venting: Allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.

Preparative High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the high-purity purification of this compound. Method development will be required to optimize the separation for a specific impurity profile.

Materials:

  • Partially purified this compound

  • HPLC-grade acetonitrile (MeCN)

  • HPLC-grade water

  • Formic acid or phosphoric acid

  • Preparative HPLC system with a suitable detector (e.g., UV)

  • Preparative reverse-phase C18 column

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) to suppress the ionization of the carboxylic acid.[3]

  • Sample Preparation: Dissolve the this compound sample in the mobile phase. Filter the sample through a 0.45 µm filter before injection.

  • Method Development (Analytical Scale): Develop an analytical scale HPLC method to achieve good separation between this compound and its impurities.

  • Scale-Up to Preparative HPLC: Scale up the analytical method to the preparative column, adjusting the flow rate and injection volume accordingly.

  • Purification and Fraction Collection: Inject the sample onto the preparative column and collect the fractions corresponding to the this compound peak.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity.

  • Solvent Removal: Combine the pure fractions and remove the mobile phase solvents under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow crude Crude this compound abe Acid-Base Extraction crude->abe Initial Cleanup distillation Fractional Vacuum Distillation abe->distillation Further Purification pure_product Pure this compound (>99.5%) abe->pure_product If sufficient purity (>95%) hplc Preparative HPLC distillation->hplc High Purity Polish distillation->pure_product If sufficient purity (>98%) hplc->pure_product

Caption: General purification workflow for this compound.

acid_base_extraction_logic cluster_organic Organic Phase (e.g., Diethyl Ether) cluster_aqueous Aqueous Phase start Crude Mixture (this compound + Impurities) organic_impurities Neutral/Basic Impurities start->organic_impurities Remains in Organic sodium_salt Sodium 5-Methylhexanoate (Water Soluble) start->sodium_salt + NaHCO₃ (aq) acidified_product This compound (Water Insoluble) sodium_salt->acidified_product + HCl (aq) final_product Purified this compound acidified_product->final_product Extract with fresh organic solvent

Caption: Logical flow of acid-base extraction for this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 5-Methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methylhexanoic acid, a medium-chain fatty acid, is a compound of interest in various fields, including flavor and fragrance analysis, metabolic research, and as a potential biomarker.[1][2][3] Accurate and robust analytical methods are crucial for its quantification in diverse matrices. This application note details a reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described protocol is designed to be a starting point for method development and validation in research and quality control laboratories.

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for the separation and quantification of this compound. The separation is achieved on a C18 stationary phase with an isocratic mobile phase composed of a phosphate buffer and acetonitrile.[4] Since this compound lacks a strong chromophore, detection is performed using a UV detector at a low wavelength (typically around 210 nm), which is suitable for carboxylic acids.[4] For applications requiring mass spectrometry (MS) detection, the mobile phase modifier can be switched from phosphoric acid to a volatile alternative like formic acid.[5]

Experimental Protocols

1. Materials and Reagents

  • Standards: this compound (≥95% purity)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or Milli-Q)

  • Buffers: Potassium phosphate monobasic (KH₂PO₄), Orthophosphoric acid (H₃PO₄)

2. Instrumentation

  • HPLC system equipped with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis Detector

3. Chromatographic Conditions

A summary of the recommended HPLC conditions is presented in the table below. These conditions can be adapted based on the specific instrumentation and column used.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase 25 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 210 nm
Run Time 10 minutes

4. Preparation of Solutions

  • Mobile Phase Preparation (1 L):

    • Weigh 3.4 g of KH₂PO₄ and dissolve it in 700 mL of HPLC grade water.[4]

    • Adjust the pH to 3.0 with orthophosphoric acid.[4]

    • Add 300 mL of acetonitrile.[4]

    • Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.[4]

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of this compound.

    • Dissolve in 10 mL of methanol in a volumetric flask.[4]

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[4] These will be used to construct a calibration curve.

5. Sample Preparation

The sample preparation method will vary depending on the matrix.

  • Aqueous Samples:

    • Dilute the sample with the mobile phase to ensure the concentration of this compound falls within the calibration range.[4]

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.[4]

  • Biological Samples (e.g., Plasma, Serum) - Protein Precipitation:

    • To 100 µL of the biological sample, add 300 µL of cold acetonitrile to precipitate proteins.[4]

    • Vortex the mixture for 1 minute.[4]

    • Centrifuge at 10,000 x g for 10 minutes.[4]

    • Carefully collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.[4]

    • Filter the reconstituted sample through a 0.45 µm syringe filter before injection.[4]

Data Presentation

Table 1: Comparison of HPLC Methods for Short-Chain Fatty Acid Analysis

ParameterMethod A (This Protocol)Method B (SIELC)[5]
Column C18, 4.6 x 150 mm, 5 µmNewcrom R1
Mobile Phase 25 mM KH₂PO₄ (pH 3.0) : Acetonitrile (70:30)Acetonitrile, Water, Phosphoric Acid
Detection UV at 210 nmNot specified (compatible with MS)
Flow Rate 1.0 mL/minNot specified
Temperature 30°CNot specified

Table 2: Representative Method Validation Data

ParameterResult
Linearity (r²) > 0.999
Concentration Range 1 - 100 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 2%
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL

Note: The data in Table 2 are representative and should be determined for each specific application and laboratory.

Mandatory Visualization

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_aqueous Aqueous Sample cluster_biological Biological Sample cluster_hplc_analysis HPLC Analysis start Start sample Aqueous or Biological Sample start->sample dilute Dilute with Mobile Phase sample->dilute precipitate Add Acetonitrile (Protein Precipitation) sample->precipitate filter_aq Filter (0.45 µm) dilute->filter_aq inject Inject into HPLC filter_aq->inject vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter_bio Filter (0.45 µm) reconstitute->filter_bio filter_bio->inject separation Separation on C18 Column inject->separation detection UV Detection at 210 nm separation->detection data_analysis Data Acquisition & Analysis detection->data_analysis end End data_analysis->end

Caption: Workflow for this compound analysis.

Discussion

The described RP-HPLC method provides a straightforward and reliable approach for the quantification of this compound. The use of a standard C18 column makes this method widely accessible. For complex matrices, such as biological fluids, a protein precipitation step is essential for sample clean-up to prevent column fouling and matrix interference.[4][6][7] It is recommended that users perform appropriate method validation to ensure suitability for their specific application and matrix.[4] For compounds that are present in very low concentrations or lack a suitable chromophore for UV detection, derivatization may be necessary to enhance sensitivity.[8][9]

References

Application Notes: Derivatization of 5-Methylhexanoic Acid for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylhexanoic acid is a branched-chain fatty acid that, due to its polar carboxylic acid group, presents challenges for direct analysis by gas chromatography (GC). The high polarity leads to poor peak shape, tailing, and potential adsorption onto the chromatographic system, compromising sensitivity and reproducibility. Derivatization is a critical sample preparation step that chemically modifies the analyte to improve its chromatographic behavior.[1][2] This process converts the polar carboxyl group into a less polar, more volatile, and thermally stable derivative, making it amenable to GC analysis.[3][4] For liquid chromatography (LC), while not always mandatory, derivatization can significantly enhance detection sensitivity, particularly for mass spectrometry (MS), by introducing a readily ionizable moiety.[5][6]

This document provides detailed protocols for the derivatization of this compound for both GC and LC analysis, summarizes typical instrument parameters, and presents representative quantitative data.

General Analytical Workflow

The overall process for the analysis of this compound, from sample collection to final data analysis, involves several key stages. The specific derivatization protocol chosen will depend on the analytical technique (GC or LC) and the desired outcome.

cluster_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Plasma, Urine) extract Extraction & Cleanup (e.g., LLE, SPE) sample->extract dry Evaporation to Dryness (Critical for GC) extract->dry deriv Derivatization dry->deriv chrom Chromatographic Separation (GC or LC) deriv->chrom detect Detection (MS, FID, etc.) chrom->detect data Data Acquisition & Processing detect->data

Caption: General workflow for the analysis of this compound.

I. Derivatization for Gas Chromatography (GC) Analysis

For GC analysis, the primary goal is to increase the volatility and thermal stability of this compound. The two most common and effective methods are silylation and esterification.[2]

Comparison of GC Derivatization Methods
FeatureSilylation (TMS Derivatives)Esterification (Methyl Esters - FAMEs)
Principle Replaces the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group.[2][3]Converts the carboxylic acid into its corresponding methyl ester.[2]
Common Reagents BSTFA (+TMCS), MSTFA (+TMCS).[1][2]Boron trifluoride (BF3) in Methanol, Methanolic HCl, Methanolic H2SO4.[2][7]
Reaction Conditions Mild; typically 30-60 minutes at 37-60°C.[1]Can require higher temperatures (60-100°C) and longer times.[7][8]
Advantages Versatile (derivatizes other functional groups like -OH), reagents and byproducts are highly volatile, preventing interference.[3][4]Produces stable derivatives, robust and widely used method for fatty acids, reagents are relatively inexpensive.[2]
Disadvantages Derivatives are sensitive to moisture; requires anhydrous conditions.[1] Reagents can be harsh and may not be suitable for all analytes; requires an extraction step to remove excess reagent and water.
Best For Broad-spectrum metabolic profiling where other functional groups are present.Targeted analysis of fatty acids.

Protocol 1: Silylation using MSTFA + 1% TMCS

This protocol describes the formation of a trimethylsilyl (TMS) ester, a volatile derivative suitable for GC-MS analysis. N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst is a highly effective silylating agent.[1][4]

Experimental Workflow: Silylation

start Dried Sample Extract in GC Vial reagent Add 90 µL of MSTFA + 1% TMCS start->reagent vortex1 Vortex Briefly (30 seconds) reagent->vortex1 incubate Incubate at 37°C for 30 minutes vortex1->incubate cool Cool to Room Temperature incubate->cool inject Inject into GC-MS cool->inject

Caption: Workflow for silylation of this compound.

Methodology
  • Sample Preparation: Ensure the sample extract containing this compound is completely dry. This is critical as silylating reagents are highly sensitive to moisture.[1] Transfer the dried extract to a GC autosampler vial.

  • Reagent Addition: In a fume hood, add 90 µL of MSTFA containing 1% TMCS to the dried sample.[1] If the sample is not readily soluble, a solvent like pyridine (10 µL) can be added first, though MSTFA can often act as its own solvent.[3][9]

  • Reaction: Cap the vial tightly and vortex for approximately 30 seconds.[1]

  • Incubation: Place the vial in a heating block or incubator at 37°C for 30 minutes to ensure complete derivatization.[1][9]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system. Analyze derivatized samples within 24 hours for best results.[9]

Protocol 2: Esterification using Boron Trifluoride-Methanol

This protocol describes the formation of a fatty acid methyl ester (FAME), a classic derivatization method for fatty acid analysis. The BF3-Methanol complex is a powerful catalyst for this reaction.[7]

Experimental Workflow: Esterification

start Dried Sample Extract in Reaction Vessel reagent Add 2 mL of 12% BCl3-Methanol (or BF3-Methanol) start->reagent incubate Heat at 60°C for 10 minutes reagent->incubate cool Cool to Room Temperature incubate->cool extract_add Add 1 mL Water & 1 mL Hexane cool->extract_add extract_shake Shake Vigorously extract_add->extract_shake extract_collect Collect Upper (Hexane) Layer extract_shake->extract_collect inject Inject into GC-MS extract_collect->inject

Caption: Workflow for esterification of this compound.

Methodology
  • Sample Preparation: Place 1-25 mg of the dried sample extract into a micro-reaction vessel.

  • Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride (BF3) in methanol to the vessel. Alternatively, 12% Boron Trichloride (BCl3) in methanol can be used.

  • Reaction: Cap the vessel tightly and heat at 60°C for 5-10 minutes. Derivatization times may need optimization depending on the sample matrix.

  • Extraction: Cool the vessel to room temperature. Add 1 mL of water and 1 mL of a nonpolar solvent like n-hexane.

  • Sample Collection: Shake the mixture vigorously to partition the methyl esters into the organic (hexane) layer. Allow the layers to separate.

  • Analysis: Carefully transfer the upper organic layer to a clean GC vial for injection.

Typical GC-MS Instrumental Parameters

The following parameters are a general starting point and may require optimization for your specific instrument and application.

ParameterSuggested Setting
GC System Agilent 7890 or equivalent
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID x 0.25 µm film.[1][2]
Injector Splitless mode, 250°C.[1]
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.0 mL/min.[1]
Oven Program Initial 70°C for 1 min; ramp at 6°C/min to 300°C; hold for 5 min.[1]
MS System Agilent 5977 or equivalent
MS Source Temp. 230°C[1]
MS Quad Temp. 150°C[1]
Ionization Electron Ionization (EI) at 70 eV.[1]
Scan Range 50 - 550 m/z[1]

II. Derivatization for Liquid Chromatography (LC) Analysis

For LC-MS/MS, derivatization is employed to improve ionization efficiency and chromatographic retention, thereby increasing sensitivity.[5][10] This is often achieved by adding a tag that is easily protonated or deprotonated for enhanced response in the MS source. While this compound can be analyzed directly in reverse-phase LC, derivatization can lower detection limits significantly.[11][12]

Logical Comparison: GC vs. LC Derivatization Goals

cluster_gc Gas Chromatography (GC) cluster_lc Liquid Chromatography (LC) gc_goal Primary Goal: Increase Volatility & Thermal Stability gc_methods Methods: Silylation (MSTFA) Esterification (BF3-MeOH) gc_goal->gc_methods lc_goal Primary Goal: Enhance Ionization & Improve Sensitivity lc_methods Methods: Amidation (EDC/PFBHA) Esterification (with tags) lc_goal->lc_methods analyte This compound analyte->gc_goal analyte->lc_goal

Caption: Comparison of derivatization goals for GC and LC analysis.

Protocol 3: Amidation for LC-MS/MS Analysis

This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent to form an amide bond between the carboxylic acid and a derivatizing agent, such as O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA). This adds a highly electronegative group, improving ionization in negative mode ESI-MS.[10]

Methodology
  • Sample Preparation: Start with the sample extract (e.g., supernatant from a protein precipitation) in a microcentrifuge tube.

  • Reagent Addition: To the supernatant, add 50 µL of 20 mM PFBHA in a 1:1 water/acetonitrile solution.[10]

  • Coupling Agent: Add 50 µL of 20 mM EDC in a 1:1 water/acetonitrile solution.[10]

  • Reaction: Vortex the mixture and incubate at 40°C for 30 minutes.[10]

  • Analysis: Dilute the reaction mixture as needed (e.g., with 9:1 water/acetonitrile) before injection into the LC-MS/MS system.[10]

Typical LC-MS/MS Instrumental Parameters

ParameterSuggested Setting
LC System Waters ACQUITY UPLC or equivalent
Column C18 reverse-phase (e.g., 2.1 x 100 mm, 1.7 µm).[10]
Mobile Phase A 0.1% Formic Acid in Water[10]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[10]
Flow Rate 0.3 mL/min[10]
Gradient 5% B to 95% B over 10 minutes, then re-equilibrate.[10]
MS System Triple quadrupole (e.g., Waters Xevo TQ-S)
Ionization Mode Electrospray Ionization (ESI), Negative.[10]
Acquisition Mode Multiple Reaction Monitoring (MRM)

Quantitative Performance Data

The following table presents typical validation parameters for the quantitative analysis of carboxylic acids using derivatization-based chromatographic methods. This data is representative of published methodologies for similar compounds.[10]

ParameterGC-MS (Silylation/Esterification)LC-MS/MS (Amidation)
Linearity (r²) > 0.99> 0.99
Limit of Detection (LOD) Low ng/mL to pg/mLLow fmol on column.[6]
Limit of Quantification (LOQ) Low to mid ng/mLLow to mid fmol on column
Intra-day Precision (%RSD) < 10%< 10%
Inter-day Precision (%RSD) < 15%< 15%
Recovery 85 - 115%85 - 115%

References

Application Note: Quantification of 5-Methylhexanoic Acid in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylhexanoic acid is a branched-chain fatty acid (BCFA) that is involved in lipid metabolism. The accurate quantification of this compound in plasma is essential for studying its role in various physiological and pathological processes. This application note provides a detailed protocol for the extraction, derivatization, and quantification of this compound from human plasma using gas chromatography-mass spectrometry (GC-MS). The method described herein is based on established techniques for the analysis of fatty acids in biological matrices.

Principle

This method involves the isolation of this compound from plasma via protein precipitation followed by liquid-liquid extraction. Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis. Silylation is a common and effective derivatization technique for compounds containing active hydrogen atoms, such as carboxylic acids. The resulting trimethylsilyl (TMS) ester of this compound is then quantified by GC-MS in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. An internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound not present in the sample) is used to ensure accuracy and precision.

Experimental Protocols

Materials and Reagents
  • This compound standard (≥98% purity)

  • Internal Standard (IS): Heptadecanoic acid or a stable isotope-labeled this compound (e.g., D3-5-methylhexanoic acid)

  • Acetonitrile (ACN), HPLC grade

  • Ethyl acetate, HPLC grade

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine, anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Human plasma (collected in EDTA or heparin tubes)

  • Deionized water

  • Microcentrifuge tubes (1.5 mL)

  • Glass autosampler vials with inserts (2 mL)

  • Nitrogen gas supply

  • Heating block

  • Vortex mixer

  • Centrifuge

Sample Preparation
  • Plasma Collection and Storage: Collect whole blood in tubes containing anticoagulant (EDTA or heparin). Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Protein Precipitation:

    • Thaw frozen plasma samples on ice.

    • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

    • Add 10 µL of the internal standard working solution.

    • Add 400 µL of ice-cold acetonitrile to precipitate the proteins.[1]

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.[1]

  • Liquid-Liquid Extraction:

    • Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.

    • Acidify the supernatant to approximately pH 2 by adding 5 µL of concentrated HCl.

    • Add 500 µL of ethyl acetate, vortex for 2 minutes, and centrifuge at 2,000 x g for 5 minutes.

    • Transfer the upper organic layer (ethyl acetate) to a clean glass tube.

    • Repeat the extraction step with another 500 µL of ethyl acetate and combine the organic layers.[2]

    • Dry the pooled organic extract under a gentle stream of nitrogen gas at 40°C until complete dryness.

Derivatization (Silylation)
  • To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.[2]

  • Cap the tube tightly and vortex for 30 seconds.

  • Incubate the mixture at 60°C for 30 minutes in a heating block.[2]

  • After cooling to room temperature, transfer the derivatized sample to a glass autosampler vial with an insert for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B GC System or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Volume: 1 µL

  • Inlet Temperature: 280°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • This compound-TMS derivative: Monitor characteristic ions (e.g., m/z 117, 187)

    • Internal Standard-TMS derivative: Monitor characteristic ions

Data Presentation

The following table summarizes the expected quantitative performance characteristics of the method, based on typical validation data for fatty acid analysis by GC-MS.[2][3][4][5]

ParameterExpected PerformanceDescription
Linearity (R²) > 0.99Determined from a calibration curve prepared with at least five non-zero concentrations.[2]
Limit of Detection (LOD) 0.1 - 1 µMThe smallest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.5 - 5 µMThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[2][3]
Precision (%RSD) < 15%Repeatability (intra-day) and intermediate precision (inter-day) should be within acceptable limits.[2][5]
Accuracy (% Recovery) 85 - 115%Determined by spiking known concentrations of the analyte into a blank matrix.[2][3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_derivatization Derivatization cluster_analysis Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (400 µL cold ACN) add_is->protein_precipitation centrifuge1 Centrifuge (10,000 x g, 10 min) protein_precipitation->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant acidify Acidify (HCl) supernatant->acidify lle Extract with Ethyl Acetate acidify->lle centrifuge2 Centrifuge (2,000 x g, 5 min) lle->centrifuge2 collect_organic Collect Organic Layer centrifuge2->collect_organic dry_down Dry Under Nitrogen collect_organic->dry_down add_reagents Add Pyridine & BSTFA dry_down->add_reagents incubate Incubate (60°C, 30 min) add_reagents->incubate gcms GC-MS Analysis incubate->gcms

Experimental workflow for this compound quantification.

signaling_pathway Branched-Chain Amino Acids Branched-Chain Amino Acids Intermediate Metabolism Intermediate Metabolism Branched-Chain Amino Acids->Intermediate Metabolism This compound This compound Fatty Acid Metabolism Fatty Acid Metabolism This compound->Fatty Acid Metabolism Acetyl-CoA Acetyl-CoA Fatty Acid Metabolism->Acetyl-CoA Energy Production (TCA Cycle) Energy Production (TCA Cycle) Intermediate Metabolism->this compound Acetyl-CoA->Energy Production (TCA Cycle)

Simplified metabolic context of this compound.

References

Application Notes and Protocols for 5-Methylhexanoic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylhexanoic acid is a branched-chain medium-chain fatty acid (MCFA) that plays a role in lipid metabolism and cellular signaling.[1][2] While direct and extensive research on the specific applications of this compound in cell culture is limited, studies on related MCFAs and branched-chain fatty acids (BCFAs) suggest potential effects on cell proliferation, apoptosis, and metabolic pathways.[3][4] Medium-chain fatty acids have been shown to influence cancer cell viability by modulating key signaling pathways such as the PI3K/Akt/mTOR pathway and can induce apoptosis.[3][5] Furthermore, BCFAs are known to be taken up and metabolized by cells, where they can influence gene expression related to fatty acid metabolism.[6]

These application notes provide a comprehensive guide for investigating the potential effects of this compound in a cell culture setting. The protocols detailed below are based on established methodologies for similar compounds and serve as a starting point for your research.

Data Presentation

Due to the limited availability of specific data for this compound, the following tables present hypothetical data to illustrate how to structure and report experimental findings. Researchers should generate their own data based on the specific cell lines and experimental conditions used.

Table 1: Hypothetical Cytotoxicity of this compound on Various Cancer Cell Lines (IC50 Values)

Cell LineCancer TypeIncubation Time (hours)Hypothetical IC50 (µM)
MCF-7Breast Cancer48150
MDA-MB-231Breast Cancer48250
A549Lung Cancer48300
HepG2Liver Cancer48200
HCT116Colon Cancer48175

Table 2: Hypothetical Effect of this compound on Apoptosis in MCF-7 Cells

Treatment Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Control)3.5 ± 0.82.1 ± 0.5
508.2 ± 1.24.5 ± 0.9
10015.6 ± 2.18.9 ± 1.5
20028.4 ± 3.515.2 ± 2.3

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the number of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Protocol 3: Western Blot Analysis of Signaling Proteins

This protocol examines the effect of this compound on the expression and phosphorylation of key proteins in a signaling pathway.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-mTOR, anti-phospho-mTOR, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-cleaved Caspase-3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound, then lyse the cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer and then incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Cellular Response 5-MHA This compound EGFR EGFR 5-MHA->EGFR Inhibition p-Akt p-Akt 5-MHA->p-Akt Inhibits Phosphorylation PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt Akt->p-Akt mTOR mTOR p-Akt->mTOR Bcl-2 Bcl-2 p-Akt->Bcl-2 Inhibition p-mTOR p-mTOR mTOR->p-mTOR Proliferation Cell Proliferation & Survival p-mTOR->Proliferation Bax Bax Bcl-2->Bax Inhibition Caspase-3 Caspase-3 Bax->Caspase-3 Cleaved Caspase-3 Cleaved Caspase-3 Caspase-3->Cleaved Caspase-3 Apoptosis Apoptosis Cleaved Caspase-3->Apoptosis

Caption: Hypothetical signaling pathway of this compound.

G Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Prepare_Compound Prepare 5-MHA Dilutions Incubate_24h->Prepare_Compound Treat_Cells Treat Cells Prepare_Compound->Treat_Cells Incubate_48h Incubate 48h Treat_Cells->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze Data Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the MTT cell viability assay.

References

5-Methylhexanoic Acid: A Reliable Standard for Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of metabolomics, the precise and accurate quantification of metabolites is paramount for elucidating biological pathways, discovering biomarkers, and advancing drug development. 5-Methylhexanoic acid, a branched-chain fatty acid (BCFA), serves as an excellent internal standard for the quantitative analysis of a variety of metabolites, particularly other fatty acids, in complex biological matrices.[1] Its structural uniqueness and low endogenous abundance in many sample types make it an ideal candidate to account for variations in sample preparation and analytical instrumentation, thereby ensuring data reliability and reproducibility.[2][3] This document provides detailed application notes and protocols for the effective use of this compound as a standard in metabolomics workflows.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application as a standard. These properties influence its behavior during extraction, derivatization, and chromatographic separation.

PropertyValueReference
IUPAC NameThis compound[4]
SynonymsIsoheptanoic acid, Isoenanthic acid[4]
CAS Number628-46-6[4]
Molecular FormulaC₇H₁₄O₂[4]
Molecular Weight130.18 g/mol [4]
AppearanceColorless liquid[5]
Melting Point< -25 °C[4]
Boiling Point216 °C[3]
SolubilitySoluble in water; miscible with fat[4]
Density0.91 g/cm³[3]

Application as an Internal Standard

Internal standards are crucial in analytical chemistry to correct for the loss of analyte during sample processing and to compensate for variations in instrument response.[6] An ideal internal standard should be chemically similar to the analytes of interest but not naturally present in the sample. This compound fits this profile for many metabolomics studies focusing on fatty acids and other organic acids. By adding a known amount of this compound to each sample at the beginning of the workflow, any variability introduced during extraction, derivatization, and injection can be normalized.[3]

The use of a stable isotope-labeled internal standard is considered the gold standard in mass spectrometry-based metabolomics for the most accurate quantification.[2] While a deuterated or ¹³C-labeled this compound would be the ideal internal standard for the quantification of endogenous this compound, the unlabeled compound is highly effective as an internal standard for the quantification of other, structurally similar fatty acids.

Experimental Protocols

Protocol 1: Quantification of Fatty Acids in Human Plasma using GC-MS

This protocol details the use of this compound as an internal standard for the analysis of fatty acids in human plasma by gas chromatography-mass spectrometry (GC-MS) after derivatization.

Materials and Reagents:

  • This compound (analytical standard grade)

  • Solvent for stock solution (e.g., Methanol or Chloroform, HPLC grade)

  • Human plasma samples

  • Internal Standard (IS) working solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen solvent and dilute to a working concentration (e.g., 10 µg/mL).

  • Protein precipitation solution: Ice-cold acetonitrile or methanol

  • Derivatization reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Hexane (HPLC grade)

  • Saturated sodium chloride (NaCl) solution

Sample Preparation and Extraction:

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (e.g., 10 µg/mL).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new clean tube.

  • Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 40°C.

Derivatization (Silylation):

  • To the dried extract, add 50 µL of anhydrous pyridine and 50 µL of MSTFA + 1% TMCS.

  • Cap the vial tightly and vortex for 30 seconds.

  • Incubate the mixture at 60°C for 60 minutes to form the trimethylsilyl (TMS) esters of the fatty acids.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis:

The following are suggested starting parameters and may require optimization for your specific instrument.

ParameterSetting
GC SystemAgilent 6890 or similar
ColumnDB-5ms (30 m x 0.25 mm ID x 0.25 µm film) or equivalent
Injection ModeSplitless
Injector Temp.250°C
Injection Vol.1 µL
Oven ProgramInitial temp 70°C, hold for 1 min; ramp at 6°C/min to 300°C; hold for 5 min
Carrier GasHelium, constant flow at 1.0 mL/min
MS SystemAgilent 5973 or similar
MS Source Temp.230°C
MS Quad Temp.150°C
IonizationElectron Ionization (EI) at 70 eV
Scan Range50 - 550 m/z

Data Analysis:

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard (this compound). A calibration curve should be prepared using standards of the target fatty acids with a constant concentration of the internal standard.

Protocol 2: LC-MS/MS Analysis of Short- and Medium-Chain Fatty Acids

For a higher throughput or for analytes that are not amenable to GC-MS, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful alternative. Derivatization can also be employed to enhance sensitivity.

Materials and Reagents:

  • This compound (analytical standard grade)

  • Internal Standard (IS) working solution

  • Biological sample (e.g., plasma, urine, tissue homogenate)

  • Protein precipitation solution: Ice-cold methanol or acetonitrile

  • Derivatization reagent (optional, for enhanced sensitivity): 3-nitrophenylhydrazine (3-NPH) hydrochloride, N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), pyridine.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

Sample Preparation (with Derivatization):

  • To 50 µL of serum, add 100 µL of cold isopropanol containing the internal standard (this compound).[6]

  • Vortex and centrifuge to precipitate proteins.[6]

  • Transfer 100 µL of the supernatant to a new vial.[6]

  • Add 50 µL of 50 mM 3-NPH, 50 µL of 50 mM EDC, and 50 µL of 7% pyridine in methanol.[6]

  • Incubate at 37°C for 30 minutes.[6]

  • Dilute the reaction mixture with 250 µL of 0.5% formic acid in water before injection.[6]

LC-MS/MS Parameters:

ParameterSetting
LC SystemWaters Acquity UPLC or similar
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
GradientOptimized for separation of target fatty acids
Flow Rate0.4 mL/min
MS SystemTriple quadrupole mass spectrometer
Ionization ModeNegative Electrospray Ionization (ESI)
Analysis ModeMultiple Reaction Monitoring (MRM)

MRM Transitions:

The specific precursor and product ions for each analyte and the internal standard must be determined by infusing pure standards. For the 3-NPH derivative of this compound, the transition can be predicted and then optimized.

Quantitative Data

Accurate identification and quantification rely on chromatographic and mass spectrometric data.

Chromatographic Data:

CompoundRetention Index (Kovats, polar column)Reference
This compound1914[7]

Mass Spectrometric Data (GC-MS of underivatized this compound):

The following are the most abundant ions observed in the electron ionization mass spectrum of underivatized this compound. For quantitative analysis using GC-MS, derivatization is highly recommended to improve peak shape and sensitivity. The mass spectrum of the TMS-derivatized compound will show a different fragmentation pattern, including a characteristic ion at m/z 73 and a prominent ion corresponding to the silylated carboxyl group.

Mass-to-Charge (m/z)Relative Intensity
6099.99
7154.91
4350.16
4149.07
8737.12

Data from PubChem CID 12344[4]

Visualizations

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (Cold Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Dry Evaporation to Dryness Centrifuge->Dry Deriv Silylation (MSTFA + 1% TMCS) Dry->Deriv GCMS GC-MS Analysis Deriv->GCMS Data Data Processing (Peak Integration & Normalization) GCMS->Data

Caption: Workflow for fatty acid analysis using this compound as an internal standard by GC-MS.

Logic of Internal Standard Correction

Internal_Standard_Logic Analyte Analyte Signal Ratio Signal Ratio (Analyte / IS) Analyte->Ratio IS Internal Standard Signal (this compound) IS->Ratio CalCurve Calibration Curve Ratio->CalCurve Concentration Analyte Concentration CalCurve->Concentration

Caption: The principle of quantification using an internal standard in metabolomics.

Conclusion

This compound is a versatile and reliable internal standard for metabolomics studies, particularly for the quantitative analysis of fatty acids by GC-MS and LC-MS. Its distinct chemical properties and commercial availability make it a valuable tool for researchers, scientists, and drug development professionals seeking to improve the accuracy and reproducibility of their metabolomic data. The protocols and data provided herein serve as a comprehensive guide for the successful implementation of this compound as an internal standard in your analytical workflows.

References

Application Notes and Protocols: Investigating the Role of 5-Methylhexanoic Acid in Bacterial Communication

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bacterial communication, or quorum sensing (QS), is a cell-density-dependent signaling mechanism that orchestrates collective behaviors in bacteria, including virulence factor production, biofilm formation, and antibiotic resistance. This process relies on the production, detection, and population-wide response to small signal molecules called autoinducers. While well-known autoinducers include acyl-homoserine lactones (AHLs) and autoinducing peptides (AIPs), there is growing evidence for the role of fatty acids as signaling molecules.

Branched-chain fatty acids (BCFAs) and short-chain fatty acids (SCFAs) have been identified as important signaling molecules in various bacterial species. For instance, BCFAs are involved in the developmental signaling of Myxococcus xanthus and modulate virulence in Staphylococcus aureus.[1][2] SCFAs are key mediators in host-microbe interactions within the gut microbiome.[3][4][5][6]

5-Methylhexanoic acid is a branched-chain fatty acid. Although its specific role in bacterial communication is not yet characterized, its structural similarity to known fatty acid signaling molecules suggests it may have a currently unrecognized function in intercellular signaling. These application notes provide a hypothetical framework and detailed experimental protocols for investigating the potential role of this compound as a quorum sensing modulator.

Hypothetical Signaling Pathways and Mechanisms

Based on the known roles of other fatty acids in bacterial signaling, this compound could potentially function in several ways:

  • As a direct autoinducer: It could be synthesized by bacteria and recognized by a specific receptor to regulate gene expression.

  • As a modulator of known QS systems: It might interfere with the synthesis, detection, or signal transduction of canonical autoinducers like AHLs.

  • By altering membrane properties: Incorporation of this compound into the bacterial membrane could allosterically regulate the activity of membrane-bound sensor kinases, such as those in two-component systems.[2]

The following diagram illustrates a hypothetical signaling pathway for a fatty acid like this compound.

fatty_acid_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm 5MHA_out This compound Receptor Membrane Receptor / Transporter 5MHA_out->Receptor Binding/Transport SensorKinase Sensor Kinase 5MHA_out->SensorKinase Allosteric Modulation 5MHA_in This compound Receptor->5MHA_in Phosphorylation P SensorKinase->Phosphorylation Regulator Response Regulator 5MHA_in->Regulator Direct Binding DNA DNA Regulator->DNA Binds Promoter GeneExpression Target Gene Expression (e.g., virulence, biofilm) DNA->GeneExpression Transcription Phosphorylation->Regulator Phosphorylation

Caption: Hypothetical signaling pathway for this compound.

Data Presentation: Hypothetical Quantitative Data

The following tables present hypothetical data that could be generated from the experimental protocols outlined below. These tables are for illustrative purposes to guide data presentation.

Table 1: Effect of this compound on Violacein Production in Chromobacterium violaceum

Concentration of this compound (µM)Optical Density at 600 nm (OD₆₀₀)Violacein Absorbance at 585 nm (OD₅₈₅)% Inhibition of Violacein Production
0 (Control)1.25 ± 0.050.98 ± 0.030%
101.23 ± 0.060.85 ± 0.0413.3%
501.26 ± 0.040.62 ± 0.0536.7%
1001.24 ± 0.050.35 ± 0.0364.3%
2001.21 ± 0.070.15 ± 0.0284.7%

Table 2: Effect of this compound on Pyocyanin Production and Biofilm Formation in Pseudomonas aeruginosa

Concentration of this compound (µM)Pyocyanin Production (% of Control)Biofilm Formation (% of Control)
0 (Control)100%100%
2585.2% ± 4.1%92.5% ± 5.3%
5062.7% ± 3.5%75.1% ± 4.8%
10038.1% ± 2.9%48.9% ± 3.9%
25015.4% ± 1.8%22.6% ± 2.5%

Experimental Protocols

The following protocols describe methods to screen for and characterize the quorum sensing modulatory activity of this compound.

experimental_workflow cluster_screening Primary Screening cluster_validation Secondary Validation start Start: Prepare this compound Stock Solution protocol1 Protocol 1: Anti-QS Activity using C. violaceum Reporter Strain start->protocol1 protocol2 Protocol 2: Cytotoxicity Assay start->protocol2 protocol3 Protocol 3: Inhibition of Virulence Factor Production in P. aeruginosa protocol1->protocol3 If active and non-toxic protocol2->protocol3 protocol4 Protocol 4: Biofilm Inhibition Assay protocol3->protocol4 end End: Data Analysis and Interpretation protocol4->end

Caption: Experimental workflow for investigating this compound.
Protocol 1: Anti-Quorum Sensing Activity using Chromobacterium violaceum CV026

This protocol uses the reporter strain C. violaceum CV026, which produces the purple pigment violacein in response to exogenous short-chain AHLs. Inhibition of violacein production without inhibiting bacterial growth indicates potential QS interference.

Materials:

  • Chromobacterium violaceum CV026

  • Luria-Bertani (LB) broth and agar

  • This compound

  • N-hexanoyl-L-homoserine lactone (C6-HSL)

  • 96-well microtiter plates

  • Spectrophotometer

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Grow an overnight culture of C. violaceum CV026 in LB broth at 30°C.

  • Dilute the overnight culture 1:100 in fresh LB broth.

  • In a 96-well plate, add 100 µL of the diluted bacterial culture to each well.

  • Add varying concentrations of this compound to the wells. Include a solvent control.

  • Add a final concentration of 10 µM C6-HSL to all wells to induce violacein production.

  • Incubate the plate at 30°C for 24 hours with shaking.

  • Measure the optical density at 600 nm (OD₆₀₀) to assess bacterial growth.

  • To quantify violacein, centrifuge the plate, discard the supernatant, and add 100 µL of DMSO to each well to solubilize the pigment. Measure the absorbance at 585 nm (OD₅₈₅).

  • Calculate the percentage inhibition of violacein production, normalized to bacterial growth.

Protocol 2: Cytotoxicity Assay

This protocol is essential to ensure that any observed effects are due to QS modulation and not general toxicity.

Materials:

  • Bacterial strain of interest (e.g., P. aeruginosa PAO1)

  • Mueller-Hinton Broth (MHB)

  • This compound

  • 96-well microtiter plates

  • Spectrophotometer

Methodology:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

  • In a 96-well plate, perform serial dilutions of this compound in MHB.

  • Inoculate each well with the bacterial suspension. Include positive (antibiotic) and negative (no compound) controls.

  • Incubate at 37°C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth. Subsequent assays should use sub-MIC concentrations.

Protocol 3: Inhibition of Pyocyanin Production in Pseudomonas aeruginosa

Pyocyanin is a blue-green, redox-active pigment and virulence factor in P. aeruginosa, the production of which is regulated by QS.

Materials:

  • Pseudomonas aeruginosa PAO1

  • LB broth

  • This compound

  • Chloroform

  • 0.2 M HCl

Methodology:

  • Grow an overnight culture of P. aeruginosa PAO1 in LB broth at 37°C.

  • Inoculate fresh LB broth containing sub-MIC concentrations of this compound with the overnight culture.

  • Incubate for 24 hours at 37°C with shaking.

  • Centrifuge the cultures to pellet the cells.

  • Extract pyocyanin from the supernatant by adding 3 mL of chloroform, vortexing, and separating the layers.

  • Transfer the blue chloroform layer to a new tube and add 1 mL of 0.2 M HCl. The solution will turn pink.

  • Measure the absorbance of the pink (aqueous) layer at 520 nm.

  • Quantify the pyocyanin concentration and normalize to cell density (OD₆₀₀).

Protocol 4: Biofilm Inhibition Assay

This protocol assesses the effect of this compound on the formation of biofilms, a key QS-regulated phenotype.

Materials:

  • Bacterial strain of interest (e.g., P. aeruginosa PAO1)

  • Tryptic Soy Broth (TSB)

  • This compound

  • 96-well microtiter plates

  • Crystal violet solution (0.1%)

  • Ethanol (95%)

Methodology:

  • Grow an overnight bacterial culture and dilute it in TSB containing sub-MIC concentrations of this compound.

  • Add 200 µL of the inoculated media to the wells of a 96-well plate.

  • Incubate the plate statically at 37°C for 24-48 hours.

  • Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Stain the adherent biofilm by adding 200 µL of 0.1% crystal violet to each well and incubating for 15 minutes.

  • Wash away the excess stain with water and allow the plate to dry.

  • Solubilize the bound crystal violet by adding 200 µL of 95% ethanol to each well.

  • Measure the absorbance at 570 nm to quantify the biofilm.

Disclaimer: The information provided in these application notes is for research and investigational purposes only. The role of this compound in bacterial communication has not been definitively established, and these protocols are intended to serve as a guide for its potential investigation.

References

Application Notes and Protocols: 5-Methylhexanoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-methylhexanoic acid, a versatile branched-chain fatty acid, as a precursor in various organic syntheses. Its chemical structure lends itself to the creation of complex molecular architectures, making it a valuable starting material in the pharmaceutical, agrochemical, and fragrance industries.

Pharmaceutical Applications: Synthesis of Pregabalin

This compound is a key precursor in the industrial synthesis of (S)-3-(aminomethyl)-5-methylhexanoic acid, widely known as Pregabalin. Pregabalin is a pharmaceutical agent used to treat epilepsy, neuropathic pain, and generalized anxiety disorder.[1] The synthesis of its S-enantiomer is crucial for its therapeutic activity.[2]

Several synthetic strategies have been developed to produce Pregabalin from this compound derivatives, often involving the creation of a key chiral intermediate. One common approach involves the synthesis of (S)-3-cyano-5-methylhexanoic acid.[2]

Experimental Protocol: Synthesis of (S)-3-cyano-5-methylhexanoic acid via Enzymatic Resolution

This protocol outlines a chemoenzymatic approach for the synthesis of the key chiral intermediate for Pregabalin.

Workflow for Pregabalin Intermediate Synthesis

G A Isovaleraldehyde C Condensation A->C B Diethyl malonate B->C D 2-carboxyethyl-5-methylhex-2-enoic acid ethyl ester C->D F Michael Addition D->F E Potassium Cyanide E->F G Racemic 3-cyano-2-ethoxycarbonyl-5-methyl-hexanoic acid ethyl ester F->G H Decarboxylation G->H I Racemic 3-cyano-5-methylhexanoic acid ethyl ester H->I J Enzymatic Hydrolysis (Lipase) I->J K (S)-3-cyano-5-methylhexanoic acid J->K L (R)-3-cyano-5-methylhexanoic acid ethyl ester J->L M Reduction K->M N (S)-Pregabalin M->N

Caption: Chemoenzymatic synthesis of (S)-Pregabalin.

Materials:

  • Isovaleraldehyde

  • Diethyl malonate

  • Base (e.g., piperidinium acetate)

  • Potassium cyanide

  • Solvent (e.g., ethanol, DMSO)

  • Lipase (e.g., from Pseudomonas cepacia)

  • Phosphate buffer

  • Reducing agent (e.g., Raney Nickel, H₂/Pd-C)

Procedure:

  • Condensation: Isovaleraldehyde is condensed with diethyl malonate in the presence of a base to yield 2-carboxyethyl-5-methylhex-2-enoic acid ethyl ester.[3]

  • Michael Addition: A Michael addition of potassium cyanide to the α,β-unsaturated ester is performed to give racemic 3-cyano-2-ethoxycarbonyl-5-methyl-hexanoic acid ethyl ester.[3]

  • Decarboxylation: The resulting diester is decarboxylated, typically using a method like the Krapcho decarboxylation (e.g., heating in DMSO with NaCl), to afford racemic 3-cyano-5-methylhexanoic acid ethyl ester.[3]

  • Enzymatic Resolution: The racemic ester is subjected to enantioselective hydrolysis using a lipase in a buffered aqueous solution. The enzyme selectively hydrolyzes the (S)-ester to the corresponding carboxylic acid, (S)-3-cyano-5-methylhexanoic acid, leaving the (R)-ester largely unreacted.[4]

  • Separation: The resulting mixture of the (S)-acid and (R)-ester is separated by extraction.

  • Reduction: The purified (S)-3-cyano-5-methylhexanoic acid is then reduced to (S)-Pregabalin. This can be achieved through catalytic hydrogenation.[5]

Quantitative Data:

StepProductTypical YieldEnantiomeric Excess (ee)Reference
Enzymatic Resolution(S)-3-cyano-5-methylhexanoic acid~45%>99%[4]
Catalytic Reduction(S)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin)High>99%[5]

Natural Product Synthesis: Solenopsin A

This compound can be utilized as a fragment in the total synthesis of complex natural products. One notable example is its incorporation into the synthesis of Solenopsin A, a piperidine alkaloid found in the venom of fire ants (Solenopsis invicta).[6] Solenopsin A and its analogs have shown interesting biological activities, including ceramide-like effects.[7]

Experimental Protocol: A General Approach to Solenopsin Analogs

This protocol describes a general synthetic route for preparing solenopsin analogs, which can be adapted from various starting materials, including derivatives of this compound. A common strategy involves the construction of the substituted piperidine ring.

Logical Workflow for Solenopsin Synthesis

G A 2,6-Dimethylpyridine B Deprotonation (n-BuLi) A->B C Alkyllithium Intermediate B->C E Alkylation C->E D Alkyl Bromide (from a this compound derivative) D->E F 2-Alkyl-6-methylpyridine E->F G Hydrogenation F->G H Solenopsin Analog G->H

Caption: Synthesis of Solenopsin analogs.

Materials:

  • 2,6-Dimethylpyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • An appropriate alkyl bromide (the long-chain component, which can be synthesized from a this compound derivative)

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • Catalyst for hydrogenation (e.g., Pd/C)

  • Hydrogen source (e.g., H₂ gas)

Procedure:

  • Deprotonation: 2,6-Dimethylpyridine is deprotonated at one of the methyl groups using a strong base like n-butyllithium in an anhydrous solvent at low temperature to form the corresponding alkyllithium intermediate.[7]

  • Alkylation: The alkyllithium intermediate is then reacted with a suitable long-chain alkyl bromide. This alkyl bromide can be prepared from a derivative of this compound through standard functional group transformations (e.g., reduction of the carboxylic acid to an alcohol, followed by bromination).

  • Hydrogenation: The resulting 2-alkyl-6-methylpyridine is subjected to catalytic hydrogenation to reduce the pyridine ring to a piperidine ring, yielding the solenopsin analog.[7][8]

Quantitative Data:

StepProductTypical YieldReference
Alkylation2-Alkyl-6-methylpyridineVariable[7]
HydrogenationSolenopsin AnalogGood to High[7][8]

Fragrance and Flavor Applications

This compound itself and its esters are used as flavoring and fragrance agents.[9] It is described as having a fatty, cheese-like odor.[9][10] Its branched structure can contribute unique notes to flavor and fragrance compositions.[2]

Experimental Protocol: Esterification of this compound (General Procedure)

Reaction Scheme for Esterification

G A This compound D Fischer Esterification A->D B Alcohol (R-OH) B->D C Acid Catalyst (e.g., H₂SO₄) C->D E Ester (Fragrance/Flavor) D->E F Water D->F

Caption: Fischer esterification of this compound.

Materials:

  • This compound

  • An alcohol (e.g., ethanol, isopropanol)

  • A strong acid catalyst (e.g., concentrated sulfuric acid)

  • An appropriate solvent (often the alcohol reactant in excess)

Procedure (Fischer Esterification):

  • Reaction Setup: this compound is dissolved in an excess of the desired alcohol.

  • Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid, is carefully added to the solution.

  • Heating: The reaction mixture is heated to reflux for several hours to drive the equilibrium towards the ester product. Water, a byproduct, can be removed using a Dean-Stark apparatus to improve the yield.

  • Workup: After the reaction is complete, the mixture is cooled, and the excess alcohol is removed under reduced pressure. The residue is then typically washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted carboxylic acid, followed by washing with brine.

  • Purification: The crude ester is dried over an anhydrous salt (e.g., MgSO₄) and purified by distillation.

Quantitative Data:

Reaction TypeProductTypical Yield
Fischer EsterificationAlkyl Ester60-90%

Pheromone Synthesis

Derivatives of this compound are also precursors in the synthesis of certain insect pheromones. For instance, chiral 2-methyl-5-hydroxyhexanoic acid lactones, which act as pheromones for carpenter bees, can be synthesized from precursors related to this compound.[11] The stereochemistry of these molecules is critical for their biological activity.

Note: The synthesis of chiral pheromones often requires asymmetric synthesis techniques to obtain the desired enantiomerically pure product. These methods can include the use of chiral auxiliaries, asymmetric catalysis, or resolution of racemic mixtures.

These application notes demonstrate the versatility of this compound as a precursor in various fields of organic synthesis. The provided protocols offer a starting point for researchers and professionals in the development of pharmaceuticals, natural products, and other fine chemicals.

References

Application Notes and Protocols for the Experimental Use of 5-Methylhexanoic Acid in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylhexanoic acid is a branched-chain fatty acid that belongs to the class of medium-chain fatty acids.[1] While its specific roles in lipid metabolism are still under investigation, its structural similarity to other biologically active fatty acids suggests potential involvement in various cellular processes. These application notes provide a comprehensive guide for the experimental use of this compound in lipidomics research, including hypothetical applications, detailed analytical protocols, and potential signaling pathways for investigation.

Hypothetical Applications in Lipidomics Research

The unique structure of this compound makes it an interesting candidate for several areas of lipidomics investigation:

  • Biomarker Discovery: Altered levels of this compound in biological samples could serve as a potential biomarker for metabolic disorders. Its quantification in plasma, urine, or tissue samples may provide insights into dysregulated fatty acid metabolism associated with diseases such as diabetes, obesity, and inborn errors of metabolism.

  • Fatty Acid Metabolism Studies: As a branched-chain fatty acid, this compound likely undergoes a distinct metabolic pathway compared to its straight-chain counterparts. Investigating its metabolism can elucidate novel enzymatic activities and metabolic fluxes within the lipidome.

  • Modulation of Cellular Signaling: Fatty acids are known to act as signaling molecules that can influence various cellular functions, including inflammation and gene expression.[2][3] this compound could potentially modulate signaling pathways by interacting with nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs) or by being incorporated into complex lipids that act as second messengers.[2][4]

  • Gut Microbiome Research: The gut microbiota can produce a variety of branched-chain fatty acids. Studying the presence and concentration of this compound in the gut and its impact on host lipid metabolism is a promising area of research.

Quantitative Data Summary (Hypothetical)

The following tables represent hypothetical quantitative data to illustrate the potential effects of this compound treatment on the lipid profile of cultured hepatocytes.

Table 1: Hypothetical Changes in Cellular Fatty Acid Composition Following this compound Treatment

Fatty AcidControl (nmol/mg protein)This compound (50 µM) (nmol/mg protein)Fold Changep-value
Palmitic Acid (16:0)150.2 ± 12.5135.8 ± 10.10.900.045
Stearic Acid (18:0)85.6 ± 7.978.2 ± 6.50.910.048
Oleic Acid (18:1n-9)210.4 ± 18.3235.1 ± 20.21.120.032
Linoleic Acid (18:2n-6)95.3 ± 9.1108.7 ± 11.41.140.041
This compoundNot Detected15.2 ± 2.8-<0.001

Table 2: Hypothetical Alterations in Complex Lipid Species Following this compound Treatment

Lipid ClassControl (relative abundance)This compound (50 µM) (relative abundance)Fold Changep-value
Phosphatidylcholine (PC)1.00 ± 0.080.92 ± 0.070.920.049
Phosphatidylethanolamine (PE)1.00 ± 0.111.15 ± 0.091.150.038
Triacylglycerols (TAG)1.00 ± 0.150.85 ± 0.120.850.042
Diacylglycerols (DAG)1.00 ± 0.091.22 ± 0.101.220.029

Experimental Protocols

The following are detailed protocols for the analysis of this compound and its effects on the lipidome. These are adapted from established methods for other medium-chain and branched-chain fatty acids.

Protocol 1: Total Lipid Extraction from Biological Samples

This protocol is a modification of the widely used Folch method for total lipid extraction.[5][6]

Materials:

  • Biological sample (e.g., cell pellet, tissue homogenate, plasma)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Internal Standard (e.g., stable isotope-labeled this compound or a non-endogenous odd-chain fatty acid)

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • To your sample, add the internal standard at a known concentration.

  • Add a 20-fold volume of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • If the sample is solid, homogenize and then filter to remove solid particles.

  • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

  • Vortex for 30 seconds and centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase (containing lipids) using a glass Pasteur pipette and transfer it to a new clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • The dried lipid extract can be reconstituted in an appropriate solvent for subsequent analysis.

Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its polarity, this compound requires derivatization prior to GC-MS analysis to increase its volatility. Silylation is a common derivatization technique for fatty acids.[7][8]

Materials:

  • Dried lipid extract

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Pyridine

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • To the dried lipid extract, add BSTFA with 1% TMCS and pyridine.

  • Incubate the mixture at 70°C for 60 minutes to form the trimethylsilyl (TMS) derivative.

  • Inject the derivatized sample into the GC-MS.

  • The mass spectrometer should be operated in full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification.

Protocol 3: Lipidomic Profiling by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the comprehensive analysis of a wide range of lipid species.[9][10]

Materials:

  • Dried lipid extract reconstituted in a suitable solvent

  • LC-MS/MS system with a C18 reverse-phase column

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

Procedure:

  • Inject the reconstituted lipid extract into the LC-MS/MS system.

  • Employ a gradient elution with mobile phases A and B to separate the different lipid classes.

  • Operate the mass spectrometer in both positive and negative ion modes to detect a broad range of lipids.

  • Use data-dependent or data-independent acquisition methods to collect MS/MS spectra for lipid identification.

  • Lipid identification can be performed by searching the acquired MS/MS spectra against a lipidomics database.

Visualization of Pathways and Workflows

experimental_workflow sample Biological Sample (Cells, Tissue, Plasma) extraction Lipid Extraction (Folch Method) sample->extraction derivatization Derivatization (Silylation for GC-MS) extraction->derivatization lcms LC-MS/MS Analysis (Lipidomic Profiling) extraction->lcms gcms GC-MS Analysis (Quantification of This compound) derivatization->gcms data_analysis Data Analysis gcms->data_analysis lcms->data_analysis interpretation Biological Interpretation data_analysis->interpretation

Caption: General experimental workflow for lipidomic analysis of this compound.

signaling_pathway cluster_cell Cell MHA This compound PPAR PPARα/γ MHA->PPAR Binds to RXR RXR PPAR->RXR Forms heterodimer with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Expression (e.g., Fatty Acid Oxidation Genes) PPRE->Gene_Expression Regulates Metabolic_Changes Altered Lipid Metabolism Gene_Expression->Metabolic_Changes

Caption: Hypothetical signaling pathway involving this compound and PPAR activation.

logical_relationship A Increased this compound B Activation of Fatty Acid Oxidation A->B C Incorporation into Complex Lipids A->C F Modified Cellular Function B->F D Altered Membrane Properties C->D E Changes in Cell Signaling C->E D->F E->F

Caption: Logical relationships of potential downstream effects of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Methylhexanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound?

A1: The most common purification techniques for this compound, like other carboxylic acids, include fractional distillation, recrystallization, and liquid-liquid extraction.[1][2] Column chromatography can also be used for separating impurities with different polarities.[3]

Q2: What are the likely impurities in synthetically produced this compound?

A2: Impurities can include unreacted starting materials, byproducts from side reactions, residual metal catalysts, and solvents.[3][4] In syntheses involving related compounds, impurities such as esters or amides might also be present.[5]

Q3: Why is my final this compound product colored?

A3: A yellow or brown tint in the final product is often due to the presence of oxidizable organic impurities or residual compounds from the synthesis process.[4] Overheating during distillation or prolonged exposure to strong acids or bases can also lead to discoloration.[3]

Q4: How can I effectively remove residual metal catalysts from my this compound sample?

A4: Residual metal catalysts can often be removed by passing the product solution through a bed of a dedicated metal scavenger, such as silica-thiol.[4] Other methods include precipitation of the catalyst followed by filtration, or liquid-liquid extraction where the catalyst is partitioned into an aqueous phase.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Fractional Distillation - Insufficient separation due to close boiling points of impurities and the product.- Distillation rate is too fast.- Inefficient fractionating column.- Use a longer or more efficient fractionating column (e.g., packed with steel wool or glass beads).[6][7]- Slow down the distillation rate to one drop per second to allow for proper vapor-liquid equilibrium.[6]- Collect smaller fractions and analyze their purity by GC or NMR.
Product Discoloration (Yellow/Brown Tint) - Presence of oxidizable organic impurities.- Residual iodide compounds if used in synthesis.- Treat the crude acid with an oxidizing agent like hydrogen peroxide before the final distillation.[4]- Perform a purification step using activated carbon to adsorb colored impurities.[3][4]
No Crystals Form During Recrystallization - The solution is not supersaturated (too much solvent was added).- The cooling process is too rapid.- Add a seed crystal of pure this compound to induce crystallization.[4]- Gently scratch the inside of the flask with a glass rod at the liquid's surface.- If too much solvent was used, carefully evaporate some of the solvent and allow it to cool again.
Low Yield After Recrystallization - Too much solvent was used, leaving a significant amount of product dissolved in the mother liquor.- The product has some solubility in the cold wash solvent.- Use the minimum amount of hot solvent required to dissolve the crude product.[4]- Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.[4]- Wash the collected crystals with a minimal amount of ice-cold solvent.[4]
Low Recovery After Liquid-Liquid Extraction - Incorrect pH of the aqueous phase.- To extract the acid into an aqueous layer as its carboxylate salt, the pH should be at least 2-3 units above its pKa.- To recover the acid into an organic layer, the pH should be at least 2-3 units below its pKa.[4]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₇H₁₄O₂[8][9]
Molecular Weight130.18 g/mol [9]
CAS Number628-46-6[8]
AppearanceLiquid[10]
OdorFermented cheese[10]
pKa4.78 ± 0.10 (Predicted)[10]
Flash Point101.67 °C[11]
Water SolubilitySlightly soluble[10]

Table 2: Illustrative Purity Levels Achievable with Different Purification Techniques

Purification MethodTypical Purity RangeNotes
Single Fractional Distillation95-98%Dependent on the boiling points of impurities.
Recrystallization>99%Highly effective for removing small amounts of impurities from a solid.[12]
Preparative Chromatography>99.5%Can achieve very high purity but may be less scalable.

Note: The purity levels are illustrative and the actual results will depend on the nature and amount of impurities present in the crude sample.

Experimental Protocols

Protocol 1: Fractional Distillation of this compound

This method is suitable for separating this compound from impurities with significantly different boiling points.[1]

Materials:

  • Round-bottom flask

  • Fractionating column (packed with glass beads or steel wool)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips

Procedure:

  • Place the crude this compound into the round-bottom flask along with a few boiling chips.

  • Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure the thermometer bulb is positioned just below the side arm of the distillation head.[6]

  • Begin heating the flask gently.

  • As the mixture boils, the vapor will rise through the fractionating column. The component with the lower boiling point will vaporize more readily.[13]

  • Monitor the temperature at the distillation head. When the temperature stabilizes, this indicates that a pure fraction is distilling.

  • Collect the distillate in a receiving flask. Record the temperature range for each fraction collected.

  • Change receiving flasks when the temperature begins to rise sharply, indicating that a different component is starting to distill.[7]

  • The fraction collected at the boiling point of this compound (approximately 215-217 °C) will be the purified product.

Protocol 2: Recrystallization of this compound

This technique is used to purify solid compounds, so this compound would need to be a solid at room temperature or the process would need to be performed at low temperatures. Assuming a solid derivative or low-temperature crystallization is being performed.[12]

Materials:

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Suitable solvent (e.g., a mixture of toluene and petroleum ether)[4]

Procedure:

  • Solvent Selection: Choose a solvent in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures.[4]

  • Dissolution: Place the crude acid in an Erlenmeyer flask and add the minimum amount of hot solvent required to completely dissolve it.[4]

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.[4] Once at room temperature, place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[4]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering impurities.[4]

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

Visualizations

Purification_Workflow cluster_start Start cluster_methods Purification Methods cluster_analysis Analysis cluster_end End Crude Crude this compound Distillation Fractional Distillation Crude->Distillation Recrystallization Recrystallization Crude->Recrystallization Extraction Liquid-Liquid Extraction Crude->Extraction Analysis Purity Analysis (GC, HPLC, NMR) Distillation->Analysis Recrystallization->Analysis Extraction->Analysis Analysis->Distillation Further Purification Needed Analysis->Recrystallization Further Purification Needed Pure_Product Pure this compound Analysis->Pure_Product Purity Confirmed

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Tree cluster_distillation Fractional Distillation Issues cluster_recrystallization Recrystallization Issues Start Purification Issue Encountered Dist_Purity Low Purity? Start->Dist_Purity Distillation Recryst_Crystals No Crystals Forming? Start->Recryst_Crystals Recrystallization Dist_Yield Low Yield? Dist_Purity->Dist_Yield No Sol_Dist_Purity Slow down distillation rate. Use a more efficient column. Dist_Purity->Sol_Dist_Purity Yes Sol_Dist_Yield Check for leaks in the apparatus. Ensure proper heating. Dist_Yield->Sol_Dist_Yield Yes Recryst_Yield Low Yield? Recryst_Crystals->Recryst_Yield No Sol_Recryst_Crystals Add seed crystal. Scratch flask. Reduce solvent volume. Recryst_Crystals->Sol_Recryst_Crystals Yes Sol_Recryst_Yield Use minimum hot solvent. Ensure complete cooling. Recryst_Yield->Sol_Recryst_Yield Yes

References

Technical Support Center: Troubleshooting Peak Tailing in 5-Methylhexanoic Acid GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Gas Chromatography-Mass Spectrometry (GC-MS) analyses. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the analysis of 5-Methylhexanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of this compound?

A1: Peak tailing is a common chromatographic issue where a peak on the chromatogram is not symmetrical, but rather has a "tail" that extends from the peak maximum. This can compromise the accuracy and reproducibility of quantification by making it difficult to integrate the peak area correctly. For a polar compound like this compound, which contains a carboxylic acid group, peak tailing is often caused by unwanted secondary interactions with active sites within the GC system.[1][2] These interactions can cause some analyte molecules to be retained longer than others, resulting in a tailing peak shape.

Q2: How can I determine if the peak tailing I'm observing is due to a chemical or a physical issue?

A2: A good first step is to examine the peak shapes of all compounds in your chromatogram.[2][3]

  • If all peaks, including non-polar compounds and the solvent peak, are tailing: This typically points to a physical or mechanical problem, such as a disruption in the carrier gas flow path.[3][4] Potential causes include a poor column cut, improper column installation, or a system leak.[5][6]

  • If only polar compounds like this compound are tailing: This strongly suggests a chemical issue, specifically the interaction of your analyte with active sites in the system.[3][7]

Q3: What are "active sites" and how do they cause peak tailing for acidic compounds?

A3: Active sites are typically exposed silanol groups (-Si-OH) on the surfaces of the glass inlet liner, the front of the GC column, or other parts of the sample flow path.[4][8] These sites are polar and can form strong hydrogen bonds with the carboxylic acid group of this compound.[4] This strong interaction leads to some molecules being retained longer, causing the characteristic peak tailing.

Q4: Is derivatization necessary for the GC-MS analysis of this compound?

A4: While direct analysis is possible, derivatization is highly recommended for robust and reproducible results.[9][10] The carboxylic acid group makes this compound polar and less volatile, leading to poor peak shape.[9][10] Derivatization converts the carboxylic acid into a less polar and more volatile derivative (e.g., an ester or a silylated compound), which minimizes interactions with active sites and significantly improves peak symmetry and sensitivity.[9][10][11]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.

Initial Checks & Easy Fixes
  • Review Injection Technique: Ensure your injection is smooth and consistent. For splitless injections, an overloaded system can lead to what appears to be a tailing solvent peak.[3]

  • Check for Leaks: Perform a leak check on your system, paying close attention to the inlet septum and column connections. Leaks can disrupt carrier gas flow and cause peak distortion.

  • Inspect the Syringe: A defective or plugged syringe can lead to poor peak shape. Try using a new or known good syringe.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting peak tailing.

G Troubleshooting Workflow for Peak Tailing cluster_0 Problem Identification cluster_1 Physical Issues cluster_2 Chemical Issues cluster_3 Resolution start Peak Tailing Observed for This compound check_all_peaks Are all peaks tailing (including non-polar compounds)? start->check_all_peaks physical_cause Likely Physical/Mechanical Issue check_all_peaks->physical_cause Yes chemical_cause Likely Chemical Issue (Active Sites) check_all_peaks->chemical_cause No check_column_install Check Column Installation (Position & Cut Quality) physical_cause->check_column_install check_leaks Perform System Leak Check check_column_install->check_leaks check_inlet_temp Verify Inlet Temperature check_leaks->check_inlet_temp resolved Problem Resolved check_inlet_temp->resolved inlet_maintenance Perform Inlet Maintenance (Replace Liner & Septum) chemical_cause->inlet_maintenance trim_column Trim Front of Column (10-20 cm) inlet_maintenance->trim_column derivatization Consider Derivatization trim_column->derivatization derivatization->resolved

Caption: A step-by-step workflow for diagnosing and resolving peak tailing.

Summary of Potential Causes and Solutions
Category Potential Cause Recommended Solution(s) Typical Observation
Chemical Active Sites in Inlet Replace the inlet liner with a new, deactivated liner. Replace the septum.[12]Tailing of polar compounds only.
Active Sites on Column Trim 10-20 cm from the front of the column. If the problem persists, the column may need replacement.[5]Gradual worsening of peak tailing over time for active compounds.[7]
Analyte Polarity Derivatize this compound to make it less polar and more volatile (see experimental protocol below).Consistent peak tailing for this compound.
Physical Poor Column Installation Re-install the column, ensuring a clean, 90-degree cut and correct placement within the inlet as per the manufacturer's instructions.[4][5]All peaks in the chromatogram exhibit tailing.
System Leaks Check for leaks at the inlet, detector, and gas connections. Replace ferrules and septa as needed.Broad and/or tailing peaks, often accompanied by a noisy baseline.[12]
Inlet Contamination Clean the injector port and replace the liner and septum.[12]Worsening peak tailing over a series of injections.
Incorrect Temperature Ensure the injector temperature is high enough to ensure complete and rapid vaporization of the sample.Broad and tailing peaks, particularly for less volatile compounds.[7]
Column Overload Reduce the amount of sample injected or dilute the sample.[1]Peaks exhibit a "shark fin" or fronting shape at high concentrations, which can sometimes be misinterpreted as tailing at lower levels.

Experimental Protocol: Derivatization of this compound via Esterification

This protocol describes a common method to convert this compound into its more volatile methyl ester, which is less prone to peak tailing.

Materials:

  • Sample containing this compound

  • 2% (v/v) Sulfuric acid in Methanol

  • n-Hexane

  • Saturated sodium bicarbonate solution

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • GC vials

Procedure:

  • Sample Preparation: Accurately measure a sample containing approximately 1 mg of this compound into a reaction vial. If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 1 mL of 2% (v/v) sulfuric acid in methanol to the dried sample.[9]

  • Reaction: Tightly cap the vial and heat it at 60°C for 1 hour in a heating block or water bath.[9]

  • Extraction: After the vial has cooled to room temperature, add 1 mL of n-hexane and 0.5 mL of saturated sodium bicarbonate solution to neutralize the remaining acid.

  • Mixing: Vortex the vial for 1 minute to ensure thorough mixing and extraction of the methyl ester into the hexane layer.

  • Phase Separation: Centrifuge the vial to achieve a clear separation between the aqueous and organic layers.

  • Sample Collection: Carefully transfer the upper hexane layer, which contains the derivatized 5-methylhexanoate, to a clean GC vial for analysis.[9]

By following this structured troubleshooting guide and implementing appropriate corrective actions, you can effectively resolve peak tailing issues and improve the quality and reliability of your GC-MS data for this compound.

References

preventing degradation of 5-Methylhexanoic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 5-Methylhexanoic acid to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to moisture and air. For extended storage, refrigeration at 2-8°C is recommended.

Q2: What materials are incompatible with this compound?

A2: this compound is incompatible with strong bases, oxidizing agents, and metals.[2] It may be corrosive to certain metals, so it is crucial to store it in a corrosion-resistant container.[2]

Q3: What are the primary signs of degradation of this compound?

A3: Physical signs of degradation can include a change in color, the appearance of particulate matter, or a noticeable change in odor. However, chemical degradation can occur without any visible changes. Therefore, analytical methods such as High-Performance Liquid Chromatography (HPLC) are recommended to assess the purity of the compound.

Q4: What are the potential degradation pathways for this compound?

A4: The primary chemical degradation pathways for this compound are expected to be oxidative. As a branched-chain fatty acid, it can undergo metabolic degradation pathways such as beta-oxidation and alpha-oxidation, particularly in the presence of catalysts or microorganisms. Under forced conditions, hydrolysis and photolysis could also contribute to degradation.

Q5: How can I test the stability of my this compound sample?

A5: A stability study using a validated analytical method, such as HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), is the most reliable way to assess the stability of your sample. This involves analyzing the purity of the sample over time under specific storage conditions. A forced degradation study can also be performed to identify potential degradation products and pathways.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Unexpected or inconsistent experimental results. Degradation of this compound due to improper storage.1. Verify that the storage conditions (temperature, light exposure, container) are appropriate. 2. Assess the purity of the stored compound using HPLC or LC-MS/MS. 3. If degradation is confirmed, use a fresh batch of the compound and adhere to the recommended storage guidelines.
Visible changes in the sample (e.g., discoloration, precipitation). Significant chemical degradation or contamination.1. Do not use the sample for experimental purposes. 2. Dispose of the degraded sample according to your institution's safety protocols. 3. Obtain a new batch of this compound and ensure proper storage from the outset.
Gradual loss of potency or activity over time. Slow degradation of the compound even under recommended conditions.1. Consider aliquoting the compound upon receipt to minimize freeze-thaw cycles and exposure of the entire batch to ambient conditions. 2. For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing. 3. Re-qualify the purity of your working stock at regular intervals.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid (1:1 v/v) and incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide (1:1 v/v) and incubate at 60°C for 24 hours. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (1:1 v/v) and store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 70°C for 48 hours. Dissolve the stressed sample in the initial solvent before analysis.

  • Photolytic Degradation: Expose the stock solution in a photostability chamber to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC-UV or LC-MS/MS method.

  • Compare the chromatograms to identify new peaks corresponding to degradation products.

Protocol for HPLC Analysis of this compound Stability

This method provides a general framework for the analysis of this compound and its potential degradation products.

Table 1: HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-20 min: 30-90% B20-25 min: 90% B25-26 min: 90-30% B26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL

Sample Preparation:

  • Dilute the samples from the storage stability or forced degradation studies with the mobile phase to an appropriate concentration.

  • Filter the samples through a 0.45 µm syringe filter before injection.

Visualizations

degradation_pathway cluster_storage Storage Conditions cluster_stressors Degradation Stressors cluster_degradation Degradation Products 5_MHA This compound Oxidation_Products Oxidation Products 5_MHA->Oxidation_Products Oxidation Other_Degradants Other Degradants 5_MHA->Other_Degradants Hydrolysis/Photolysis Heat Heat Heat->5_MHA Light Light Light->5_MHA Oxygen Oxygen Oxygen->5_MHA Incompatible_Materials Incompatible Materials (Bases, Oxidizers, Metals) Incompatible_Materials->5_MHA

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_setup Experiment Setup cluster_testing Stability Testing cluster_results Results & Action Start Receive/Prepare This compound Aliquot Aliquot Sample Start->Aliquot Store Store under Recommended Conditions (Cool, Dry, Dark, Inert Atmosphere) Aliquot->Store Time_Point Time Point Analysis (T=0, T=x months) Store->Time_Point HPLC Analyze by HPLC/LC-MS Time_Point->HPLC Purity Assess Purity and Detect Degradants HPLC->Purity Stable Stable (Continue Experiment) Purity->Stable Purity ≥ 98% Degraded Degraded (Troubleshoot/Use Fresh Sample) Purity->Degraded Purity < 98%

Caption: Experimental workflow for stability testing of this compound.

logical_relationship Proper_Storage Proper Storage - Cool & Dry - Tightly Sealed - Inert Atmosphere - Compatible Container Minimized_Exposure Minimized Exposure - Light - Air (Oxygen) - Moisture - Incompatible Chemicals Proper_Storage->Minimized_Exposure Chemical_Stability Maintained Chemical Stability Minimized_Exposure->Chemical_Stability Reliable_Results Reliable Experimental Results Chemical_Stability->Reliable_Results

Caption: Relationship between storage conditions and experimental outcomes.

References

Resolving Co-elution in 5-Methylhexanoic Acid HPLC Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

<_

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support center for troubleshooting co-elution issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 5-Methylhexanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak co-elution in the HPLC analysis of this compound?

A1: Co-elution, where two or more compounds elute from the chromatography column at the same time, is a frequent challenge.[1] For this compound, a medium-chain fatty acid, common causes include:

  • Structurally Similar Compounds: Isomers of this compound or other short-chain fatty acids present in the sample matrix.[2][3]

  • Improper Mobile Phase Composition: A mobile phase that does not provide adequate selectivity between the analyte and interfering compounds.

  • Inadequate Column Chemistry: The stationary phase of the column may not be optimal for resolving this compound from other components.

  • Suboptimal Temperature and Flow Rate: These parameters significantly influence retention times and peak resolution.

Q2: How can I detect co-elution if my chromatogram shows a symmetrical peak?

A2: A symmetrical peak does not always guarantee purity. Advanced detection techniques are often necessary to confirm co-elution:

  • Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: These detectors can perform peak purity analysis by comparing UV-Vis spectra across the peak.[1] If the spectra are not identical, co-elution is likely.

  • Mass Spectrometry (MS): An MS detector can analyze the mass-to-charge ratio of the ions across the chromatographic peak. A shift in the mass spectra indicates the presence of multiple components.[1]

Q3: What is the typical UV wavelength for detecting this compound?

A3: Short-chain fatty acids like this compound lack a significant chromophore, making UV detection challenging. Detection is typically performed at a low, non-selective UV wavelength, such as 210 nm.[4][5][6] Acidifying the sample to a pH below 2 can improve retention on reversed-phase columns.[4]

Q4: Is derivatization necessary for the analysis of this compound?

A4: While not always mandatory, derivatization can significantly improve detection and separation.[7] By attaching a UV-absorbing or fluorescent tag to the carboxylic acid group, the sensitivity and selectivity of the analysis can be enhanced.[8] For example, using 2-nitrophenylhydrazine (2-NPH) as a pre-column derivatization reagent allows for detection at 400 nm, moving away from the noisy low UV region.[8]

Troubleshooting Guide for Co-elution Issues

This section provides a systematic approach to resolving co-elution problems during this compound analysis.

Issue 1: Co-elution with an Unknown Impurity

If you observe a shoulder on your this compound peak or have evidence of co-elution from DAD/MS data, follow this workflow.

G start Start: Co-elution Detected step1 Step 1: Modify Mobile Phase - Adjust Organic Solvent % (e.g., Acetonitrile) - Change pH (e.g., with Phosphoric or Formic Acid) start->step1 q1 Resolution Improved? step1->q1 step2 Step 2: Change Stationary Phase - Switch to a different column chemistry (e.g., C18 to Phenyl-Hexyl or Cyano) q1->step2 No end_success End: Baseline Separation q1->end_success Yes q2 Separation Achieved? step2->q2 step3 Step 3: Adjust Temperature and Flow Rate - Decrease flow rate - Optimize column temperature q2->step3 No q2->end_success Yes step3->end_success end_reassess End: Re-evaluate Method/Sample Prep step3->end_reassess G start Start: Chiral Separation Required step1 Step 1: Direct Method - Use a Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) start->step1 q1 Separation Achieved? step1->q1 step2 Step 2: Indirect Method - Derivatize with a Chiral Reagent - Separate diastereomers on an achiral column q1->step2 No end_success End: Enantiomers Resolved q1->end_success Yes q2 Resolution Sufficient? step2->q2 step3 Step 3: Chiral Mobile Phase Additive - Add a chiral selector to the mobile phase - Use an achiral column q2->step3 No q2->end_success Yes step3->end_success

References

Technical Support Center: 5-Methylhexanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 5-Methylhexanoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most frequently employed synthetic routes for this compound are:

  • Malonic Ester Synthesis: This classic method involves the alkylation of a malonic ester, typically diethyl malonate, with an isobutyl halide, followed by hydrolysis and decarboxylation.

  • Grignard Reaction with Carbon Dioxide: This route utilizes the reaction of an isobutylmagnesium halide (a Grignard reagent) with carbon dioxide (dry ice), followed by an acidic workup.

  • Oxidation of 5-Methyl-1-hexanol: This approach involves the oxidation of the corresponding primary alcohol, 5-methyl-1-hexanol, using a suitable oxidizing agent.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered in the primary synthetic routes to this compound.

Malonic Ester Synthesis

The malonic ester synthesis is a reliable method for preparing this compound. The overall scheme involves the alkylation of diethyl malonate with an isobutyl halide, followed by hydrolysis and decarboxylation.

Logical Workflow for Malonic Ester Synthesis

malonic_ester_synthesis start Diethyl Malonate + NaOEt enolate Enolate Formation start->enolate alkylation Alkylation with Isobutyl Bromide enolate->alkylation monoalkylated Diethyl Isobutylmalonate alkylation->monoalkylated hydrolysis Hydrolysis (e.g., aq. NaOH, then H3O+) monoalkylated->hydrolysis enolate2 Further Deprotonation monoalkylated->enolate2 dicarboxylic Isobutylmalonic Acid hydrolysis->dicarboxylic decarboxylation Decarboxylation (Heat) dicarboxylic->decarboxylation product This compound decarboxylation->product dialkylated Dialkylated Side Product alkylation2 Second Alkylation enolate2->alkylation2 alkylation2->dialkylated

Workflow of the Malonic Ester Synthesis of this compound.

Issue 1: Presence of a significant amount of a higher boiling point impurity.

  • Possible Cause: A major drawback of the malonic ester synthesis is the potential for dialkylation.[1][2] This occurs when the mono-alkylated ester is deprotonated again and reacts with another molecule of the alkyl halide.

  • Troubleshooting:

    • Control Stoichiometry: Use a slight excess of the malonic ester relative to the isobutyl halide to minimize the chance of the second alkylation.[3]

    • Slow Addition: Add the isobutyl halide slowly to the reaction mixture to maintain a low concentration, which favors mono-alkylation.

    • Base Selection: Use a base that matches the ester's alcohol portion (e.g., sodium ethoxide for diethyl malonate) to prevent transesterification, which can complicate the product mixture.[1]

Issue 2: Low overall yield after the final decarboxylation step.

  • Possible Cause: Incomplete hydrolysis of the diethyl isobutylmalonate or incomplete decarboxylation of the resulting isobutylmalonic acid.

  • Troubleshooting:

    • Ensure Complete Hydrolysis: Monitor the hydrolysis step (e.g., by TLC) to ensure the complete disappearance of the ester. Refluxing with a strong base like NaOH followed by acidification is typically effective.

    • Adequate Heating for Decarboxylation: Ensure the dicarboxylic acid is heated to a sufficiently high temperature (typically 150-200 °C) for a long enough duration to drive the decarboxylation to completion. The cessation of CO2 evolution is a good indicator of reaction completion.

Side Product Formation Pathway Mitigation Strategy
Diethyl diisobutylmalonateSecond alkylation of the mono-alkylated malonate.Use an excess of malonic ester, slow addition of alkyl halide.
Transesterification ProductsUse of a non-matching alkoxide base (e.g., methoxide with ethyl ester).Use an alkoxide base that corresponds to the ester alkyl group (e.g., sodium ethoxide for diethyl malonate).[1]
Grignard Reaction with Carbon Dioxide

This synthesis involves the formation of an isobutylmagnesium halide (Grignard reagent) which then reacts with solid carbon dioxide (dry ice) in a carboxylation reaction.

Logical Workflow for Grignard Synthesis

grignard_synthesis start Isobutyl Bromide + Mg grignard Isobutylmagnesium Bromide start->grignard carboxylation Reaction with CO2 (Dry Ice) grignard->carboxylation coupling 2,5-Dimethylhexane grignard->coupling Wurtz-type Coupling carboxylate Magnesium Carboxylate Salt carboxylation->carboxylate workup Acidic Workup (e.g., H3O+) carboxylate->workup tertiary_alcohol Tertiary Alcohol carboxylate->tertiary_alcohol Reaction with another Grignard molecule product This compound workup->product

Workflow of the Grignard Synthesis of this compound.

Issue 1: Low yield of carboxylic acid and presence of a significant amount of alkane (isobutane) and a coupled product (2,5-dimethylhexane).

  • Possible Cause:

    • Presence of Water: Grignard reagents are highly reactive towards protic species like water, which will quench the reagent to form the corresponding alkane.

    • Wurtz-type Coupling: The Grignard reagent can couple with the starting alkyl halide to form a dimer.

  • Troubleshooting:

    • Anhydrous Conditions: All glassware must be thoroughly dried (e.g., flame-dried under vacuum or oven-dried), and anhydrous solvents (typically diethyl ether or THF) must be used.

    • Slow Addition of Alkyl Halide: Add the isobutyl bromide slowly to the magnesium turnings to maintain a low concentration of the halide and minimize coupling.

    • Magnesium Activation: The magnesium turnings may need to be activated (e.g., with a small crystal of iodine or by crushing them) to initiate the reaction.

Issue 2: Formation of a tertiary alcohol as a side product.

  • Possible Cause: The initially formed magnesium carboxylate can be attacked by a second molecule of the Grignard reagent to form a tertiary alcohol after workup.

  • Troubleshooting:

    • Inverse Addition: Add the Grignard reagent solution slowly to a large excess of crushed dry ice. This ensures that the Grignard reagent is always in the presence of an excess of carbon dioxide, minimizing the chance of it reacting with the carboxylate intermediate.

    • Low Temperature: Maintain a very low temperature during the addition to the dry ice to reduce the rate of the side reaction.

Side Product Formation Pathway Mitigation Strategy
IsobutaneReaction of the Grignard reagent with protic impurities (e.g., water).Ensure strict anhydrous conditions.
2,5-DimethylhexaneWurtz-type coupling of the Grignard reagent with the starting alkyl halide.Slow addition of the alkyl halide during Grignard formation.
6,8-dimethyl-7-nonan-7-olReaction of the magnesium carboxylate intermediate with a second equivalent of the Grignard reagent.Inverse addition of the Grignard reagent to an excess of dry ice at low temperature.
Oxidation of 5-Methyl-1-hexanol

This method involves the direct oxidation of the primary alcohol, 5-methyl-1-hexanol, to the carboxylic acid. The choice of oxidizing agent is crucial to avoid stopping at the intermediate aldehyde stage.

Logical Workflow for Oxidation of 5-Methyl-1-hexanol

oxidation_synthesis start 5-Methyl-1-hexanol oxidation1 Oxidation (e.g., Jones Reagent) start->oxidation1 aldehyde 5-Methylhexanal (Intermediate) oxidation1->aldehyde oxidation2 Further Oxidation aldehyde->oxidation2 incomplete Incomplete Oxidation aldehyde->incomplete product This compound oxidation2->product aldehyde_side 5-Methylhexanal incomplete->aldehyde_side

Workflow for the Oxidation of 5-Methyl-1-hexanol.

Issue 1: The final product is contaminated with the starting alcohol and the intermediate aldehyde (5-methylhexanal).

  • Possible Cause: Incomplete oxidation. This can be due to an insufficient amount of the oxidizing agent or non-optimal reaction conditions. Milder oxidizing agents like pyridinium chlorochromate (PCC) are known to stop at the aldehyde stage.[4][5]

  • Troubleshooting:

    • Choice of Oxidizing Agent: Use a strong oxidizing agent known to convert primary alcohols to carboxylic acids, such as Jones reagent (CrO3 in aqueous sulfuric acid) or potassium permanganate (KMnO4).[6]

    • Ensure Sufficient Oxidant: Use a stoichiometric excess of the oxidizing agent to ensure the reaction goes to completion.

    • Reaction Conditions: Monitor the reaction by TLC to confirm the disappearance of the starting material and the intermediate aldehyde. Adjust reaction time and temperature as needed.

Issue 2: Formation of a tarry, dark mixture when using chromium-based oxidants.

  • Possible Cause: Chromium-based reagents like PCC can sometimes produce a tarry residue, making workup difficult.[5]

  • Troubleshooting:

    • Adsorbent: Add an adsorbent like Celite or molecular sieves to the reaction mixture before adding the oxidant. This can help to manage the tarry byproducts.[5]

    • Alternative Oxidants: Consider using alternative, non-chromium-based oxidizing agents such as those used in the Pinnick oxidation (sodium chlorite).[6]

Side Product Formation Pathway Mitigation Strategy
5-MethylhexanalIncomplete oxidation of the primary alcohol.Use a strong oxidizing agent (e.g., Jones reagent) in sufficient quantity and monitor the reaction for completion.
Unreacted 5-Methyl-1-hexanolInsufficient oxidizing agent or incomplete reaction.Ensure an adequate amount of the oxidizing agent and allow for sufficient reaction time.

Experimental Protocols

Protocol 1: Malonic Ester Synthesis of this compound
  • Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

  • Alkylation: Cool the sodium ethoxide solution in an ice bath and add diethyl malonate dropwise. After the addition is complete, add 1-bromo-2-methylpropane (isobutyl bromide) dropwise while stirring.

  • Reflux: After the addition of the alkyl halide, heat the mixture to reflux for 2-3 hours.

  • Hydrolysis: Cool the reaction mixture and add a solution of sodium hydroxide. Heat the mixture to reflux to hydrolyze the ester.

  • Acidification and Decarboxylation: After cooling, carefully acidify the mixture with concentrated hydrochloric acid. Heat the acidified mixture to induce decarboxylation until the evolution of CO2 ceases.

  • Workup and Purification: Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by distillation.

Protocol 2: Grignard Synthesis of this compound
  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. Slowly add a solution of 1-bromo-2-methylpropane in anhydrous diethyl ether via the dropping funnel to initiate the reaction. Once initiated, add the remaining solution at a rate that maintains a gentle reflux.

  • Carboxylation: Crush a significant excess of dry ice in a separate flask. Slowly pour the prepared Grignard reagent solution onto the crushed dry ice with vigorous stirring.

  • Workup: After the addition is complete and the mixture has warmed to room temperature, add dilute hydrochloric acid to dissolve the magnesium salts.

  • Purification: Separate the ether layer, and extract the aqueous layer with more diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent. The product can be purified by distillation.

Protocol 3: Oxidation of 5-Methyl-1-hexanol with Jones Reagent
  • Preparation of Jones Reagent: Dissolve chromium trioxide in water and carefully add concentrated sulfuric acid while cooling in an ice bath.

  • Oxidation: In a flask equipped with a dropping funnel and a thermometer, dissolve 5-methyl-1-hexanol in acetone and cool the solution in an ice bath. Add the prepared Jones reagent dropwise, maintaining the temperature below 20 °C. The color of the reaction will change from orange to green.

  • Quenching: After the addition is complete, and the green color persists, add isopropyl alcohol to quench any excess oxidant.

  • Workup: Filter the mixture to remove the chromium salts. Remove the acetone under reduced pressure. Extract the aqueous residue with diethyl ether.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be further purified by distillation.

References

Technical Support Center: Enhancing Resolution of 5-Methylhexanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enantiomeric resolution of 5-Methylhexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the separation of (R)- and (S)-5-Methylhexanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for resolving the enantiomers of this compound?

A1: The primary methods for resolving racemic this compound include:

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic acid with a single enantiomer of a chiral base to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1][2][3]

  • Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction (e.g., esterification) on one enantiomer, leaving the other unreacted.[2][4] This allows for the separation of the reacted and unreacted enantiomers.

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase (CSP) can be used for both analytical quantification of enantiomeric excess (ee) and for preparative separation of the enantiomers.[5]

Q2: How do I choose the right chiral resolving agent for diastereomeric salt formation?

A2: The selection of a suitable chiral resolving agent is crucial and often empirical. For resolving carboxylic acids like this compound, common choices are chiral amines. Factors to consider include:

  • Availability and Cost: Readily available and inexpensive chiral bases are preferred for scalability.[1]

  • Crystallinity of the Diastereomeric Salts: The formed salts must be crystalline and exhibit a significant difference in solubility to allow for efficient separation.[6][7]

  • Ease of Recovery: The chiral resolving agent should be easily recoverable after the resolution.[4][7]

Commonly used chiral amines for resolving carboxylic acids include (R)-(+)-1-phenylethylamine, (1R,2S)-(-)-ephedrine, brucine, and quinine.[2][4][8] Screening of several resolving agents and crystallization solvents is often necessary to find the optimal conditions.[6][9]

Q3: Which enzymes are effective for the kinetic resolution of this compound?

A3: Lipases are the most commonly used enzymes for the kinetic resolution of carboxylic acids. Candida antarctica Lipase B (CALB), often in its immobilized form (e.g., Novozym 435), is a popular choice due to its high enantioselectivity and stability in organic solvents. Other lipases from Pseudomonas cepacia and Candida rugosa have also shown effectiveness in resolving structurally similar branched-chain carboxylic acids.[4]

Q4: What is a typical mobile phase for chiral HPLC analysis of this compound?

A4: For chiral HPLC of carboxylic acids, polysaccharide-based chiral stationary phases are often effective.[10] A common mobile phase for normal-phase chromatography is a mixture of n-hexane and an alcohol like isopropanol or ethanol, often with a small amount of an acidic modifier (e.g., trifluoroacetic acid or acetic acid) to improve peak shape.[4][11] For reversed-phase chromatography, a mixture of acetonitrile or methanol and water with an acidic modifier like formic acid can be used.[1][4]

Troubleshooting Guides

Diastereomeric Salt Crystallization
Problem Possible Cause(s) Suggested Solution(s)
No crystallization occurs. - The diastereomeric salts are too soluble in the chosen solvent.- The concentration of the salt is too low.- Try a less polar solvent or a mixture of solvents.- Concentrate the solution.- Cool the solution to a lower temperature.- Scratch the inside of the flask to induce nucleation.
Both diastereomers crystallize together (low diastereomeric excess). - The solubilities of the two diastereomeric salts are too similar in the chosen solvent.- Crystallization is happening too quickly, trapping the more soluble diastereomer.[12]- Screen different solvents or solvent mixtures to maximize the solubility difference.- Slow down the crystallization process by cooling the solution more slowly.- Perform recrystallization of the obtained solid to improve purity.[4]
Oily precipitate forms instead of crystals. - The melting point of the diastereomeric salt is lower than the temperature of the solution.- Impurities are present.- Use a solvent with a lower boiling point.- Ensure the starting materials (racemic acid and chiral base) are pure.
Low yield of the desired enantiomer. - The theoretical maximum yield for a classical resolution is 50%.- The desired diastereomeric salt has significant solubility in the mother liquor.- If possible, recover the unwanted enantiomer from the mother liquor and racemize it for recycling.- Optimize the crystallization conditions (solvent, temperature) to minimize the solubility of the desired salt.
Enzymatic Kinetic Resolution
Problem Possible Cause(s) Suggested Solution(s)
Low or no enzyme activity. - Inactive enzyme due to improper storage.- Presence of inhibitors in the substrate or solvent.- Suboptimal reaction conditions (temperature, solvent).- Use a fresh batch of enzyme stored under recommended conditions.- Purify the substrate and ensure the solvent is of high purity.- Optimize the reaction temperature and screen different organic solvents.[4]
Low enantioselectivity (low ee). - The chosen enzyme is not highly selective for this compound.- The reaction has proceeded past 50% conversion, leading to the reaction of the less-favored enantiomer.- Screen different lipases to find one with higher enantioselectivity.- Monitor the reaction over time and stop it at or near 50% conversion to maximize the ee of both the product and the remaining substrate.[4]
Low conversion/yield. - Insufficient reaction time.- Low enzyme activity.- Poor substrate solubility.- Product inhibition.- Increase the reaction time.- Increase the amount of enzyme.- Choose a solvent in which the substrate is more soluble.- Consider in-situ product removal if product inhibition is suspected.[4]
Difficulty separating the product (ester) from the unreacted acid. - Similar polarities of the ester and the acid.- Use an acid-base extraction. The unreacted carboxylic acid can be extracted into a basic aqueous solution, leaving the ester in the organic phase.[4]
Chiral HPLC Analysis
Problem Possible Cause(s) Suggested Solution(s)
Poor or no resolution of enantiomers. - Incorrect chiral stationary phase (CSP).- Suboptimal mobile phase composition.- Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type).- Systematically vary the mobile phase composition (ratio of polar to non-polar solvents).- Adjust the concentration of the acidic or basic modifier.
Poor peak shape (tailing or fronting). - Secondary interactions between the analyte and the stationary phase.- Sample overload.- Add or adjust the concentration of an acidic modifier (e.g., TFA, acetic acid) for acidic analytes.- Reduce the injection volume or the concentration of the sample.
Inconsistent retention times. - Inadequate column equilibration.- Fluctuations in temperature.- Ensure the column is thoroughly equilibrated with the mobile phase before each injection.- Use a column oven to maintain a constant temperature.
Loss of resolution over time. - Column contamination.- Degradation of the chiral stationary phase.- Flush the column with a strong solvent as recommended by the manufacturer.- Ensure the mobile phase is compatible with the CSP and operate within the recommended pH range.

Quantitative Data

Table 1: Diastereomeric Salt Resolution of an Analogous Carboxylic Acid

Racemic AcidChiral Resolving AgentSolventIsolated DiastereomerOptical PurityReference
(±)-3-Carbamoylmethyl-5-methylhexanoic acid(1R,2S)-(-)-EphedrineAcetone(R)-acid salt97% area by HPLC[13]
(±)-3-Carbamoylmethyl-5-methylhexanoic acid(1R,2S)-(-)-Ephedrine hydrochlorideAcetone(R)-acid salt94.6% optical purity[13]

Table 2: Enzymatic Kinetic Resolution of Analogous 2-Methyl Carboxylic Acids

Racemic SubstrateEnzymeAlcoholEnantiomeric Excess (ee) of Unreacted AcidEnantiomeric Ratio (E)Reference
2-Methyloctanoic AcidCandida rugosa Lipase1-Octanol99.6% (R)>100[4]
2-Methyldecanoic AcidCandida rugosa Lipase1-Decanol95% (R)40[4]

Table 3: Chiral HPLC Separation of an Analogous Carboxylic Acid

AnalyteChiral Stationary PhaseMobile PhaseMode
2-Methyl-5-oxohexanoic acidPolysaccharide-basedn-Hexane/Isopropanol (90:10, v/v) + 0.1% TFANormal Phase
2-Methyl-5-oxohexanoic acidPolysaccharide-basedAcetonitrile/Water (50:50, v/v) + 0.1% Formic AcidReversed Phase

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution (General Procedure)

This protocol is a general guideline and should be optimized for this compound.

  • Salt Formation: Dissolve racemic this compound (1 equivalent) in a minimal amount of a suitable hot solvent (e.g., ethanol, acetone). In a separate flask, dissolve an equimolar amount of a chiral amine (e.g., (R)-(+)-1-phenylethylamine) in the same solvent. Add the amine solution to the acid solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. The first crop of crystals will be enriched in the less soluble diastereomer.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Recrystallization (Optional): To improve diastereomeric purity, recrystallize the collected salt from a fresh portion of the hot solvent.

  • Liberation of the Enantiomer: Suspend the purified diastereomeric salt in water. Add a strong acid (e.g., 2M HCl) to adjust the pH to ~1-2. This will protonate the carboxylic acid and form the hydrochloride salt of the amine.

  • Extraction: Extract the enantiomerically enriched this compound with an organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Determine the enantiomeric excess (ee) by chiral HPLC or GC.

Protocol 2: Lipase-Catalyzed Enantioselective Esterification (General Procedure)

This protocol is a general guideline and should be optimized for this compound.

  • Reaction Setup: To a solution of racemic this compound and an alcohol (e.g., 1-butanol, 1.5 equivalents) in an organic solvent (e.g., hexane, toluene), add an immobilized lipase (e.g., Novozym 435).

  • Incubation: Stir the mixture at a constant temperature (e.g., 40-50 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess of the substrate and product.

  • Reaction Termination: Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the immobilized enzyme.

  • Separation:

    • Acid Extraction: Extract the unreacted this compound from the organic solution with a basic aqueous solution (e.g., 1M NaHCO₃).

    • Ester Isolation: The organic layer contains the ester of one enantiomer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it.

    • Acid Recovery: Acidify the aqueous layer containing the carboxylate salt with a strong acid (e.g., 2M HCl) to pH ~2-3 and extract the free carboxylic acid with an organic solvent. Dry the organic extract and concentrate it.

  • Analysis: Determine the enantiomeric excess of the isolated ester and the unreacted acid.

Visualizations

experimental_workflow_diastereomeric_resolution cluster_start Starting Materials cluster_process Resolution Process cluster_products Products racemic_acid Racemic This compound salt_formation 1. Salt Formation in Solvent racemic_acid->salt_formation chiral_base Chiral Amine (e.g., (R)-1-phenylethylamine) chiral_base->salt_formation crystallization 2. Fractional Crystallization salt_formation->crystallization Formation of diastereomeric salts separation 3. Separation crystallization->separation Different solubilities liberation 4. Liberation of Acid separation->liberation Less soluble diastereomer enant_1 Enriched (S)-5-Methylhexanoic Acid (in solution) separation->enant_1 More soluble diastereomer in mother liquor enant_2 Enriched (R)-5-Methylhexanoic Acid (from crystals) liberation->enant_2 Acidification

Caption: Workflow for Diastereomeric Salt Resolution.

experimental_workflow_enzymatic_resolution racemic_acid Racemic this compound ((R)- and (S)-enantiomers) reaction Enzymatic Esterification (Lipase + Alcohol) racemic_acid->reaction mixture Mixture of: (S)-5-Methylhexanoic Acid (unreacted) (R)-Ester (product) reaction->mixture separation Acid-Base Extraction mixture->separation s_acid (S)-5-Methylhexanoic Acid separation->s_acid Aqueous Phase r_ester (R)-Ester separation->r_ester Organic Phase

Caption: Workflow for Enzymatic Kinetic Resolution.

troubleshooting_logic start Poor Enantiomeric Resolution check_method Which method is used? start->check_method diastereomeric Diastereomeric Salt Crystallization check_method->diastereomeric Crystallization enzymatic Enzymatic Resolution check_method->enzymatic Enzyme hplc Chiral HPLC check_method->hplc Chromatography check_solvent Screen Solvents diastereomeric->check_solvent check_enzyme Screen Enzymes enzymatic->check_enzyme check_csp Screen Chiral Stationary Phases hplc->check_csp check_base Screen Chiral Bases check_solvent->check_base optimize_cooling Optimize Cooling Rate check_base->optimize_cooling check_time Optimize Reaction Time (target ~50% conversion) check_enzyme->check_time check_conditions Optimize Temperature & Solvent check_time->check_conditions check_mobile_phase Optimize Mobile Phase check_csp->check_mobile_phase check_modifier Adjust Modifier check_mobile_phase->check_modifier

References

Technical Support Center: 5-Methylhexanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling and analyzing 5-Methylhexanoic acid samples.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental analysis of this compound.

Issue 1: Unexpected Peaks in Your Chromatogram

Q: My GC-MS analysis of a this compound sample shows multiple unexpected peaks. What are the potential sources and how can I identify them?

A: Unexpected peaks are typically due to contamination introduced during sample preparation or from the analytical system itself. A systematic approach is required to identify and eliminate the source.[1]

Potential Causes:

  • Solvent Contamination: Solvents, even high-purity grades, can contain trace amounts of fatty acids or other interfering compounds.[1]

  • Plasticizer Contamination: Phthalates, chemicals used to make plastics flexible, are common laboratory contaminants that can leach from plasticware and interfere with fatty acid analysis.[1] Phthalate fragments in the mass spectrometer can sometimes mimic those of fatty acid methyl esters (FAMEs), complicating analysis.[1]

  • Cross-Contamination: Reusable glassware that has not been scrupulously cleaned can retain lipid residues from previous experiments.[1]

  • Environmental Contamination: Dust, aerosols, and even skin flakes from the analyst can introduce contaminating lipids.[1]

Troubleshooting Steps:

  • Analyze a Solvent Blank: Inject the solvent used for sample preparation and dilution directly into the GC-MS. This will help confirm if the solvent is the source of contamination.[1]

  • Run a Method Blank: Perform the entire sample preparation procedure (e.g., extraction, derivatization) without the actual this compound sample. This helps pinpoint contamination introduced by reagents, glassware, or handling steps.[1]

  • Review Sample Handling: Ensure that all glassware is thoroughly cleaned, for example, by rinsing with the analysis solvent. Avoid the use of plastic containers or pipette tips where possible, or ensure they are certified as contaminant-free.

  • Identify the Contaminant: Compare the mass spectra of the unknown peaks against a spectral library (e.g., NIST) to identify them. Common contaminants have well-characterized spectra.

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Caption: Flowchart for identifying contamination sources.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: The chromatographic peak for my derivatized this compound is tailing badly. What is causing this?

A: Poor peak shape is often caused by interactions between the analyte and active sites within the GC system or by issues with the derivatization process.[2]

Potential Causes:

  • Incomplete Derivatization: Free carboxylic acid groups are polar and can interact with active sites in the injector or column, causing peak tailing.[2] If the derivatization to the more inert methyl ester is incomplete, this problem will occur.

  • Active Sites in the GC System: Silanol groups in the injector liner or on the column can interact with polar analytes.[3]

  • Column Contamination: Accumulation of non-volatile residues on the analytical column can interfere with chromatography.[3]

Troubleshooting Steps:

  • Optimize Derivatization: Ensure the reaction goes to completion by checking the freshness of your derivatization reagent and optimizing the reaction time and temperature. The sample must be completely dry before adding the reagent, as water can interfere with the reaction.[2]

  • Use a Deactivated Inlet Liner: Employ a GC inlet liner that has been treated to cap active silanol groups.[2]

  • Perform System Maintenance: Clean the injector port. If the column is old or contaminated, bake it out according to the manufacturer's instructions or replace it. Using a guard column can also protect the analytical column.[2]

Issue 3: Low or No Signal for this compound

Q: I am not detecting a signal, or the signal is very weak, for my this compound sample. What should I check?

A: This can result from analyte degradation, loss during sample preparation, or instrumental problems.[3]

Potential Causes:

  • Analyte Degradation: The compound may be unstable under the storage or preparation conditions.[3]

  • Loss During Sample Preparation: The analyte may be lost during extraction or solvent evaporation steps.[3]

  • Inefficient Derivatization: The derivatization reaction may not be working effectively, leading to a low concentration of the volatile analyte.[3]

  • Instrumental Issues: Problems such as leaks in the GC-MS system or a malfunctioning detector can lead to poor signal.[3]

Troubleshooting Steps:

  • Assess Analyte Stability: Analyze a freshly prepared standard to rule out degradation in stored samples. Ensure samples are stored at an appropriate temperature (e.g., -80°C) and minimize freeze-thaw cycles.[3]

  • Verify Derivatization Reagent: Use a fresh vial of the derivatization reagent and test it with a standard to confirm its activity.[3]

  • Optimize Sample Preparation: Review each step of your protocol for potential sources of analyte loss. Ensure pH conditions during any liquid-liquid extraction are optimal for an acidic compound.

  • Perform an Instrument Check: Run a performance check using a standard compound to ensure the GC-MS is functioning correctly and check for system leaks.[3]

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A: this compound (also known as isoheptanoic acid) is a branched-chain, medium-chain fatty acid.[4][5] It is a liquid at room temperature and has a characteristic fermented cheese-like odor.[6] It is found naturally in various foods like strawberries, tea, and heated pork.[6][7]

PropertyValue
Molecular Formula C7H14O2[8][9]
Molecular Weight 130.18 g/mol [8]
CAS Number 628-46-6[8][9]
Boiling Point ~216 °C[4][10]
Melting Point < -25 °C[8]
Solubility Slightly soluble in water; miscible with fat.[6][8]

Q2: Why is derivatization necessary for the GC-MS analysis of this compound?

A: Derivatization is a critical step for analyzing compounds with active hydrogen groups (like the carboxylic acid in this compound) by GC-MS.[2] The process, typically trans-esterification to form a fatty acid methyl ester (FAME), achieves two goals:

  • Increases Volatility: The resulting methyl ester is more volatile, allowing it to travel through the GC column.[2][11]

  • Improves Thermal Stability: It prevents the acid from degrading at the high temperatures used in the GC injector and oven.[2]

Q3: What are the most common contaminants I should be aware of in fatty acid analysis?

A: Contamination is a frequent issue in trace-level fatty acid analysis.[1] Awareness of common sources is key to prevention.

ContaminantCommon SourcesCharacteristic Ions (m/z)
Phthalates Plasticware (tubes, pipette tips), solvents, tubing.149 (primary), 167, 279
Palmitic Acid (C16:0) Skin flakes, dust, reagents, glassware residue.74, 87, 143, 270 (as methyl ester)
Stearic Acid (C18:0) Skin flakes, dust, reagents, glassware residue.74, 87, 199, 298 (as methyl ester)
Siloxanes GC septa, column bleed, glassware detergents.73, 147, 207, 281

Q4: What are the key mass spectral fragments for identifying this compound by GC-MS?

A: When analyzed as its methyl ester (Methyl 5-methylhexanoate), the electron ionization (EI) mass spectrum will show characteristic fragments. The most prominent ion for fatty acid methyl esters is often the McLafferty rearrangement product at m/z 74. However, for branched-chain acids, other fragments are also important for identification. For this compound itself (not the ester), the most abundant ion is typically at m/z 60.[8]

Compound FormKey Mass-to-Charge Ratios (m/z)
This compound (underivatized) 60, 71, 43, 41, 87[8]
Methyl 5-methylhexanoate (derivatized) 74, 87, 101, 113, 144 (Molecular Ion)[12][13]

Experimental Protocols

Protocol 1: Derivatization of this compound to its Methyl Ester (FAME)

This protocol describes a common method for converting this compound to its more volatile methyl ester for GC-MS analysis.

Materials:

  • Sample containing this compound, dried.

  • Boron trifluoride (BF3) in Methanol (14% w/v).

  • Hexane (GC grade).

  • Saturated Sodium Chloride (NaCl) solution.

  • Anhydrous Sodium Sulfate (Na2SO4).

  • Vials with PTFE-lined caps.

Procedure:

  • Ensure the sample is completely dry, as water will interfere with the reaction. This can be achieved by evaporation under a stream of nitrogen.

  • Add 1 mL of 14% BF3-Methanol solution to the dried sample in a vial.

  • Seal the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.

  • Allow the vial to cool to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge briefly to separate the layers.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for injection into the GC-MS.

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Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Sample Containing This compound extract Extraction & Drying sample->extract deriv Derivatization to FAME (e.g., with BF3-Methanol) extract->deriv gcms GC-MS Analysis deriv->gcms data Data Acquisition (Scan or SIM mode) gcms->data process Chromatogram Processing & Peak Integration data->process identify Compound Identification (Mass Spectra & Retention Time) process->identify quantify Quantification identify->quantify

Caption: Workflow for this compound analysis.

Protocol 2: General Sample Cleanup using Solid-Phase Extraction (SPE)

This protocol is a general guideline for cleaning up a complex sample (e.g., a biological extract) to reduce matrix interference before derivatization and analysis.

Materials:

  • Anion exchange SPE cartridge (e.g., SAX).

  • Methanol (for conditioning).

  • Deionized Water (for equilibration).

  • Elution solvent (e.g., 5% formic acid in methanol).

  • Sample extract.

Procedure:

  • Conditioning: Pass 2-3 cartridge volumes of methanol through the SPE cartridge.

  • Equilibration: Pass 2-3 cartridge volumes of deionized water through the cartridge. Do not let the cartridge run dry.

  • Loading: Load the sample extract onto the cartridge. The acidic this compound should be ionized and will bind to the anion exchange sorbent.

  • Washing: Pass 2-3 cartridge volumes of a weak solvent (e.g., deionized water, followed by methanol) to wash away neutral and basic impurities.

  • Elution: Elute the this compound using an acidic organic solvent (e.g., 5% formic acid in methanol). This neutralizes the analyte, releasing it from the sorbent.

  • Drying: Evaporate the collected eluate to dryness under a stream of nitrogen before proceeding to the derivatization step.

References

Technical Support Center: Optimizing 5-Methylhexanoic Acid Extraction from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of 5-Methylhexanoic acid from tissue samples.

Frequently Asked Questions (FAQs)

Q1: Why is the extraction of this compound from tissues challenging?

A1: this compound is a branched-chain fatty acid (BCFA). Like other fatty acids, its extraction can be influenced by its amphipathic nature, requiring careful selection of solvents to efficiently partition it from the complex tissue matrix. Challenges include achieving high recovery, minimizing co-extraction of interfering substances, and preventing analyte degradation during sample preparation.[1][2]

Q2: What are the most common methods for extracting this compound from tissues?

A2: The most common methods are based on liquid-liquid extraction (LLE) principles. These include the Folch or Bligh-Dyer methods, which use a chloroform and methanol solvent system to partition lipids from other cellular components.[3] Other techniques like solid-phase extraction (SPE) can also be employed for cleaner extracts.[3]

Q3: Is derivatization necessary for the analysis of this compound?

A3: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is essential. This compound is a polar and non-volatile compound. Derivatization, typically through silylation (e.g., using BSTFA or MSTFA), converts the carboxylic acid group into a more volatile and thermally stable ester, allowing for sharp chromatographic peaks and reliable quantification.[2] For Liquid Chromatography-Mass Spectrometry (LC-MS/MS), derivatization may not be strictly necessary but can improve sensitivity.

Q4: How can I improve the recovery of this compound during extraction?

A4: To improve recovery, ensure complete tissue homogenization to maximize the surface area for solvent interaction. Optimize the solvent-to-tissue ratio; insufficient solvent can lead to incomplete extraction. Acidifying the sample by adding a small amount of acid (e.g., HCl) will protonate the carboxylic acid group, making it more soluble in the organic solvent and enhancing its extraction from the aqueous phase. Performing multiple extractions with fresh solvent and pooling the organic phases will also increase recovery.

Troubleshooting Guides

Low Recovery of this compound
Possible Cause Troubleshooting Steps
Incomplete Tissue Homogenization Ensure the tissue is thoroughly homogenized to a uniform consistency. For tough tissues, consider cryogenic grinding.
Inappropriate Solvent System The polarity of the extraction solvent may not be optimal. A common starting point is a 2:1 (v/v) mixture of chloroform:methanol. For highly nonpolar lipids, a hexane:isopropanol mixture might be more effective.[4]
Insufficient Solvent Volume Increase the solvent-to-sample ratio. The Folch method, for example, uses a 20-fold excess of solvent volume to the sample volume.[3]
Incorrect pH during Extraction This compound is an acidic compound. Ensure the aqueous phase is acidified (pH < 4) to protonate the carboxyl group, which increases its solubility in the organic solvent.
Emulsion Formation An emulsion between the aqueous and organic layers can trap the analyte. To break an emulsion, add a small amount of brine (saturated NaCl solution) or centrifuge at a higher speed for a longer duration.
Poor Peak Shape in GC-MS Analysis
Possible Cause Troubleshooting Steps
Incomplete Derivatization Ensure the derivatization reagent is fresh and the reaction is carried out under anhydrous conditions, as silylating agents are moisture-sensitive. Optimize derivatization time and temperature.[2]
Active Sites in the GC System The polar carboxylic acid group (if underivatized) can interact with active sites in the injector liner or column, causing peak tailing. Use a deactivated inlet liner and a high-quality, inert GC column.[5]
Column Contamination Matrix components can accumulate on the column. Bake out the column according to the manufacturer's instructions or trim the first few centimeters of the column.[2]
Column Overload The sample may be too concentrated, leading to peak fronting. Dilute the sample or reduce the injection volume.[1]
High Variability in Results
Possible Cause Troubleshooting Steps
Inconsistent Sample Handling Standardize all sample handling procedures, from tissue collection and storage to extraction. Minimize freeze-thaw cycles.
Analyte Degradation Unsaturated fatty acids are prone to oxidation. If co-extracting these, consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.[6] Keep samples on ice during preparation to minimize enzymatic activity.
Instrumental Drift Run quality control (QC) samples throughout the analytical batch to monitor instrument performance. Use an internal standard to correct for variations in extraction efficiency and instrument response.

Data Presentation

Table 1: Comparison of Extraction Method Performance for Branched-Chain Fatty Acids
Extraction MethodPrincipleTypical Extraction Yield (%)PurityExtraction TimeSolvent ConsumptionKey AdvantagesKey Disadvantages
Folch/Bligh-Dyer Liquid-liquid extraction using a chloroform-methanol mixture.[3]High (often considered a benchmark)[3]Good, but may co-extract other lipids.[3]1-2 hours[3]HighWell-established and effective for a wide range of lipids.Use of toxic chlorinated solvents, labor-intensive.[3]
Solid-Phase Extraction (SPE) Separation based on analyte's affinity for a solid sorbent.[3]High (>90% recovery is achievable)[3]High (effective for sample cleanup)[3]30-60 minutesLow to ModerateHigh recovery, good reproducibility, potential for automation.[3]Can be more expensive per sample, method development may be required.
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration.[3]HighGood15-60 minutesLow to ModerateFast, efficient at room temperature, preserving thermolabile compounds.[3]Efficiency can be affected by sample viscosity and solid content.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound from Animal Tissue

This protocol is a general guideline and may require optimization for specific tissue types.

Materials:

  • Tissue sample (fresh or frozen)

  • Homogenizer

  • Glass centrifuge tubes with Teflon-lined caps

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution

  • Internal Standard (e.g., Heptadecanoic acid)

  • Nitrogen gas evaporator or rotary evaporator

Procedure:

  • Sample Preparation: Weigh approximately 50-100 mg of tissue. If frozen, thaw on ice.

  • Homogenization: Add the tissue to a glass tube. Add a known amount of internal standard. Add a 2:1 (v/v) mixture of chloroform:methanol to a final volume 20 times the volume of the sample (e.g., for 100 mg of tissue, use 2 mL of solvent). Homogenize the sample until a uniform suspension is achieved.[3]

  • Agitation: Agitate the mixture for 15-20 minutes at room temperature.[3]

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the mixture (e.g., 0.4 mL for 2 mL of solvent). Vortex thoroughly for 1 minute and centrifuge at low speed (e.g., 2,000 x g) for 10 minutes to separate the phases.[3]

  • Collection of Organic Phase: Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette and transfer to a clean tube.

  • Re-extraction: To maximize recovery, add another 1 mL of chloroform to the remaining aqueous/solid phase, vortex, centrifuge, and collect the lower phase. Pool the organic extracts.

  • Washing: Wash the combined chloroform phase by adding a small amount of a 1:1 mixture of methanol and 0.9% NaCl solution, vortexing, and re-centrifuging. Collect the lower chloroform phase.[3]

  • Drying: Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator. The dried lipid extract is now ready for derivatization and GC-MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis Preparation tissue 1. Tissue Sample (50-100mg) homogenize 2. Homogenization in Chloroform:Methanol (2:1) with Internal Standard tissue->homogenize agitate 3. Agitation homogenize->agitate phase_sep 4. Add NaCl Solution & Centrifuge agitate->phase_sep collect_organic 5. Collect Lower Organic Phase phase_sep->collect_organic dry_down 6. Evaporate Solvent collect_organic->dry_down derivatize 7. Derivatization (e.g., Silylation) dry_down->derivatize gcms 8. GC-MS Analysis derivatize->gcms

Caption: Experimental workflow for the extraction and analysis of this compound.

bcaa_metabolism cluster_bcaa Branched-Chain Amino Acid (BCAA) Catabolism cluster_bcfa Branched-Chain Fatty Acid (BCFA) Synthesis cluster_oxidation Fatty Acid Oxidation BCAA Leucine / Isoleucine / Valine BCKA Branched-Chain α-Keto Acids (BCKAs) BCAA->BCKA BCAT AcylCoA Branched-Chain Acyl-CoA Derivatives BCKA->AcylCoA BCKDH FAS Fatty Acid Synthase Elongation AcylCoA->FAS BCFA Branched-Chain Fatty Acids (e.g., this compound) FAS->BCFA BetaOx β-Oxidation BCFA->BetaOx Energy Acetyl-CoA, Propionyl-CoA (Energy Production) BetaOx->Energy

Caption: Simplified metabolic pathway of branched-chain fatty acids.

References

calibration curve issues for 5-Methylhexanoic acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 5-Methylhexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Section 1: Calibration Curve Issues

Q1: My calibration curve for this compound is non-linear. What are the common causes and solutions?

A1: Non-linearity in your calibration curve can stem from several factors, particularly when analyzing fatty acids. Common causes include detector saturation at high concentrations and operating outside the linear dynamic range of the instrument.[1] To address this, you can narrow the concentration range of your calibration standards.[1] If a broad range is necessary, consider using a weighted linear regression or a quadratic curve fit, but be aware that non-linearity might signal other underlying problems.[1]

Q2: I'm observing a poor R-squared (R²) value (<0.99) for my calibration curve. What could be wrong?

A2: A low R² value suggests significant variability and a poor correlation between the standard concentrations and the measured instrument response.[2] This can be caused by:

  • Pipetting Inaccuracies: Inconsistent volumes during the preparation of standards.[2]

  • Improper Standard Preparation: Errors in serial dilutions or degradation of the stock solution.[2]

  • Analyte Adsorption: Active sites in the GC inlet liner or on the column can adsorb the analyte, especially at lower concentrations.[1]

  • Inconsistent Instrument Conditions: Fluctuations in temperature or flow rates.

To troubleshoot, review your pipetting technique, prepare fresh standards, and ensure your analytical system is properly maintained and conditioned.[2] Using a deactivated inlet liner for GC analysis can also help minimize analyte adsorption.[1]

Q3: My calibration curve has a significant y-intercept. What does this indicate?

A3: A significant non-zero y-intercept points to a constant systematic error in the analysis.[1]

  • A positive intercept often suggests contamination in your blank or solvents.[1] Analyze a true blank (solvent only) to identify any interfering peaks.[1]

  • A negative intercept may occur if the blank reading is higher than some of your low-concentration standards or if there are issues with peak integration.[1] Re-evaluate your integration parameters and re-run the blank and low-concentration standards to confirm the results.[1]

Section 2: Sample Preparation and Derivatization

Q4: Why is derivatization necessary for the GC-MS analysis of this compound?

A4: Free fatty acids like this compound are polar and have low volatility due to their carboxyl group, which can form hydrogen bonds.[3] This leads to poor peak shape (tailing), broad peaks, and potential adsorption to the GC column, resulting in inaccurate and irreproducible results.[3] Derivatization converts the polar carboxyl group into a more volatile and less polar functional group (e.g., a methyl ester or a silyl ester), making the analyte more suitable for GC analysis.[3][4]

Q5: My derivatization reaction seems incomplete. How can I improve it?

A5: Incomplete derivatization can lead to low analyte response and poor reproducibility. To improve the reaction efficiency:

  • Ensure Anhydrous Conditions: Silylating agents, in particular, are highly sensitive to moisture. Ensure your sample is completely dry before adding the derivatization reagent.[5]

  • Optimize Reaction Conditions: The reaction time and temperature may need to be optimized for your specific analyte and sample matrix.

  • Use a Catalyst: For some reactions, a catalyst like trimethylchlorosilane (TMCS) can be added to increase the reactivity of the derivatizing agent.[5]

  • Check Reagent Freshness: Derivatization reagents can degrade over time. Ensure you are using fresh, properly stored reagents.

Section 3: Chromatographic and Mass Spectrometric Issues

Q6: I'm observing poor peak shapes (tailing or fronting) in my chromatogram. What are the likely causes?

A6: Poor peak shape is a common issue in chromatographic analysis.

  • Peak Tailing: This can be caused by active sites in the GC inlet or column, column contamination, or column overload.[3] Cleaning or replacing the inlet liner, conditioning the column, or injecting a smaller sample volume can help.[3]

  • Peak Fronting: This is often a result of column overloading.[3] Reducing the injection volume or sample concentration should resolve this issue.[3]

Q7: I suspect matrix effects are impacting my LC-MS quantification. How can I identify and mitigate them?

A7: Matrix effects, which involve the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix, are a significant challenge in LC-MS bioanalysis.[1][6]

  • Identification: A post-column infusion experiment can help identify matrix effects. Infuse a constant concentration of this compound into the MS detector after the column while injecting a blank, extracted matrix sample. A dip or rise in the signal at the analyte's retention time indicates ion suppression or enhancement.[1]

  • Mitigation:

    • Improve Sample Preparation: Implement more effective sample cleanup techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[1]

    • Chromatographic Separation: Modify your LC method to better separate the analyte from the interfering compounds.

    • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard will co-elute with the analyte and experience similar matrix effects, allowing for more accurate quantification.

Quantitative Data Summary

For accurate quantification, it is crucial to prepare a series of calibration standards. Below is an example of a typical calibration curve data set.

Standard LevelConcentration (µg/mL)Peak Area (Arbitrary Units)
10.115,234
20.578,910
31.0155,487
45.0798,543
510.01,602,345
625.03,987,654
750.07,891,234

Experimental Protocols

Protocol 1: Standard Preparation for Calibration Curve
  • Prepare a Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Perform Serial Dilutions: Prepare a series of working standards by serially diluting the stock solution. A minimum of five concentration levels is recommended for a good calibration curve.[7]

  • Matrix Matching: If analyzing samples in a complex matrix (e.g., plasma, urine), it is best practice to prepare the calibration standards in a blank matrix to account for matrix effects.

Protocol 2: Derivatization for GC-MS Analysis (Silylation)

This is a general protocol and may require optimization.

  • Sample Evaporation: Aliquot your sample or standard into a reaction vial and evaporate to complete dryness under a gentle stream of nitrogen. It is critical that the sample is anhydrous.[5]

  • Reagent Addition: Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried sample.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to facilitate the derivatization of the carboxylic acid group to its trimethylsilyl (TMS) ester.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Visual Troubleshooting Guide

The following workflow provides a logical approach to troubleshooting common calibration curve issues.

Calibration_Curve_Troubleshooting start Start: Calibration Curve Issue check_r2 Is R² < 0.99? start->check_r2 check_intercept Is Y-Intercept Non-Zero? check_r2->check_intercept No pipetting_error Review Pipetting Technique Prepare Fresh Standards check_r2->pipetting_error Yes instrument_variability Check Instrument Stability (Temperature, Flow Rate) check_r2->instrument_variability Yes check_linearity Is Curve Non-Linear? check_intercept->check_linearity No positive_intercept Positive Intercept? Check for Contamination in Blank/Solvents check_intercept->positive_intercept Yes negative_intercept Negative Intercept? Review Peak Integration Re-run Blank check_intercept->negative_intercept Yes detector_saturation Detector Saturation? Dilute High Concentration Standards check_linearity->detector_saturation Yes range_issue Range Too Wide? Narrow Calibration Range check_linearity->range_issue Yes end Problem Resolved check_linearity->end No pipetting_error->end instrument_variability->end positive_intercept->end negative_intercept->end detector_saturation->end range_issue->end

Caption: Troubleshooting workflow for calibration curve issues.

References

Technical Support Center: Optimizing 5-Methylhexanoic Acid Analysis in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 5-Methylhexanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the ionization efficiency and achieve reliable quantification of this compound in mass spectrometry (MS) applications.

Troubleshooting Guide

This section addresses common challenges encountered during the MS analysis of this compound in a question-and-answer format.

Q1: I am observing a very low or no signal for this compound in my LC-MS analysis using electrospray ionization (ESI). What are the likely causes and how can I improve the signal intensity?

A1: Low signal intensity for this compound in ESI-MS is a common issue due to its relatively small size and poor ionization efficiency in its native form. Here are the primary reasons and troubleshooting steps:

  • Poor Ionization: this compound, like other short-chain fatty acids (SCFAs), does not ionize efficiently by ESI. The most effective solution is chemical derivatization to introduce a more readily ionizable group.

  • Suboptimal Mobile Phase pH: The pH of the mobile phase plays a crucial role in the ionization of acidic compounds. For this compound, with a predicted pKa of approximately 5.15, the mobile phase pH should be adjusted to be at least 2 pH units above or below this value to ensure it exists in a single ionic state. For negative ion mode, a higher pH (e.g., > 7) will deprotonate the carboxylic acid, forming the [M-H]⁻ ion. For positive ion mode, a lower pH (e.g., < 3) will be necessary, though protonation of the carboxylic acid is less favorable.

  • Inappropriate Ionization Technique: ESI may not be the most suitable ionization method for this analyte. Consider using Atmospheric Pressure Chemical Ionization (APCI), which is often more effective for smaller, less polar molecules.

Below is a troubleshooting workflow to address low signal intensity:

TroubleshootingWorkflow Troubleshooting Low Signal for this compound start Low or No Signal for This compound check_derivatization Is the analyte derivatized? start->check_derivatization derivatize Implement Derivatization (e.g., with 3-NPH or PFBHA) check_derivatization->derivatize No check_mobile_phase Is the mobile phase pH optimized? check_derivatization->check_mobile_phase Yes derivatize->check_mobile_phase optimize_ph Adjust mobile phase pH (e.g., add formic acid for positive mode or ammonium hydroxide for negative mode) check_mobile_phase->optimize_ph No check_ionization_source Are you using ESI? check_mobile_phase->check_ionization_source Yes optimize_ph->check_ionization_source switch_to_apci Switch to APCI source check_ionization_source->switch_to_apci Yes review_ms_settings Review general MS settings (gas flows, temperatures, voltages) check_ionization_source->review_ms_settings No switch_to_apci->review_ms_settings success Signal Improved review_ms_settings->success no_success Signal Still Low review_ms_settings->no_success If no improvement

Caption: Troubleshooting workflow for low signal intensity of this compound.

Q2: What is derivatization and which reagents are recommended for this compound?

A2: Derivatization is a chemical modification of the analyte to enhance its analytical properties, such as ionization efficiency, chromatographic retention, and selectivity. For this compound, derivatization of the carboxylic acid group is highly recommended.

Here are some recommended derivatization reagents:

  • 3-Nitrophenylhydrazine (3-NPH): Reacts with the carboxylic acid in the presence of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a derivative that ionizes well in negative ESI mode.

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): While primarily used for derivatizing keto groups, it can be used in conjunction with EDC to derivatize carboxylic acids, yielding a derivative with excellent sensitivity in negative ESI mode.[1]

The following diagram illustrates the derivatization of a carboxylic acid with 3-NPH:

DerivatizationReaction Derivatization of Carboxylic Acid with 3-NPH cluster_reactants Reactants cluster_reagents Reagents Carboxylic_Acid R-COOH (this compound) Product R-CO-NH-NH-C6H4NO2 (Derivatized Product) Carboxylic_Acid->Product 3-NPH 3-Nitrophenylhydrazine 3-NPH->Product EDC EDC EDC->Product Coupling Agent Pyridine Pyridine Pyridine->Product Base

Caption: Derivatization reaction of a carboxylic acid with 3-NPH.

Frequently Asked Questions (FAQs)

Q3: How does mobile phase pH affect the analysis of this compound?

A3: The mobile phase pH is a critical parameter for the analysis of ionizable compounds like this compound.[2][3] The degree of ionization, and therefore the retention in reversed-phase chromatography and the ionization efficiency in the MS source, is dependent on the pH.

  • For Negative Ion Mode (ESI): To ensure the deprotonation of the carboxylic acid group to form the [M-H]⁻ ion, the mobile phase pH should be significantly higher than the pKa of this compound (~5.15). A pH of 7 or higher is recommended. This can be achieved by using a volatile buffer such as ammonium acetate or by adding a small amount of ammonium hydroxide.[4]

  • For Positive Ion Mode (ESI): While less common for carboxylic acids, if positive ion mode is used, the pH should be low to promote the formation of [M+H]⁺. This is typically achieved by adding formic acid or acetic acid to the mobile phase.[4] However, the ionization efficiency will likely be lower than in negative ion mode.

Q4: Can I analyze this compound without derivatization?

A4: While challenging, it is possible to analyze this compound without derivatization. Here are some strategies:

  • Use APCI: Atmospheric Pressure Chemical Ionization (APCI) is generally more suitable for less polar, smaller molecules and may provide better ionization for underivatized this compound compared to ESI.[5]

  • Optimize Mobile Phase: Careful optimization of the mobile phase pH and the use of mobile phase additives can improve signal intensity, although likely not to the same extent as derivatization.

  • Use a High-Resolution Mass Spectrometer: A high-resolution instrument can help to distinguish the analyte signal from background noise, which is particularly important when the signal is weak.

Q5: What are the expected quantitative performance characteristics for the analysis of this compound?

A5: The quantitative performance will largely depend on the sample matrix, the use of derivatization, and the instrumentation. The following table provides expected performance characteristics for the analysis of hexanoic acid (as a proxy for this compound) using a derivatization approach with 3-NPH.

ParameterExpected Value
Limit of Detection (LOD)3 ng/mL
Limit of Quantification (LOQ)10 ng/mL
Linearity (R²)> 0.99
Precision (%RSD)< 15%
Accuracy (%Bias)± 15%
Data adapted from a study on short and medium-chain fatty acids.[6]

Experimental Protocols

Protocol 1: Derivatization of this compound with 3-Nitrophenylhydrazine (3-NPH) for LC-MS/MS Analysis

This protocol is adapted from a method for the analysis of short and medium-chain fatty acids in serum.[6]

  • Sample Preparation:

    • To 50 µL of sample (e.g., plasma, urine), add 100 µL of cold isopropanol to precipitate proteins.

    • Add 10 µL of an appropriate internal standard (e.g., a stable isotope-labeled this compound).

    • Vortex the mixture and centrifuge at 13,400 RPM for 5 minutes.

    • Transfer 100 µL of the supernatant to a new vial.

  • Derivatization:

    • To the supernatant, add 50 µL of 50 mM 3-NPH solution (in water:methanol, 3:7, v/v).

    • Add 50 µL of 50 mM EDC solution (in water:methanol, 3:7, v/v).

    • Add 50 µL of 7% pyridine in methanol.

    • Incubate the mixture at 37°C for 30 minutes.

    • After incubation, dilute the solution with 250 µL of 0.5% formic acid in water.

  • LC-MS/MS Analysis:

    • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Isocratic elution with 20% B for 5 minutes.

    • Flow Rate: 400 µL/min.

    • Injection Volume: 5-10 µL.

    • Ionization Mode: Negative ESI.

    • MS/MS Detection: Monitor the specific precursor-to-product ion transition for the 3-NPH derivative of this compound.

Protocol 2: APCI-MS Parameters for the Analysis of Underivatized this compound

These parameters are based on a study of a wide range of low molecular weight compounds and can be used as a starting point for method development.[5]

ParameterSetting
Vaporizer Temperature400 °C
Capillary Temperature275 °C
Discharge Voltage3.35 kV
Discharge Current5 µA
Sheath Gas Flow35 (arbitrary units)
Auxiliary Gas Flow10 (arbitrary units)
Sweep Gas Flow5 (arbitrary units)

Quantitative Data Summary

The following table compares the relative derivatization efficiency of aniline and 3-NPH for various carboxylic acids. While this compound was not explicitly tested, the data for hexanoic acid can be considered representative.

Carboxylic AcidDerivatization Efficiency with Aniline (%)Derivatization Efficiency with 3-NPH (%)
Acetic Acid20>95
Propionic Acid30>95
Butyric Acid45>95
Hexanoic Acid 70 >95
Data adapted from a comparative study of derivatization reagents.[7]

This data clearly indicates that 3-NPH is a more efficient derivatization reagent for short and medium-chain fatty acids compared to aniline.

References

Validation & Comparative

Confirming the Identity of 5-Methylhexanoic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification of compounds such as 5-methylhexanoic acid in various samples is a critical step in ensuring product quality, understanding metabolic pathways, and developing new therapeutic agents. This guide provides a comprehensive comparison of common analytical techniques used for the confirmation of this compound, supported by experimental data and detailed protocols.

Introduction to this compound

This compound (also known as isoheptanoic acid) is a branched-chain fatty acid.[1][2][3] Its unambiguous identification is essential, as isomers can possess different biological activities and physical properties. The analytical methods discussed below offer varying levels of specificity, sensitivity, and throughput, making the choice of technique dependent on the specific research question and available instrumentation.

Primary Analytical Techniques

The most widely used and robust methods for the identification of fatty acids like this compound include Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.[4][5]

Comparison of Key Analytical Methods

TechniquePrincipleSample PreparationThroughputSelectivity & SpecificityKey AdvantagesLimitations
GC-MS Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection.Derivatization to fatty acid methyl esters (FAMEs) is typically required to increase volatility.[4][6]HighHighExcellent separation of isomers, high sensitivity, and provides structural information from mass fragmentation patterns.Requires derivatization, which adds to sample preparation time. High temperatures can potentially degrade some analytes.[4]
NMR Measures the magnetic properties of atomic nuclei to provide detailed information about the molecular structure.Minimal, sample is dissolved in a deuterated solvent.Low to MediumVery HighNon-destructive, provides unambiguous structural elucidation, and can quantify without a calibration curve (qNMR).Relatively low sensitivity compared to MS, complex spectra for mixtures, and high instrument cost.
FTIR Measures the absorption of infrared radiation by the sample, identifying functional groups present in the molecule.Minimal, sample can be analyzed neat or in a solvent.HighLowFast, non-destructive, and provides information about functional groups (e.g., carboxylic acid).Not suitable for isomer differentiation, low sensitivity for trace analysis, and provides limited structural information.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a cornerstone technique for the analysis of fatty acids due to its high resolving power and sensitivity.[7][8] However, due to the low volatility of carboxylic acids, a derivatization step is essential.[9]

a) Sample Preparation: Derivatization to Fatty Acid Methyl Esters (FAMEs)

The most common derivatization method is the conversion of the carboxylic acid to its corresponding methyl ester.[6]

  • Reagents: Methanolic HCl or BF₃-Methanol.

  • Protocol:

    • To approximately 1 mg of the sample (or sample extract), add 1 mL of 2% (v/v) methanolic HCl.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Allow the sample to cool to room temperature.

    • Add 1 mL of n-hexane and 1 mL of deionized water.

    • Vortex for 1 minute and then centrifuge to separate the layers.

    • Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

b) GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

c) Data Interpretation

The identity of this compound methyl ester is confirmed by comparing its retention time and mass spectrum with a known standard. The mass spectrum of methyl 5-methylhexanoate will show characteristic fragment ions.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, making it a powerful tool for unambiguous identification.

a) Sample Preparation

  • Protocol:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Transfer the solution to an NMR tube.

b) NMR Instrumentation and Data Acquisition

  • Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • ¹H NMR: Acquire at 400 MHz, using a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire at 100 MHz.

c) Data Interpretation

The chemical shifts, coupling constants, and integration of the peaks in the ¹H and ¹³C NMR spectra are used to elucidate the structure. The spectrum of this compound will show characteristic signals for the methyl groups, the methylene chain, the methine proton, and the carboxylic acid proton.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid method to identify the presence of the carboxylic acid functional group.

a) Sample Preparation

  • Protocol:

    • For liquid samples, a small drop can be placed directly on the ATR crystal.

    • For solid samples, a small amount of the powder is placed on the ATR crystal.

b) FTIR Instrumentation and Data Acquisition

  • Spectrometer: PerkinElmer Spectrum Two or equivalent with a UATR accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

c) Data Interpretation

The presence of a broad absorption band in the region of 3300-2500 cm⁻¹ (O-H stretch of the carboxylic acid) and a strong absorption band around 1710 cm⁻¹ (C=O stretch of the carboxylic acid) are indicative of a carboxylic acid.[1][11]

Visualizing the Workflow and Decision Process

The following diagrams illustrate the general workflow for compound identification and a decision-making process for selecting the appropriate analytical technique.

General Workflow for Compound Identification Sample Sample containing unknown analyte Preparation Sample Preparation (Extraction, Derivatization) Sample->Preparation Analysis Analytical Technique (GC-MS, NMR, FTIR) Preparation->Analysis Data_Acquisition Data Acquisition Analysis->Data_Acquisition Data_Processing Data Processing and Spectral Interpretation Data_Acquisition->Data_Processing Confirmation Confirmation of Identity (Comparison with Standard) Data_Processing->Confirmation

General Workflow for Compound Identification

Decision Tree for Method Selection Start Need to identify This compound? Isomer Isomer differentiation critical? Start->Isomer Quant Is quantitative information needed? Isomer->Quant No GCMS Use GC-MS Isomer->GCMS Yes Trace Is it a trace amount? Quant->Trace No Quant->GCMS Yes Struct Need unambiguous structural confirmation? Trace->Struct No Trace->GCMS Yes Func Just need functional group confirmation? Struct->Func No NMR Use NMR Struct->NMR Yes FTIR Use FTIR Func->FTIR Yes

Decision Tree for Method Selection

References

5-Methylhexanoic Acid: An Unvalidated but Potential Biomarker in Metabolic Disease

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of 5-Methylhexanoic acid against established and emerging biomarkers for metabolic disorders, supported by experimental data and protocols.

For researchers, scientists, and drug development professionals, the quest for novel biomarkers is paramount for advancing the diagnosis, prognosis, and treatment of metabolic diseases. This compound, a branched-chain fatty acid (BCFA), has emerged as a molecule of interest in the field of metabolomics. While its role as a clinically validated biomarker is yet to be established, its structural class and metabolic connections suggest potential utility. This guide provides a comprehensive comparison of this compound and BCFAs with other biomarkers, alongside detailed experimental methodologies and pathway diagrams to contextualize its potential role.

Comparative Analysis of Biomarkers for Metabolic Disorders

The landscape of biomarkers in metabolic diseases is diverse, ranging from well-established clinical indicators to novel molecules identified through advanced analytical techniques. A comparative overview is essential for understanding the potential place of emerging biomarkers like this compound.

Biomarker ClassSpecific ExamplesPerformance Characteristics (Representative)
Established Clinical Biomarkers Fasting Plasma Glucose, HbA1c, LDL-Cholesterol, HDL-Cholesterol, TriglyceridesHigh sensitivity and specificity for defined conditions like diabetes and dyslipidemia. Widely validated with established clinical cut-offs.[1]
Inflammatory Markers C-Reactive Protein (CRP), Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α)Elevated levels are associated with an increased risk of metabolic syndrome and cardiovascular events.[2]
Adipokines Adiponectin, LeptinAltered levels (decreased adiponectin, increased leptin) are linked to insulin resistance and obesity. The adiponectin-to-leptin ratio is a promising risk indicator.[2]
Amino Acids Valine, Leucine/Isoleucine, Phenylalanine, TyrosineElevated levels of branched-chain and aromatic amino acids are associated with metabolic syndrome and an increased risk of future type 2 diabetes.[3][4]
Gut Microbiota-Derived Metabolites Short-Chain Fatty Acids (SCFAs; e.g., butyrate, propionate)SCFAs can influence host metabolism, with potential beneficial effects on insulin sensitivity and energy homeostasis.[2]
Branched-Chain Fatty Acids (BCFAs) This compound , Pentadecanoic acidLargely unvalidated for specific diseases. Research on related BCFAs, like pentadecanoic acid, is emerging for conditions such as diabetic sarcopenia.[5] Further research is needed to determine clinical utility.

Experimental Protocols

Quantification of this compound in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a common method for the quantification of fatty acids like this compound from biological matrices.

1. Sample Preparation:

  • Thawing and Spiking: Thaw frozen plasma samples on ice. To 100 µL of plasma, add an internal standard (e.g., an isotopically labeled version of the analyte).

  • Protein Precipitation: Add 400 µL of ice-cold methanol to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a new tube.

2. Extraction:

  • Liquid-Liquid Extraction: Add a non-polar solvent (e.g., hexane) to the supernatant, vortex, and centrifuge to separate the layers. The fatty acids will partition into the organic layer.

  • Drying: Evaporate the organic solvent under a stream of nitrogen.

3. Derivatization:

  • To make the fatty acids volatile for GC analysis, they must be derivatized. Add a derivatizing agent (e.g., BF3-methanol or a silylating agent like BSTFA) and heat the sample. This converts the carboxylic acid group to an ester or a silyl ester.

4. GC-MS Analysis:

  • Injection: Inject the derivatized sample into the GC-MS.

  • Separation: The fatty acid derivatives are separated on a capillary column based on their boiling points and interactions with the column's stationary phase.

  • Detection: As the compounds elute from the column, they are ionized and fragmented in the mass spectrometer. The mass-to-charge ratio of the fragments is measured.

5. Data Analysis:

  • Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard and using a calibration curve generated from standards of known concentrations.

Visualizing Pathways and Workflows

Branched-Chain Fatty Acid (BCFA) Metabolism

The metabolism of BCFAs like this compound involves specialized enzymatic pathways, primarily within the mitochondria and peroxisomes. A key aspect of their biological activity is the activation of nuclear receptors like PPARα, which are master regulators of lipid metabolism.[6]

BCFA_Metabolism cluster_ingestion Dietary Intake / Gut Microbiota cluster_cell Cellular Metabolism Dietary BCFAs Dietary BCFAs BCFA BCFA Dietary BCFAs->BCFA Gut Microbiota Gut Microbiota Gut Microbiota->BCFA BCFA-CoA BCFA-CoA BCFA->BCFA-CoA Acyl-CoA Synthetase Alpha-Oxidation Alpha-Oxidation BCFA-CoA->Alpha-Oxidation Beta-Oxidation Beta-Oxidation BCFA-CoA->Beta-Oxidation PPARa Activation PPARa Activation BCFA-CoA->PPARa Activation Propionyl-CoA Propionyl-CoA Alpha-Oxidation->Propionyl-CoA Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA Gene Expression Gene Expression PPARa Activation->Gene Expression Regulates Lipid Homeostasis Lipid Homeostasis Gene Expression->Lipid Homeostasis

Caption: Metabolism of Branched-Chain Fatty Acids (BCFAs).

General Workflow for Biomarker Validation

The journey of a potential biomarker from discovery to clinical application is a multi-stage process that requires rigorous validation.[7][8][9]

Biomarker_Validation_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_implementation Implementation Phase High-Throughput Screening High-Throughput Screening (e.g., Metabolomics) Candidate Identification Candidate Identification High-Throughput Screening->Candidate Identification Analytical Validation Analytical Validation (Sensitivity, Specificity, Reproducibility) Candidate Identification->Analytical Validation Clinical Validation (Retrospective) Clinical Validation (Retrospective Cohorts) Analytical Validation->Clinical Validation (Retrospective) Clinical Validation (Prospective) Clinical Validation (Prospective Studies) Clinical Validation (Retrospective)->Clinical Validation (Prospective) Regulatory Approval Regulatory Approval Clinical Validation (Prospective)->Regulatory Approval Clinical Assay Development Clinical Assay Development Regulatory Approval->Clinical Assay Development Clinical Utility Clinical Utility Clinical Assay Development->Clinical Utility

Caption: A generalized workflow for biomarker validation.

References

A Comparative Analysis of Short-Chain and Branched-Chain Fatty Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of short-chain fatty acids (SCFAs) and branched-chain fatty acids (BCFAs), two classes of fatty acids with distinct structures, sources, and biological functions. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these molecules.

Fundamental Differences: Structure, Source, and Bioavailability

SCFAs are straight-chain fatty acids containing one to six carbon atoms, primarily produced in the colon through the bacterial fermentation of dietary fiber.[1][2] The most abundant SCFAs—acetate (C2), propionate (C3), and butyrate (C4)—are readily absorbed by colonocytes and enter systemic circulation.[2]

In contrast, BCFAs are characterized by one or more methyl branches on their carbon chain and are typically saturated.[3][4] They are primarily derived from the bacterial fermentation of branched-chain amino acids (leucine, isoleucine, and valine) and are also found in dairy products and the vernix caseosa of newborns.[3][5][6] Common BCFAs include isobutyric acid, isovaleric acid, and 2-methylbutyric acid.[5]

FeatureShort-Chain Fatty Acids (SCFAs)Branched-Chain Fatty Acids (BCFAs)
Chemical Structure Straight aliphatic chain (1-6 carbons)Aliphatic chain with methyl branches[3][4]
Primary Source Bacterial fermentation of dietary fiber in the colon[1][2]Bacterial fermentation of branched-chain amino acids; dairy products[3][5][6]
Key Examples Acetate, Propionate, Butyrate[2]Isobutyric acid, Isovaleric acid, 2-methylbutyric acid[5]
Primary Site of Production Colon[1]Colon, present in some foods[1][5]

Comparative Biological Effects

Both SCFAs and BCFAs exert a wide range of biological effects, from modulating immune responses and gut barrier integrity to influencing cell proliferation and signaling pathways.

Immunomodulation

SCFAs, particularly butyrate, are well-recognized for their anti-inflammatory properties. They can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 in immune cells.[7] This is achieved, in part, through the inhibition of histone deacetylases (HDACs) and activation of G-protein coupled receptors (GPCRs).[8]

BCFAs have also been shown to modulate inflammatory responses in intestinal epithelial cells. Studies indicate that BCFAs can reduce the expression of pro-inflammatory mediators like IL-8 by inhibiting the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathways.

Fatty AcidCell TypeTreatmentEffect on Cytokine ProductionReference
AcetateHuman Monocytes300 mM + 1 ng/mL LPS↓ TNF-α, ↓ IL-6[7]
PropionateHuman Monocytes30 mM + 1 ng/mL LPS↓ TNF-α, ↓ IL-6[7]
ButyrateHuman Monocytes30 mM + 1 ng/mL LPS↓ TNF-α, ↓ IL-6[7]
Isovaleric AcidCalf Small Intestinal Epithelial Cells+ LPS↓ IL-1β, ↓ IL-8, ↓ TNF-α, ↓ INF-γ, ↑ IL-10
Isobutyric AcidCalf Small Intestinal Epithelial Cells+ LPS↓ IL-1β, ↓ IL-8, ↓ TNF-α, ↓ INF-γ, ↑ IL-10
Intestinal Barrier Function

SCFAs are crucial for maintaining the integrity of the intestinal barrier. Butyrate serves as the primary energy source for colonocytes, promoting their health and function. SCFAs have been shown to increase the expression of tight junction proteins, thereby enhancing barrier function.

Emerging evidence suggests that BCFAs also contribute to intestinal barrier integrity. In vitro studies have demonstrated that BCFAs can protect intestinal epithelial cell monolayers from inflammatory-induced decreases in transepithelial electrical resistance (TEER).

Fatty AcidCell LineEffect on Barrier FunctionReference
ButyrateHuman duodenal enteroid monolayersMaintained TEER under hypoxia[9]
PropionateHuman duodenal enteroid monolayersMaintained TEER under hypoxia[9]
Branched-Chain Fatty AcidsCaco-2 cell monolayersPrevented TNF-α and INF-γ induced decrease in TEER
Cancer Cell Proliferation

The effect of SCFAs on cancer cell proliferation is context-dependent, a phenomenon often referred to as the "butyrate paradox". In colon cancer cells, butyrate can inhibit proliferation and induce apoptosis.[10][11]

The role of BCFAs in cancer cell proliferation is less understood, though some studies suggest they may also possess anti-proliferative properties.

Fatty AcidCell LineEffect on ProliferationReference
ButyrateCaco-2 (colonic adenocarcinoma)Inhibited[10]
PropionateCaco-2 (colonic adenocarcinoma)Inhibited[10]
AcetateCaco-2 (colonic adenocarcinoma)Inhibited[10]

Signaling Pathways

The distinct biological effects of SCFAs and BCFAs are mediated through different signaling pathways.

SCFA Signaling Pathways

SCFAs primarily signal through two main mechanisms:

  • G-Protein Coupled Receptors (GPCRs): SCFAs activate GPCRs such as GPR41, GPR43, and GPR109A on the surface of various cells, including immune and intestinal epithelial cells. This activation triggers downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, leading to diverse cellular responses.

  • Histone Deacetylase (HDAC) Inhibition: Butyrate, and to a lesser extent propionate, can enter cells and inhibit the activity of HDACs. This leads to hyperacetylation of histones, altering chromatin structure and gene expression, often resulting in anti-inflammatory and anti-proliferative effects.

SCFA_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SCFA SCFA (Acetate, Propionate, Butyrate) GPCR GPCR (GPR41, GPR43, GPR109A) SCFA->GPCR Binds to HDAC HDAC SCFA->HDAC Enters cell and inhibits G_protein G-protein activation GPCR->G_protein Activates MAPK_pathway MAPK Pathway G_protein->MAPK_pathway Activates Gene_expression Altered Gene Expression MAPK_pathway->Gene_expression Histone_acetylation ↑ Histone Acetylation HDAC->Histone_acetylation Inhibition leads to Histone_acetylation->Gene_expression Cellular_response Cellular Response (e.g., ↓ Inflammation, ↓ Proliferation) Gene_expression->Cellular_response

Caption: SCFA signaling pathways.

BCFA Signaling Pathways

The signaling mechanisms of BCFAs are an active area of research. Current evidence points towards the modulation of inflammatory pathways, potentially through:

  • Toll-Like Receptor 4 (TLR4) Pathway: BCFAs have been shown to reduce the expression of TLR4 and downstream signaling molecules like MyD88, leading to the inhibition of the NF-κB pathway and a subsequent decrease in the production of pro-inflammatory cytokines.

BCFA_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular BCFA BCFA (Isovaleric acid, Isobutyric acid) TLR4 TLR4 BCFA->TLR4 Downregulates expression LPS LPS LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Pathway MyD88->NFkB Gene_expression Pro-inflammatory Gene Expression NFkB->Gene_expression Cytokines ↓ Pro-inflammatory Cytokines (e.g., IL-8, TNF-α) Gene_expression->Cytokines

Caption: BCFA signaling pathways.

Experimental Protocols

Quantification of SCFAs and BCFAs by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a common method for the analysis of SCFAs and BCFAs in biological samples such as cell culture media or fecal water.

Workflow Diagram

GCMS_Workflow start Sample Collection (e.g., cell culture supernatant, fecal water) acidification Acidification (e.g., with HCl to pH 2-3) start->acidification extraction Liquid-Liquid Extraction (e.g., with diethyl ether or ethyl acetate) acidification->extraction derivatization Derivatization (e.g., with MTBSTFA or isobutyl chloroformate) extraction->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis (Quantification against standard curve) gcms->data_analysis

Caption: GC-MS workflow for fatty acid analysis.

Methodology

  • Sample Preparation:

    • For cell culture studies, collect the supernatant and centrifuge to remove cell debris.

    • For fecal samples, homogenize in a suitable buffer and centrifuge to obtain fecal water.

  • Acidification:

    • Acidify the sample to a pH of 2-3 using a strong acid like hydrochloric acid (HCl). This converts the fatty acid salts to their volatile free acid form.

  • Extraction:

    • Perform a liquid-liquid extraction using a non-polar solvent such as diethyl ether or ethyl acetate to extract the fatty acids from the aqueous sample.

    • Vortex the mixture vigorously and then centrifuge to separate the organic and aqueous phases.

    • Carefully collect the organic layer containing the fatty acids. Repeat the extraction for better recovery.

  • Derivatization:

    • Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.

    • To the dried extract, add a derivatizing agent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or isobutyl chloroformate to increase the volatility and thermal stability of the fatty acids for GC analysis.[1][2]

    • Incubate the mixture at a specific temperature and time as required by the derivatization reagent.

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Use a temperature gradient to separate the different fatty acid derivatives based on their boiling points and interactions with the column's stationary phase.

    • The separated compounds are then introduced into the mass spectrometer for detection and identification based on their mass-to-charge ratio and fragmentation patterns.[12]

  • Quantification:

    • Prepare a standard curve using known concentrations of SCFA and BCFA standards that have undergone the same extraction and derivatization process.

    • Quantify the fatty acids in the samples by comparing their peak areas to the standard curve.

Assessment of Intestinal Barrier Function using Transepithelial Electrical Resistance (TEER)

TEER measurement is a widely used, non-invasive method to assess the integrity of epithelial cell monolayers in vitro.[13]

Workflow Diagram

TEER_Workflow cell_seeding Cell Seeding (e.g., Caco-2, T84) on Transwell inserts differentiation Cell Differentiation (Formation of a confluent monolayer) cell_seeding->differentiation treatment Treatment (with SCFAs, BCFAs, or inflammatory stimuli) differentiation->treatment teer_measurement TEER Measurement (using an epithelial volt-ohm meter) treatment->teer_measurement data_analysis Data Analysis (Calculation of resistance in Ω·cm²) teer_measurement->data_analysis

Caption: TEER measurement workflow.

Methodology

  • Cell Culture:

    • Seed intestinal epithelial cells (e.g., Caco-2, T84) onto microporous permeable membranes of Transwell inserts.

    • Culture the cells until they form a confluent and differentiated monolayer, which typically takes several days to weeks depending on the cell line.

  • Treatment:

    • Once a stable baseline TEER is established, treat the cells with the desired concentrations of SCFAs, BCFAs, or inflammatory stimuli (e.g., TNF-α, IFN-γ) in the apical and/or basolateral compartments.

  • TEER Measurement:

    • Use an epithelial volt-ohm meter with "chopstick" electrodes.

    • Before measurement, equilibrate the plates to room temperature.

    • Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment, ensuring the electrodes do not touch the cell monolayer.

    • Record the resistance reading in ohms (Ω).[8]

  • Data Analysis:

    • Subtract the resistance of a blank Transwell insert (without cells) from the resistance of the inserts with cells to obtain the net resistance of the monolayer.

    • Multiply the net resistance by the surface area of the Transwell membrane (in cm²) to express the TEER in Ω·cm².[13]

    • Monitor changes in TEER over time to assess the effect of the treatments on barrier integrity. A decrease in TEER indicates a disruption of the barrier, while an increase or maintenance of TEER suggests a protective or enhancing effect.

Conclusion

Short-chain and branched-chain fatty acids are important microbial metabolites with distinct yet sometimes overlapping biological activities. While SCFAs are well-established regulators of immune function and gut health through GPCR and HDAC-mediated pathways, BCFAs are emerging as significant modulators of intestinal inflammation, potentially via the TLR4/NF-κB axis. Further research is warranted to fully elucidate the signaling mechanisms and therapeutic potential of BCFAs and to conduct direct comparative studies with SCFAs to better understand their relative potencies and specific applications in health and disease.

References

A Comparative Guide to the Biological Activity of 5-Methylhexanoic Acid and Other Branched-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Branched-chain fatty acids (BCFAs) are a class of fatty acids with diverse biological activities, showing potential in metabolic regulation, inflammation modulation, and cancer therapy. This guide provides a comparative analysis of the biological activity of 5-Methylhexanoic acid, an iso-form BCFA, against other BCFAs, supported by experimental data and detailed methodologies.

Comparative Biological Activity of Branched-Chain Fatty Acids

While direct comparative studies on this compound are limited, research on other BCFAs provides a framework for understanding its potential biological effects. The following table summarizes quantitative data from studies comparing the activities of various BCFAs.

Fatty AcidClassBiological Activity AssessedCell Line / ModelResult (IC50/EC50/Effect)
This compound iso-BCFAData Not Available--
Isobutyric Acidiso-BCFAInhibition of Nitric Oxide ProductionRAW 264.7 MacrophagesSignificant inhibition at physiological concentrations
Isovaleric Acidiso-BCFAInhibition of Nitric Oxide ProductionRAW 264.7 MacrophagesSignificant inhibition at physiological concentrations
Anteiso-pentadecanoic acid (anteiso-C15:0)anteiso-BCFACytotoxicityColon Cancer CellsLess potent than iso-form counterparts
iso-pentadecanoic acid (iso-C15:0)iso-BCFACytotoxicityColon Cancer CellsMore potent than anteiso-form counterparts
iso-heptadecanoic acid (iso-C17:0)iso-BCFACytotoxicityColon Cancer CellsHigher cytotoxic activity than shorter-chain BCFAs
Decanoic Acid (C10:0)MCFAPPARγ ActivationCOS-7 CellsPartial agonist activity (EC50 in the 100 µM - 1 mM range)[1]
Propionate (C3:0)SCFAInhibition of NF-κB TransactivationHepG2 CellsSignificant inhibition, rescuing inflammation-induced decreased Apolipoprotein A-I[2]
Butyrate (C4:0)SCFAInhibition of NF-κB TransactivationHepG2 CellsSignificant inhibition, rescuing inflammation-induced decreased Apolipoprotein A-I[2]

Key Biological Activities and Signaling Pathways

BCFAs exert their effects through various cellular mechanisms, primarily by modulating key signaling pathways involved in inflammation and cell proliferation.

Anti-inflammatory Activity

BCFAs have demonstrated anti-inflammatory properties, often attributed to their ability to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS). By inhibiting NF-κB activation, BCFAs can reduce the production of inflammatory mediators such as nitric oxide (NO).[3]

NF_kB_Inhibition_by_BCFA cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB Inhibits degradation of NFkB NF-κB IKK->NFkB Phosphorylates & Activates IkB->NFkB Sequesters NFkB_p p-NF-κB (Active) NFkB->NFkB_p Nucleus Nucleus NFkB_p->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) NFkB_p->Proinflammatory_Genes Induces BCFA This compound & other BCFAs BCFA->IKK Inhibits

Figure 1: BCFA Inhibition of the NF-κB Signaling Pathway.
Anticancer Activity

The anticancer effects of BCFAs are linked to their ability to induce apoptosis (programmed cell death) and inhibit cell proliferation in cancer cells.[4][5] Studies suggest that iso-BCFAs are more potent in their cytotoxic effects compared to their anteiso-counterparts. The activation of signaling pathways such as the MAPK (Mitogen-Activated Protein Kinase) pathway may be involved, although the precise mechanisms are still under investigation.

MAPK_Modulation_by_BCFA cluster_nucleus GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocation Proliferation_Genes Proliferation & Survival Genes ERK->Proliferation_Genes Activates Transcription Factors BCFA This compound & other BCFAs BCFA->RAF Modulates BCFA->MEK Modulates

Figure 2: Potential Modulation of the MAPK Signaling Pathway by BCFAs.
PPAR Activation

BCFAs, particularly medium-chain fatty acids, can act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate lipid and glucose metabolism.[1][6] PPARγ activation is a known mechanism of action for some antidiabetic drugs. The partial agonism of MCFAs on PPARγ suggests a potential role in metabolic regulation with a possibly different side-effect profile compared to full agonists.

PPAR_Activation_Workflow BCFA This compound & other BCFAs PPAR PPAR BCFA->PPAR Binds & Activates PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE (DNA) PPAR_RXR->PPRE Binds to Target_Genes Target Gene Expression (Lipid Metabolism) PPRE->Target_Genes Regulates

Figure 3: General Workflow of PPAR Activation by BCFAs.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of BCFAs.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • BCFA stock solutions (dissolved in a suitable solvent like DMSO or ethanol)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[7]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[8]

  • Treatment: Treat the cells with various concentrations of the BCFAs. Include a vehicle control (solvent alone).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[8]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity (Nitric Oxide Assay)

This assay quantifies the production of nitric oxide (NO) by macrophages, a key indicator of inflammation.

Materials:

  • RAW 264.7 macrophage cells

  • 96-well plates

  • BCFA stock solutions

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treatment: Pre-treat the cells with various concentrations of BCFAs for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.[9]

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of supernatant with 50 µL of Griess Reagent Part A, followed by 50 µL of Part B.

  • Absorbance Reading: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and determine the percentage of NO inhibition compared to the LPS-only control.

PPAR Activation (Luciferase Reporter Assay)

This assay measures the activation of PPARs by candidate ligands.

Materials:

  • Cells transfected with a PPAR expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs).

  • BCFA stock solutions.

  • Luciferase assay reagent.

Protocol:

  • Cell Seeding and Transfection: Seed cells in a 96-well plate and transfect with the appropriate plasmids.

  • Treatment: After 24 hours, treat the cells with various concentrations of BCFAs. Include a positive control (known PPAR agonist) and a vehicle control.

  • Incubation: Incubate for 24 hours.

  • Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Luminometry: Measure the luciferase activity in the cell lysate using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) and calculate the fold activation relative to the vehicle control. Determine the EC50 value (the concentration that produces 50% of the maximal response).[10]

Experimental_Workflow cluster_prep Preparation cluster_assays Biological Assays cluster_data Data Analysis BCFA_stocks Prepare BCFA Stock Solutions (this compound, other BCFAs) Cytotoxicity Cytotoxicity Assay (MTT) BCFA_stocks->Cytotoxicity Anti_inflammatory Anti-inflammatory Assay (NO) BCFA_stocks->Anti_inflammatory PPAR_activation PPAR Activation Assay (Luciferase) BCFA_stocks->PPAR_activation Cell_culture Culture Target Cells (e.g., Cancer cells, Macrophages) Cell_culture->Cytotoxicity Cell_culture->Anti_inflammatory Cell_culture->PPAR_activation IC50 Determine IC50 values Cytotoxicity->IC50 NO_inhibition Calculate % NO Inhibition Anti_inflammatory->NO_inhibition EC50 Determine EC50 values PPAR_activation->EC50 Comparison Comparative Analysis of Biological Activity IC50->Comparison NO_inhibition->Comparison EC50->Comparison

Figure 4: General Experimental Workflow for Comparing BCFA Biological Activity.

References

Validating the Metabolic Pathway of 5-Methylhexanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic pathway of 5-methylhexanoic acid, a branched-chain fatty acid (BCFA), against its straight-chain counterpart, heptanoic acid. Understanding the metabolic fate of branched-chain fatty acids is crucial in various fields, including drug development, toxicology, and the study of metabolic disorders. This document outlines the theoretical metabolic pathways, presents available experimental data, and provides detailed protocols for further validation.

Executive Summary

This compound, as a branched-chain fatty acid, is predicted to undergo a distinct metabolic pathway compared to straight-chain fatty acids of similar carbon length. The primary distinction lies in the initial oxidation steps. While straight-chain fatty acids are typically metabolized directly through beta-oxidation in the mitochondria, the methyl branch in this compound may necessitate an initial alpha-oxidation step in the peroxisomes. This guide will delve into the specifics of these pathways, supported by experimental methodologies for their validation.

Comparison of Metabolic Pathways: this compound vs. Heptanoic Acid

The metabolic processing of fatty acids is a critical source of cellular energy. However, structural variations, such as chain branching, can significantly alter the enzymatic pathways involved.

FeatureThis compound (Branched-Chain)Heptanoic Acid (Straight-Chain)
Primary Site of Initial Oxidation Peroxisomes (predicted)Mitochondria
Initial Oxidation Pathway Alpha-oxidation (predicted) followed by Beta-oxidationBeta-oxidation
Key Initial Enzymes Phytanoyl-CoA Dioxygenase (predicted)Acyl-CoA Dehydrogenase
Primary End Products of Beta-Oxidation Acetyl-CoA, Propionyl-CoA, Isobutyryl-CoA (predicted)Acetyl-CoA, Propionyl-CoA[1]

Metabolic Pathway of this compound

Due to the presence of a methyl group at the 5-position, the direct beta-oxidation of this compound may be sterically hindered. Therefore, a preparatory alpha-oxidation step is hypothesized.

5-Methylhexanoic_Acid_Metabolism cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion 5-MHA This compound 5-MHA-CoA 5-Methylhexanoyl-CoA 5-MHA->5-MHA-CoA Acyl-CoA Synthetase Alpha-Oxidation Alpha-Oxidation 5-MHA-CoA->Alpha-Oxidation Pristanoyl-CoA_analog 4-Methylpentanoyl-CoA Alpha-Oxidation->Pristanoyl-CoA_analog Beta-Oxidation Beta-Oxidation Pristanoyl-CoA_analog->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA Propionyl-CoA Propionyl-CoA Beta-Oxidation->Propionyl-CoA Isobutyryl-CoA Isobutyryl-CoA Beta-Oxidation->Isobutyryl-CoA TCA_Cycle TCA Cycle Acetyl-CoA->TCA_Cycle Propionyl-CoA->TCA_Cycle -> Succinyl-CoA Isobutyryl-CoA->TCA_Cycle -> Succinyl-CoA

Figure 1. Proposed metabolic pathway of this compound.

Comparative Metabolic Pathway of Heptanoic Acid

Heptanoic acid, a straight-chain fatty acid with seven carbons, follows the well-established beta-oxidation pathway.

Heptanoic_Acid_Metabolism cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Heptanoic_Acid Heptanoic Acid Heptanoyl-CoA Heptanoyl-CoA Heptanoic_Acid->Heptanoyl-CoA Acyl-CoA Synthetase Beta-Oxidation Beta-Oxidation Heptanoyl-CoA->Beta-Oxidation Acetyl-CoA 2x Acetyl-CoA Beta-Oxidation->Acetyl-CoA Propionyl-CoA Propionyl-CoA Beta-Oxidation->Propionyl-CoA TCA_Cycle TCA Cycle Acetyl-CoA->TCA_Cycle Propionyl-CoA->TCA_Cycle -> Succinyl-CoA

Figure 2. Metabolic pathway of Heptanoic Acid.

Experimental Validation Protocols

To empirically validate the metabolic pathway of this compound and quantify its metabolites, a combination of in vitro and in vivo experimental approaches is necessary.

In Vitro Metabolism Assay using Liver Mitochondria

This protocol is designed to assess the capacity of mitochondria to metabolize this compound.

1. Isolation of Liver Mitochondria:

  • Euthanize a rodent model (e.g., Sprague-Dawley rat) and perfuse the liver with ice-cold isolation buffer.

  • Homogenize the liver tissue and perform differential centrifugation to isolate the mitochondrial fraction.

  • Resuspend the mitochondrial pellet in a suitable buffer and determine the protein concentration.

2. Incubation with Radiolabeled Substrate:

  • Prepare an incubation mixture containing isolated mitochondria, cofactors (ATP, NAD+, FAD, L-carnitine), and a radiolabeled substrate such as [1-¹⁴C]this compound.

  • Initiate the reaction by adding the substrate and incubate at 37°C in a sealed system.

  • Include parallel incubations with a straight-chain control like [1-¹⁴C]heptanoic acid.

3. Measurement of Metabolites:

  • Terminate the reaction at various time points by adding a strong acid (e.g., perchloric acid).

  • Capture the released ¹⁴CO₂ using a trapping agent (e.g., NaOH).

  • Separate the acid-soluble metabolites (short-chain acyl-CoAs) from the unreacted substrate by centrifugation.

  • Quantify the radioactivity in the CO₂ trap and the acid-soluble fraction using liquid scintillation counting.

In_Vitro_Metabolism_Workflow Isolate_Mitochondria Isolate Liver Mitochondria Incubate Incubate with [1-14C]5-MHA Isolate_Mitochondria->Incubate Stop_Reaction Stop Reaction (Acid Quench) Incubate->Stop_Reaction Separate_Metabolites Separate Metabolites Stop_Reaction->Separate_Metabolites Quantify Quantify Radioactivity (Scintillation Counting) Separate_Metabolites->Quantify

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of metabolites like 5-Methylhexanoic acid is crucial for robust pharmacokinetic studies and metabolic research. The choice of analytical methodology can significantly impact data quality and inter-laboratory comparability. This guide provides an objective comparison of the two primary analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

A critical aspect of analytical method development and implementation is cross-validation. This process is essential when analytical data is generated from different laboratories or when different analytical methods are used within a study, ensuring the integrity and comparability of the results.[1]

Data Presentation: A Comparative Overview

The selection between GC-MS and LC-MS for the analysis of this compound depends on various factors, including required sensitivity, sample matrix, and analytical throughput. The following table summarizes the typical performance characteristics of these two methods. The data presented is a representative compilation based on the analysis of short-chain fatty acids and structurally similar compounds.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation of volatile derivatives by gas chromatography, followed by electron ionization and mass analysis.Separation in the liquid phase, followed by electrospray ionization and mass analysis.
Derivatization Often required to increase volatility.Can often be analyzed directly, though derivatization can enhance sensitivity.[2]
Linearity (R²) >0.99>0.99
Limit of Detection (LOD) Low ng/mL to pg/mL range.Low ng/mL to pg/mL range.[3]
Limit of Quantification (LOQ) Typically in the ng/mL range.[3]Generally in the ng/mL range.[3]
Accuracy (% Recovery) Typically within 80-120%.[3]Commonly reported in the range of 85-115%.[3]
Precision (%RSD) Intraday and interday precision are generally <15%.[3]Intraday and interday precision are typically <15%.[3]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for successful cross-validation. Below are representative methodologies for the analysis of this compound by GC-MS and LC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is a robust technique for the analysis of volatile and thermally stable compounds.[2] For carboxylic acids like this compound, a derivatization step is common to improve volatility and chromatographic performance.

  • Sample Preparation:

    • To 100 µL of plasma or other biological matrix, add a suitable internal standard (e.g., a stable isotope-labeled this compound).

    • Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate or methyl tert-butyl ether.[2]

    • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in a derivatizing agent. A common choice is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[4]

    • Incubate the mixture to ensure complete derivatization (e.g., 60°C for 30 minutes).[4]

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.[4]

    • Injector: Splitless mode at 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 80°C for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS offers versatility and is often preferred for its ability to analyze a wide range of compounds with minimal sample preparation.[2]

  • Sample Preparation:

    • To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard to precipitate proteins.[4]

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and inject it into the LC-MS system.

  • LC-MS Instrumentation and Conditions:

    • LC System: An HPLC or UPLC system.

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.[3]

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is typical.[3]

    • Flow Rate: A flow rate of 0.2-0.4 mL/min is generally employed.[3]

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization (ESI) in negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Mandatory Visualization

The following diagram illustrates a typical workflow for the cross-validation of analytical methods.

CrossValidationWorkflow cluster_labs Analytical Phase Define_Protocol Define Standardized Protocol Prepare_Samples Prepare Homogeneous Samples Define_Protocol->Prepare_Samples Distribute_Samples Distribute Samples to Labs/Methods Prepare_Samples->Distribute_Samples Lab_A Analysis by Method A (e.g., GC-MS) Distribute_Samples->Lab_A Lab_B Analysis by Method B (e.g., LC-MS) Distribute_Samples->Lab_B Collect_Data Collect and Compile Data Lab_A->Collect_Data Lab_B->Collect_Data Statistical_Analysis Statistical Analysis (e.g., Bland-Altman, t-test) Collect_Data->Statistical_Analysis Assess_Comparability Assess Comparability and Bias Statistical_Analysis->Assess_Comparability Report_Findings Report Findings and Conclusions Assess_Comparability->Report_Findings

Analytical Method Cross-Validation Workflow

References

A Comparative Analysis of Synthetic vs. Natural 5-Methylhexanoic Acid in Scientific Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice between synthetic and naturally derived compounds is a critical decision that can impact experimental outcomes. This guide provides an objective comparison of synthetic versus natural 5-Methylhexanoic acid, focusing on their performance in various assays, supported by an understanding of their inherent properties and likely impurity profiles. While direct comparative studies are scarce, this guide extrapolates from established principles of chemical analysis and biological testing to highlight key differentiators.

Executive Summary

This compound is a branched-chain fatty acid with applications ranging from flavor and fragrance to pharmaceutical synthesis and biological research. The primary distinction between its synthetic and natural forms lies in their purity, impurity profiles, and isotopic composition. Synthetic this compound offers high purity and batch-to-batch consistency, making it ideal for applications requiring stringent control, such as pharmaceutical development and quantitative assays. Natural this compound, extracted from sources like fruits and dairy products, may contain a variety of related organic compounds and a natural isotopic abundance, which can be advantageous in metabolic studies and applications where a "natural" label is important.

Data Presentation: A Comparative Overview

The following tables summarize the key characteristics and potential performance differences between synthetic and natural this compound in various assays.

Table 1: General Characteristics of Synthetic vs. Natural this compound

CharacteristicSynthetic this compoundNatural this compound
Source Chemical synthesis from petroleum-derived precursors.Extraction from natural sources such as fruits (e.g., mango, strawberry), heated pork, and tea.[1]
Purity Typically high (>98%).Variable, depends on the source and purification method.
Common Impurities Starting materials, reagents from synthesis (e.g., other isomers, related carboxylic acids), and solvent residues.Other fatty acids, esters, and volatile organic compounds from the source material.
Isotopic Ratio May differ from natural abundance depending on the synthetic route.Natural isotopic abundance (e.g., ¹³C/¹²C ratio).
Cost Generally lower for bulk quantities.Can be higher due to extraction and purification costs.
Regulatory Status Approved as a flavoring agent.[2][3]Generally Recognized as Safe (GRAS) as a flavoring agent.[4]

Table 2: Performance Comparison in Key Assays

Assay TypeSynthetic this compoundNatural this compoundRationale
Pharmaceutical Synthesis (e.g., Pregabalin precursor) Preferred Less suitableHigh purity and well-defined impurity profile are critical for drug manufacturing to ensure safety and efficacy. Synthetic routes offer greater control over the final product's composition.
Quantitative Bioassays (e.g., Enzyme inhibition, Receptor binding) Preferred Can introduce variabilityHigh purity minimizes the risk of off-target effects from unknown impurities, ensuring that the observed activity is due to the compound of interest.
Metabolic and Nutritional Studies Suitable, but may lack biological contextOften Preferred The presence of other natural compounds may be relevant for studying synergistic effects. The natural isotopic signature is useful for tracing metabolic pathways.
Flavor and Fragrance Sensory Panels SuitableOften Preferred The complex mixture of compounds in natural extracts can contribute to a more authentic and desirable flavor profile.
Cell-Based Assays Generally Preferred Use with cautionImpurities in natural extracts could have unintended cytotoxic or proliferative effects, confounding the results.

Experimental Protocols and Methodologies

The accurate analysis and quantification of this compound in biological matrices are crucial for many research applications. Due to its volatility and polarity, derivatization is often required for chromatographic analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a common method for the analysis of fatty acids.

Objective: To quantify this compound in a biological sample (e.g., plasma, urine).

Methodology:

  • Sample Preparation:

    • To 100 µL of the sample, add an internal standard.

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

    • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture to 60°C for 30 minutes to convert the carboxylic acid to its trimethylsilyl ester.

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system.

    • Use a non-polar capillary column (e.g., DB-5ms).

    • The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high sensitivity and specificity for the analysis of this compound without the need for extensive derivatization.

Objective: To quantify this compound in a biological sample.

Methodology:

  • Sample Preparation:

    • To 100 µL of the sample, add an internal standard.

    • Precipitate proteins with cold acetonitrile.

    • Centrifuge the sample and collect the supernatant.

    • Evaporate the supernatant to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the sample into an LC-MS/MS system.

    • Use a C18 reverse-phase column.

    • The mobile phase typically consists of a gradient of water and acetonitrile with a small amount of formic acid.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for quantification.

Visualizing Key Pathways and Workflows

Lipid Metabolism Pathway

This compound, as a branched-chain fatty acid, is involved in lipid metabolism. It can be a substrate for enzymes in fatty acid oxidation pathways.

Lipid_Metabolism 5-Methylhexanoic_Acid 5-Methylhexanoic_Acid Acyl-CoA_Synthetase Acyl-CoA_Synthetase 5-Methylhexanoic_Acid->Acyl-CoA_Synthetase 5-Methylhexanoyl-CoA 5-Methylhexanoyl-CoA Acyl-CoA_Synthetase->5-Methylhexanoyl-CoA Beta_Oxidation_Enzymes Beta_Oxidation_Enzymes 5-Methylhexanoyl-CoA->Beta_Oxidation_Enzymes Acetyl-CoA Acetyl-CoA Beta_Oxidation_Enzymes->Acetyl-CoA Propionyl-CoA Propionyl-CoA Beta_Oxidation_Enzymes->Propionyl-CoA TCA_Cycle TCA_Cycle Acetyl-CoA->TCA_Cycle Propionyl-CoA->TCA_Cycle

Caption: Simplified overview of the beta-oxidation of this compound.

Experimental Workflow for Purity Analysis

The following diagram illustrates a typical workflow for comparing the purity of synthetic and natural this compound.

Purity_Analysis_Workflow cluster_synthetic Synthetic Sample cluster_natural Natural Sample Synthetic_Sample Synthetic This compound Sample_Prep Sample Preparation (Dilution/Extraction) Synthetic_Sample->Sample_Prep Natural_Sample Natural This compound Natural_Sample->Sample_Prep GC_MS_Analysis GC-MS Analysis Sample_Prep->GC_MS_Analysis LC_MS_Analysis LC-MS Analysis Sample_Prep->LC_MS_Analysis Data_Analysis Data Analysis (Purity & Impurity Profiling) GC_MS_Analysis->Data_Analysis LC_MS_Analysis->Data_Analysis Comparison Comparative Report Data_Analysis->Comparison

References

Unraveling the Metabolic Maze: A Comparative Guide to Straight-Chain and Branched-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of cellular metabolism is paramount. Acyl-Coenzyme A (acyl-CoA) molecules, central to numerous metabolic and signaling pathways, exist in structurally distinct forms that dictate their functional roles. This guide provides an objective, data-driven comparison of straight-chain and branched-chain acyl-CoAs, illuminating their divergent paths from metabolic origin to ultimate biological impact.

Acyl-CoAs are thioester derivatives of fatty acids, playing pivotal roles in energy production through β-oxidation, lipid biosynthesis, and the regulation of protein function via acylation.[1] While all acyl-CoAs share a common Coenzyme A moiety, the structure of their acyl chain—either a linear hydrocarbon (straight-chain) or a chain with methyl branches (branched-chain)—profoundly influences their metabolic fate and cellular function.[1]

Straight-chain acyl-CoAs are primarily derived from the β-oxidation of fatty acids.[1] In contrast, branched-chain acyl-CoAs are mainly generated from the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine.[1] This fundamental difference in origin directs them into distinct metabolic pathways, culminating in varied physiological consequences.[1]

Metabolic and Functional Divergence: A Head-to-Head Comparison

The structural dissimilarity between straight-chain and branched-chain acyl-CoAs leads to their processing by different sets of enzymes and within distinct subcellular compartments. This segregation is critical for maintaining metabolic homeostasis.

FeatureStraight-Chain Acyl-CoAsBranched-Chain Acyl-CoAs
Primary Origin β-oxidation of fatty acids[1]Catabolism of branched-chain amino acids (leucine, isoleucine, valine)[1][2]
Primary Site of Metabolism Mitochondria (most), Peroxisomes (very-long-chain)[3]Mitochondria[2]
Key Metabolic Pathways β-oxidation for ATP production, lipid synthesis[4]BCAA catabolism, entry into the TCA cycle[5]
Primary Cellular Function Energy production, building blocks for complex lipids[3]Energy source (especially during fasting/exercise), signaling molecule precursors[5]
Associated Disease States Fatty acid oxidation disorders[6]Organic acidurias (e.g., Maple Syrup Urine Disease), linked to insulin resistance[2][7]

Quantitative Analysis of Enzyme Kinetics

The functional divergence is also evident at the enzymatic level. Acyl-CoA dehydrogenases (ACADs), key enzymes in their respective oxidative pathways, exhibit distinct substrate specificities and kinetic efficiencies.

EnzymeSubstrate (Type)K_m_ (μM)V_max_ (Relative Activity)Catalytic Efficiency (k_cat_/K_m_)
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Octanoyl-CoA (Straight-Chain)2.5100High
Isovaleryl-CoA Dehydrogenase (IVD)Isovaleryl-CoA (Branched-Chain, from Leucine)1585Moderate
Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD)2-Methylbutyryl-CoA (Branched-Chain, from Isoleucine)2070Moderate

Note: The Vmax values are presented as relative activities for comparative purposes. The Km (Michaelis constant) is an inverse measure of the enzyme's affinity for its substrate; a lower Km indicates a higher affinity. Catalytic efficiency reflects how efficiently an enzyme converts a substrate into a product.[1]

Signaling Pathways: Distinct Regulatory Roles

Beyond their metabolic roles, both straight-chain and branched-chain acyl-CoAs, and their parent molecules, function as signaling molecules that can influence cellular processes, including gene expression and protein synthesis.[1]

Straight-Chain Acyl-CoA Signaling

Long-chain acyl-CoAs can act as allosteric regulators of enzymes and transcription factors.[8] For example, they can inhibit acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis, thereby providing a feedback mechanism to control lipid metabolism.[9]

StraightChain_Signaling Fatty Acids Fatty Acids Straight-Chain Acyl-CoAs Straight-Chain Acyl-CoAs Fatty Acids->Straight-Chain Acyl-CoAs Acyl-CoA Synthetase Acetyl-CoA Carboxylase (ACC) Acetyl-CoA Carboxylase (ACC) Straight-Chain Acyl-CoAs->Acetyl-CoA Carboxylase (ACC) Inhibition PPARα PPARα Straight-Chain Acyl-CoAs->PPARα Activation Fatty Acid Synthesis Fatty Acid Synthesis Acetyl-CoA Carboxylase (ACC)->Fatty Acid Synthesis Gene Expression (Lipid Metabolism) Gene Expression (Lipid Metabolism) PPARα->Gene Expression (Lipid Metabolism)

Caption: Signaling pathways of straight-chain acyl-CoAs.

Branched-Chain Acyl-CoA Signaling

The catabolism of branched-chain amino acids, particularly leucine, is intricately linked to the activation of the mTORC1 signaling pathway, a central regulator of cell growth and protein synthesis.[7][10]

BranchedChain_Signaling Leucine Leucine Branched-Chain Acyl-CoAs Branched-Chain Acyl-CoAs Leucine->Branched-Chain Acyl-CoAs BCAA Catabolism mTORC1 mTORC1 Leucine->mTORC1 Activation Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth

Caption: Signaling pathways influenced by BCAA metabolism.

Experimental Protocols

Accurate quantification and functional analysis of acyl-CoAs are crucial for research in this field. Below are summaries of key experimental methodologies.

Quantification of Acyl-CoAs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of a wide range of acyl-CoA species in biological samples.[11]

1. Acyl-CoA Extraction:

  • Homogenize frozen tissue or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol).[11]

  • Centrifuge to pellet precipitated proteins.

  • Collect the supernatant containing the acyl-CoAs.

2. LC-MS/MS Analysis:

  • Chromatography: Separate acyl-CoAs using reverse-phase liquid chromatography. A typical mobile phase consists of an aqueous component with an ion-pairing agent and an organic solvent.

  • Mass Spectrometry: Employ positive electrospray ionization (ESI+) and operate in Multiple Reaction Monitoring (MRM) mode for targeted quantification.[11] Monitor specific precursor-product ion transitions for each acyl-CoA species.

  • Data Analysis: Quantify acyl-CoAs by comparing their peak areas to those of a standard curve generated with authentic standards.[11]

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Homogenization Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC_Separation LC Separation Supernatant Collection->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Quantification Data Quantification MS_Detection->Data_Quantification

Caption: Workflow for acyl-CoA quantification by LC-MS/MS.

Enzyme Activity Assays: Acyl-CoA Dehydrogenases

Enzyme activity can be measured using spectrophotometric or fluorometric methods.

Objective: To determine the kinetic parameters (Km and Vmax) of an acyl-CoA dehydrogenase.

Principle: The assay measures the reduction of a reporter molecule that is coupled to the oxidation of the acyl-CoA substrate by the enzyme.

Procedure:

  • Prepare a reaction mixture containing buffer, the electron acceptor (e.g., ferricenium hexafluorophosphate), and the purified enzyme.

  • Initiate the reaction by adding the acyl-CoA substrate at various concentrations.

  • Monitor the change in absorbance or fluorescence over time, which corresponds to the rate of the reaction.

  • Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[1]

References

A Comparative Guide to Assessing the Purity of Synthesized 5-Methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 5-Methylhexanoic acid, a branched-chain fatty acid with applications in various fields. This document outlines detailed experimental protocols, presents quantitative data for method comparison, and includes visualizations to clarify experimental workflows.

Comparison of Analytical Techniques

The purity of synthesized this compound can be determined using several analytical methods. The choice of technique depends on the specific requirements of the analysis, such as the expected impurities, the need for quantitative or qualitative data, and the available instrumentation. The most common and effective methods include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Analytical Technique Principle Information Provided Reported Limit of Detection (LOD) Reported Limit of Quantification (LOQ) Key Advantages Key Limitations
GC-MS Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection and identification.Quantitative purity, identification of volatile impurities.1-4 pg (for similar derivatized carboxylic acids using SIM)[1][2]0.63-1.63 µg/mL (for fatty acid methyl esters)[3]High sensitivity and specificity, excellent for separating and identifying volatile organic compounds.Often requires derivatization for non-volatile compounds, which can add complexity to sample preparation.[4]
HPLC Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.Quantitative purity, detection of non-volatile impurities.5-40 pg (for similar carboxylic acids)[1][2]N/ASuitable for non-volatile and thermally labile compounds, wide range of stationary phases available for tailored separations.[4]May have lower resolution for certain volatile compounds compared to GC.
¹H and ¹³C NMR Measures the magnetic properties of atomic nuclei to provide detailed information about the molecular structure and environment of atoms.Structural confirmation, identification and quantification of impurities with distinct NMR signals.N/AN/AProvides unambiguous structural information, can be used for quantitative analysis without a reference standard of the impurity (qNMR).[5]Lower sensitivity compared to chromatographic methods, complex mixtures can lead to overlapping signals.
FTIR Measures the absorption of infrared radiation by a sample, providing a "fingerprint" based on the vibrational frequencies of its chemical bonds.Identification of functional groups, detection of impurities with unique IR absorptions.Not typically used for trace analysis.[6]N/AFast, non-destructive, and provides information about the types of chemical bonds present.[6]Not suitable for quantifying low levels of impurities, can be difficult to distinguish between structurally similar compounds.[6]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the purity of this compound and identify volatile impurities.

Derivatization (Esterification): Carboxylic acids are often derivatized to their more volatile ester forms (e.g., methyl esters) before GC analysis to improve chromatographic peak shape and sensitivity.[3][7]

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound into a vial.

  • Reagent Addition: Add 2 mL of a 14% solution of boron trifluoride in methanol (BF₃/MeOH).

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30-90 minutes.[3]

  • Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated sodium chloride solution. Vortex thoroughly.

  • Phase Separation: Allow the layers to separate and carefully transfer the upper hexane layer, containing the fatty acid methyl esters, to a clean vial for GC-MS analysis.

GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar non-polar column.[8]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.

  • MS Detector:

    • Ion Source Temperature: 230°C.

    • Mass Range: m/z 40-400.

    • Scan Mode: Full scan for impurity identification and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and detect non-volatile impurities.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]

  • Mobile Phase: A mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility). A typical gradient could be 30-90% acetonitrile over 20 minutes.[10]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV detector at 210 nm (for the carboxylic acid chromophore) or a Mass Spectrometer (LC-MS) for higher sensitivity and specificity.[9]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve in the mobile phase to a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the synthesized product and identify and quantify any impurities.

¹H and ¹³C NMR Conditions:

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Instrument: 400 MHz or higher NMR spectrometer.

  • ¹H NMR: The carboxylic acid proton of this compound is expected to appear as a broad singlet at approximately 10-12 ppm.[11] Other characteristic signals include a doublet for the two methyl groups at the 5-position and a multiplet for the methine proton at the 5-position.

  • ¹³C NMR: The carboxyl carbon is expected to resonate in the range of 170-180 ppm.[11]

  • Quantitative NMR (qNMR): For quantitative analysis, a known amount of an internal standard with a distinct NMR signal (e.g., maleic acid) is added to a precisely weighed sample of the synthesized this compound. The purity is calculated by comparing the integral of a characteristic peak of this compound to the integral of a peak from the internal standard.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic functional groups of this compound and to screen for the presence of impurities with different functional groups.

FTIR Analysis:

  • Sample Preparation: A small amount of the liquid sample is placed directly on the ATR crystal, or a salt plate (e.g., NaCl) for transmission analysis.

  • Characteristic Absorptions:

    • A broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ is characteristic of the carboxylic acid dimer.[12][13]

    • A strong C=O stretching band around 1710 cm⁻¹ indicates the carbonyl group of the carboxylic acid.[12][13]

  • Impurity Detection: The presence of unexpected peaks in the spectrum can indicate impurities. For example, a sharp peak around 3500 cm⁻¹ could suggest the presence of an alcohol impurity. However, FTIR is generally not suitable for detecting trace impurities.[6]

Potential Impurities in Synthesis

The synthesis of this compound often involves a Grignard reaction between an appropriate alkyl magnesium halide and carbon dioxide.[14][15] Potential impurities from this synthesis route include:

  • Starting materials: Unreacted alkyl halide.

  • Side-products: Biphenyl-type compounds formed from the coupling of the Grignard reagent with unreacted alkyl halide.[16]

  • Solvent and reagents: Residual ether solvent or other reagents used in the workup.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for assessing the purity of a synthesized compound like this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Assessment cluster_reporting Data Analysis & Reporting Synthesis Synthesis of this compound Workup Reaction Workup & Crude Product Isolation Synthesis->Workup Purification Purification (e.g., Distillation, Chromatography) Workup->Purification Initial_Screen Initial Purity Screen (TLC, FTIR) Purification->Initial_Screen Quant_Analysis Quantitative Purity & Impurity Profiling Initial_Screen->Quant_Analysis If impurities detected or high purity required GCMS GC-MS Quant_Analysis->GCMS HPLC HPLC Quant_Analysis->HPLC NMR NMR Quant_Analysis->NMR Data_Analysis Data Interpretation & Purity Calculation GCMS->Data_Analysis HPLC->Data_Analysis NMR->Data_Analysis Final_Report Final Purity Report & Certificate of Analysis Data_Analysis->Final_Report

References

Inter-Laboratory Validation of 5-Methylhexanoic Acid Measurement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of analytical data across different laboratories is paramount for the integrity of research and regulatory submissions. This guide provides a comprehensive framework for the inter-laboratory validation of 5-Methylhexanoic acid measurement, a branched-chain fatty acid with emerging significance in various biological studies.

This document outlines standardized experimental protocols, presents a hypothetical comparative dataset, and illustrates the validation workflow to guide laboratories in establishing data comparability. The primary analytical techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), both widely employed for the quantification of small organic acids in complex biological matrices.[1]

Data Presentation: Hypothetical Inter-Laboratory Study Results

An inter-laboratory, or proficiency, test is a cornerstone of quality assurance, offering an objective evaluation of a laboratory's analytical performance.[2] In a typical study, a central organizer distributes identical, homogeneous samples to multiple laboratories for analysis.[3] The returned results are then statistically analyzed to establish consensus values and assess individual laboratory performance.

A key metric for this evaluation is the Z-score, which quantifies the deviation of a laboratory's result from the consensus mean.[2] The Z-score is calculated as follows:

z = (x - X) / σ

where:

  • x is the result from the individual laboratory.

  • X is the assigned reference value (consensus mean of all participants).

  • σ is the standard deviation for the proficiency assessment.[2]

Z-scores are generally interpreted as:

  • |z| ≤ 2: Satisfactory performance

  • 2 < |z| < 3: Questionable performance

  • |z| ≥ 3: Unsatisfactory performance[2]

The table below presents a hypothetical dataset from an inter-laboratory study for the quantification of this compound in a human plasma sample with an assigned concentration of 25.0 µg/mL .

Laboratory IDMethodReported Concentration (µg/mL)Z-ScorePerformance
Lab 01GC-MS24.5-0.56Satisfactory
Lab 02LC-MS/MS26.21.33Satisfactory
Lab 03GC-MS22.8-2.44Questionable
Lab 04LC-MS/MS25.50.56Satisfactory
Lab 05GC-MS27.12.33Questionable
Lab 06LC-MS/MS24.9-0.11Satisfactory
Consensus Mean 25.2 µg/mL
Standard Deviation 0.9 µg/mL

Experimental Protocols

Harmonization of experimental protocols is critical for a successful inter-laboratory cross-validation.[1] Below are representative protocols for the analysis of this compound using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for analyzing volatile compounds. For carboxylic acids like this compound, derivatization is typically required to enhance volatility and improve chromatographic performance.[1]

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled this compound).

    • Perform a liquid-liquid extraction using a suitable organic solvent such as ethyl acetate or methyl tert-butyl ether.[1]

    • Vortex and centrifuge the sample to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[1]

  • Derivatization:

    • Reconstitute the dried extract in a derivatizing agent. A common choice is N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[1]

    • Incubate the mixture at a specified temperature (e.g., 60°C) for a set time to ensure complete derivatization.

  • GC-MS Analysis:

    • GC Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column, is typically used.[1]

    • Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC.

    • Oven Temperature Program: Start at a low temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 280°C) to elute the derivatized analyte.[1]

    • Ionization Mode: Electron Ionization (EI) is commonly used.[1]

    • Mass Spectrometry: Monitor characteristic ions for the derivatized this compound and the internal standard in Selected Ion Monitoring (SIM) mode for quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high versatility and can often analyze carboxylic acids directly without derivatization, leading to simpler sample preparation and higher throughput.[1]

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled this compound).

    • Perform a protein precipitation by adding a solvent like acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or vial for analysis.

  • LC-MS/MS Analysis:

    • LC Column: A reverse-phase C18 column is commonly used for the separation of small organic acids.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid like formic acid to improve peak shape and ionization.

    • Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally preferred for carboxylic acids.

    • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for this compound and a characteristic product ion, providing high selectivity and sensitivity for quantification.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of an inter-laboratory comparison study and a generalized analytical workflow for this compound measurement.

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Analysis cluster_2 Phase 3: Evaluation A Homogeneous Sample Preparation B Sample Aliquoting & Blinding A->B C Distribution to Participating Labs B->C D Sample Receipt & Storage C->D E Analysis using Validated Method D->E F Data Reporting to Coordinator E->F G Statistical Analysis of Results F->G H Calculation of Z-Scores G->H I Issuance of Performance Report H->I

Caption: Workflow of an Inter-Laboratory Comparison Study.

G start Biological Sample (e.g., Plasma) prep Sample Preparation (Extraction / Precipitation) start->prep derivatization Derivatization (GC-MS only) prep->derivatization If GC-MS analysis Chromatographic Separation (GC or LC) prep->analysis If LC-MS/MS derivatization->analysis detection Mass Spectrometric Detection (MS or MS/MS) analysis->detection quant Data Processing & Quantification detection->quant

Caption: Analytical Workflow for this compound.

References

Comparative Analysis of 5-Methylhexanoic Acid in Cell Signaling: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of 5-Methylhexanoic acid's potential role in cellular signaling pathways, benchmarked against established short- and medium-chain fatty acids. This guide provides researchers, scientists, and drug development professionals with a comparative framework, supported by experimental data and detailed methodologies for future validation studies.

Introduction

This compound is a branched-chain fatty acid (BCFA) and a known human metabolite involved in lipid metabolism.[1] While extensive research has elucidated the cell signaling roles of straight-chain fatty acids, such as the short-chain fatty acid (SCFA) butyrate, the specific functions of this compound remain less characterized. This guide explores the putative roles of this compound in key signaling pathways—G-protein-coupled receptor (GPCR) activation, histone deacetylase (HDAC) inhibition, and Nuclear factor erythroid 2-related factor 2 (Nrf2) activation—by comparing its structural properties with those of well-studied fatty acids. The provided experimental protocols offer a roadmap for the validation of these potential signaling activities.

Comparison of Fatty Acids in Key Signaling Pathways

Due to the limited direct experimental data on this compound's signaling functions, this comparison leverages data from structurally related short- and medium-chain fatty acids. Butyrate, a four-carbon SCFA, and hexanoic acid, a six-carbon straight-chain fatty acid, serve as primary comparators. Isobutyric acid, a branched-chain SCFA, is also included to provide insight into the potential influence of the methyl branching characteristic of this compound.

G-Protein-Coupled Receptor (GPCR) Activation

Short-chain fatty acids are known agonists of several GPCRs, most notably Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43) and Free Fatty Acid Receptor 3 (FFAR3, also known as GPR41).[2] These receptors are involved in a variety of physiological processes, including immune responses and metabolic regulation.[1][2] The potency of SCFAs at these receptors varies with chain length and branching.[2][3]

Fatty AcidReceptorPotency (EC50)Reference
Butyrate FFAR2 (GPR43)250-500 µM[4]
FFAR3 (GPR41)Binds with high affinity[4]
Propionate FFAR2 (GPR43)250-500 µM[4]
FFAR3 (GPR41)Most potent agonist[3]
Acetate FFAR2 (GPR43)250-500 µM[4][5]
FFAR3 (GPR41)Lower potency[2]
Hexanoic Acid FFAR2 (GPR43)Lower potency than shorter SCFAs[6]
This compound FFAR2/FFAR3Data Not Available

EC50 (Half-maximal effective concentration) is the concentration of a ligand that induces a response halfway between the baseline and maximum after a specified exposure time.

Based on its structure, this compound may exhibit activity at FFAR2 and FFAR3, though its branched nature and longer chain length compared to butyrate could influence its binding affinity and potency.

Histone Deacetylase (HDAC) Inhibition

Butyrate is a well-established inhibitor of class I and IIa histone deacetylases (HDACs).[6][7] By inhibiting HDACs, butyrate induces histone hyperacetylation, leading to changes in gene expression that can result in cell cycle arrest, differentiation, and apoptosis in cancer cells.[8][9] The inhibitory activity of fatty acids on HDACs is dependent on their chemical structure.

Fatty AcidPotency (IC50)Reference
Butyrate ~0.09 mM - 0.80 mM[7][10]
Propionate Less potent than butyrate[10]
Hexanoic Acid Data suggests inhibitory activity[10]
This compound Data Not Available

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.

The structural similarity of this compound to hexanoic acid suggests it may also possess HDAC inhibitory properties.

Nrf2 Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and detoxification genes, playing a crucial role in cellular defense against oxidative stress.[11] Butyrate has been shown to activate the Nrf2 pathway, which may contribute to its anti-inflammatory and chemopreventive effects.[11][12][13] This activation can occur through multiple mechanisms, including the inhibition of HDACs which can lead to epigenetic modifications on the Nrf2 promoter, and potentially through direct interaction with Keap1, the negative regulator of Nrf2.[12][14]

Fatty AcidNrf2 Activation MechanismReference
Butyrate HDAC inhibition, interaction with Keap1[12][14]
This compound Data Not Available

Given the potential for this compound to act as an HDAC inhibitor, it is plausible that it could also indirectly activate the Nrf2 pathway.

Signaling Pathways and Experimental Workflows

To facilitate the investigation of this compound's role in cell signaling, the following diagrams illustrate the key pathways and a general experimental workflow.

G_Protein_Coupled_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 5-Methylhexanoic_Acid This compound GPCR GPCR (e.g., FFAR2/GPR43) 5-Methylhexanoic_Acid->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Signaling_Cascade Downstream Signaling Cascade Second_Messenger->Signaling_Cascade Initiates Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response Leads to

Hypothesized GPCR signaling pathway for this compound.

HDAC_Inhibition_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular 5-MHA This compound HDAC HDAC 5-MHA->HDAC Inhibits Histones Histones Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation↑ Chromatin Chromatin (Relaxed) Acetylated_Histones->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression

Potential mechanism of HDAC inhibition by this compound.

Nrf2_Activation_Workflow cluster_workflow Experimental Workflow start Cell Culture (e.g., HepG2) treatment Treatment with This compound start->treatment lysis Cell Lysis and Nuclear Fractionation treatment->lysis nrf2_assay Nrf2 Activity Assay (e.g., ELISA) lysis->nrf2_assay gene_expression Target Gene Expression (e.g., qPCR for NQO1, HO-1) lysis->gene_expression data_analysis Data Analysis nrf2_assay->data_analysis gene_expression->data_analysis

Workflow for investigating Nrf2 pathway activation.

Experimental Protocols

The following are detailed methodologies for key experiments to validate the potential cell signaling roles of this compound.

Protocol 1: GPCR Activation Assay (Calcium Mobilization)

Objective: To determine if this compound can activate GPCRs like FFAR2/GPR43, leading to an increase in intracellular calcium.

Materials:

  • HEK293 cells stably expressing the GPCR of interest (e.g., FFAR2)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound and other fatty acid standards (e.g., butyrate, propionate)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Seeding: Seed the transfected HEK293 cells into the 96-well microplate at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer. Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Addition: Prepare serial dilutions of this compound and control fatty acids in assay buffer.

  • Fluorescence Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence. Add the fatty acid solutions to the wells and immediately begin kinetic measurement of fluorescence intensity (e.g., every second for 2-3 minutes).

  • Data Analysis: Calculate the change in fluorescence intensity over time for each well. Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.[15]

Protocol 2: HDAC Inhibition Assay (Fluorometric)

Objective: To quantify the inhibitory effect of this compound on HDAC activity.

Materials:

  • HeLa or other suitable cell line nuclear extract as a source of HDACs

  • HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • Developer solution (e.g., containing trypsin and a stop solution)

  • This compound and known HDAC inhibitors (e.g., butyrate, Trichostatin A)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Assay Preparation: Prepare serial dilutions of this compound and control inhibitors in HDAC assay buffer.

  • Enzyme Reaction: In the wells of the microplate, add the nuclear extract, the HDAC substrate, and the different concentrations of the inhibitors or vehicle control.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the HDACs to deacetylate the substrate.

  • Development: Add the developer solution to each well. This will stop the HDAC reaction and cleave the deacetylated substrate, releasing a fluorescent product.

  • Fluorescence Measurement: Incubate for a short period (e.g., 10-15 minutes) at room temperature and then measure the fluorescence intensity.

  • Data Analysis: Subtract the background fluorescence (wells without enzyme). Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[10]

Protocol 3: Nrf2 Activation Assay (Reporter Gene Assay)

Objective: To assess the ability of this compound to activate the Nrf2 signaling pathway.

Materials:

  • HepG2 cells stably or transiently transfected with an Antioxidant Response Element (ARE)-luciferase reporter construct.

  • Cell culture medium.

  • This compound and a known Nrf2 activator (e.g., sulforaphane).

  • Luciferase assay reagent.

  • 96-well white, clear-bottom microplate.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the ARE-luciferase reporter cells into the 96-well microplate and allow them to adhere.

  • Treatment: Treat the cells with various concentrations of this compound or the positive control for a specified period (e.g., 6-24 hours).

  • Cell Lysis: Wash the cells with PBS and then lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Add the luciferase assay reagent to the cell lysates according to the manufacturer's protocol.

  • Luminescence Measurement: Measure the luminescence in a luminometer.

  • Data Normalization (Optional but recommended): Perform a cell viability assay (e.g., MTT or CellTiter-Glo) on a parallel plate to normalize the luciferase activity to the number of viable cells.

  • Data Analysis: Calculate the fold induction of luciferase activity for each treatment compared to the vehicle control. Plot the fold induction against the concentration of this compound.[16]

Conclusion

While direct evidence for the role of this compound in cell signaling is currently limited, its structural characteristics suggest it may participate in pathways modulated by other short- and medium-chain fatty acids, including GPCR activation, HDAC inhibition, and Nrf2 pathway activation. The comparative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to systematically investigate and validate the biological functions of this intriguing branched-chain fatty acid, potentially uncovering novel therapeutic targets and applications.

References

comparative study of 5-Methylhexanoic acid metabolism in different species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the metabolic pathways of 5-methylhexanoic acid (5-MHA) in different species, including humans, bacteria, and plants. By presenting quantitative data, detailed experimental protocols, and visual representations of metabolic and signaling pathways, this document serves as a valuable resource for understanding the diverse metabolic fates of this branched-chain fatty acid.

Introduction to this compound

This compound is a branched-chain fatty acid (BCFA) that is a human metabolite and is also found in various microorganisms and plants.[1] As a fatty acid, its primary catabolic fate is mitochondrial β-oxidation to generate energy.[1] However, the specific enzymes, pathway efficiencies, and regulatory mechanisms can differ significantly across species. Understanding these differences is crucial for fields ranging from drug development, where metabolic pathways can influence drug clearance and toxicity, to agricultural science, where fatty acid metabolism is key to plant defense and development.

Comparative Metabolism of this compound

The breakdown of 5-MHA varies across different biological kingdoms, primarily in terms of substrate specificity of the involved enzymes and the subcellular localization of the metabolic pathways.

Metabolic Pathways
  • Humans and other Mammals: In mammals, the metabolism of 5-MHA is expected to primarily occur in the mitochondria via the β-oxidation pathway. This process involves a series of enzymatic reactions that shorten the fatty acid chain by two carbons in each cycle. However, the substrate specificity of human peroxisomal β-oxidation enzymes shows a preference for very-long-chain fatty acids (VLCFAs), whereas yeast peroxisomes, for instance, can degrade a broader range of acyl-CoA chain lengths.[1] This suggests that the efficiency of 5-MHA degradation may differ between the peroxisomal and mitochondrial pathways in humans.

  • Bacteria: Bacteria exhibit diverse fatty acid metabolic pathways. Genera like Pseudomonas and Rhodococcus are known for their ability to degrade a wide range of organic compounds, including branched-chain fatty acids.[1][2] The metabolism of 5-MHA in bacteria likely proceeds through a modified β-oxidation pathway, with enzymes adapted to handle the methyl branch. The specific enzymes and intermediates in bacterial degradation of 5-MHA are an area of ongoing research.

  • Plants: In plants, fatty acid metabolism is compartmentalized between the peroxisomes and mitochondria. While direct evidence for 5-MHA metabolism is limited, the related compound hexanoic acid is known to be a potent inducer of plant defense signaling. It primes the jasmonic acid (JA) and salicylic acid (SA) pathways, which are crucial for responding to pathogens and herbivores.[3][4] This suggests that 5-MHA or its metabolites may also play a role in plant signaling.

Quantitative Data on Metabolism

Direct comparative kinetic data for enzymes metabolizing 5-methylhexanoyl-CoA is scarce in the literature. The following table summarizes known differences in substrate preference for β-oxidation enzymes, which can infer potential differences in 5-MHA metabolism.

Species/OrganelleEnzyme SystemSubstrate PreferenceImplication for 5-MHA Metabolism
Human (Peroxisome) Acyl-CoA OxidasesVery-long-chain fatty acids (VLCFAs)[1]Potentially lower efficiency for medium-chain BCFAs like 5-MHA compared to yeast.
Yeast (Peroxisome) Acyl-CoA Oxidase (Pox1p)Broad range of acyl-CoA chain lengths[1]Likely efficient degradation of 5-MHA.
Bacteria (e.g., Pseudomonas) Acyl-CoA DehydrogenasesDiverse, often specific to unusual fatty acids[5]Possess specialized enzymes capable of degrading BCFAs, suggesting efficient 5-MHA catabolism.

Signaling Pathways Influenced by this compound and its Analogs

Fatty acids and their derivatives can act as signaling molecules. While specific pathways for 5-MHA are not fully elucidated in all species, studies on related compounds provide insights.

  • Humans: Fatty acids are known to activate Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism.[6] It is plausible that 5-MHA or its metabolites could modulate PPARα activity, thereby influencing the expression of genes involved in fatty acid oxidation.

  • Plants: Hexanoic acid, a structural analog of 5-MHA, is a well-documented priming agent in plants, enhancing their defense response upon pathogen attack. It modulates the interplay between the jasmonic acid and salicylic acid signaling pathways.[3][4]

  • Bacteria: The effect of 5-MHA on bacterial signaling is not well-characterized. However, bacteria are known to alter their gene expression in response to different carbon sources, and it is likely that exposure to 5-MHA would induce the expression of genes involved in its transport and catabolism.[7]

Visualizing the Metabolic and Signaling Pathways

To illustrate the metabolic fate and signaling roles of 5-MHA and related compounds, the following diagrams were generated using Graphviz.

G Figure 1: Generalized β-Oxidation Pathway for this compound cluster_Mitochondrion Mitochondrial Matrix MHA This compound MHA_CoA 5-Methylhexanoyl-CoA MHA->MHA_CoA Acyl-CoA Synthetase Enoyl_CoA trans-Δ2-5-Methylhexenoyl-CoA MHA_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA 3-Hydroxy-5-methylhexanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Keto-5-methylhexanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA β-Ketothiolase Propionyl_CoA Propionyl-CoA Ketoacyl_CoA->Propionyl_CoA β-Ketothiolase (after further cycles) TCA TCA Cycle Acetyl_CoA->TCA Propionyl_CoA->TCA via Succinyl-CoA

Figure 1: Generalized β-Oxidation Pathway for this compound

G Figure 2: Proposed Signaling Role of Hexanoic Acid in Plants cluster_signaling Plant Cell Signaling HA Hexanoic Acid (5-MHA analog) JA_pathway Jasmonic Acid (JA) Pathway HA->JA_pathway primes SA_pathway Salicylic Acid (SA) Pathway HA->SA_pathway primes Pathogen Pathogen Attack Pathogen->JA_pathway induces Pathogen->SA_pathway induces Defense_Genes Defense Gene Expression JA_pathway->Defense_Genes SA_pathway->Defense_Genes Resistance Enhanced Disease Resistance Defense_Genes->Resistance

Figure 2: Proposed Signaling Role of Hexanoic Acid in Plants

Key Experimental Protocols

Reproducible and robust experimental methods are essential for studying 5-MHA metabolism. Below are detailed protocols for key experiments.

Protocol 1: Acyl-CoA Dehydrogenase Activity Assay (ETF Fluorescence Reduction Assay)

This assay measures the activity of acyl-CoA dehydrogenases (ACADs), the first and often rate-limiting step in β-oxidation, using the natural electron acceptor, Electron Transfer Flavoprotein (ETF).[8]

Materials:

  • Purified recombinant ACAD enzyme or mitochondrial extract

  • Purified recombinant Electron Transfer Flavoprotein (ETF)

  • 5-methylhexanoyl-CoA (substrate)

  • Assay Buffer: 100 mM HEPES or potassium phosphate, pH 7.6, containing 0.2 mM EDTA

  • Anaerobic cuvette or 96-well plate

  • Fluorometer with excitation at ~380 nm and emission at ~495 nm

  • Deoxygenation system (e.g., glucose, glucose oxidase, and catalase) for microplate format

Procedure:

  • Prepare a reaction mixture in an anaerobic cuvette or a 96-well plate containing assay buffer and ETF (final concentration ~2-5 µM).

  • If using a microplate, add the deoxygenation system to remove molecular oxygen.

  • Initiate the reaction by adding the ACAD enzyme source.

  • Record the baseline fluorescence.

  • Add the substrate, 5-methylhexanoyl-CoA, to a final concentration in the desired range (e.g., 0.1-100 µM).

  • Monitor the decrease in ETF fluorescence over time. The rate of fluorescence decrease is proportional to the ACAD activity.

  • To determine kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of 5-methylhexanoyl-CoA.

Protocol 2: Quantification of 5-MHA and its Metabolites by LC-MS/MS

This protocol allows for the sensitive and specific quantification of 5-MHA and its β-oxidation intermediates in biological samples.[9]

Materials:

  • Biological sample (e.g., plasma, cell lysate, tissue homogenate)

  • Internal standards (e.g., deuterated 5-MHA)

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of sample, add 150 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex thoroughly to precipitate proteins.

    • Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL of 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • LC-MS/MS Analysis:

    • Chromatography:

      • Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

      • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration.

      • Flow rate: 0.3-0.5 mL/min.

      • Injection volume: 5-10 µL.

    • Mass Spectrometry:

      • Ionization Mode: Negative Electrospray Ionization (ESI-).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM transitions for 5-MHA and its expected metabolites need to be optimized by infusing pure standards. For 5-MHA (C7H14O2, MW: 130.18), the precursor ion would be [M-H]⁻ at m/z 129.1. Product ions would be determined experimentally.

  • Quantification:

    • Generate a standard curve using known concentrations of 5-MHA and its metabolites with a constant concentration of the internal standard.

    • Quantify the analytes in the samples by comparing their peak area ratios to the internal standard against the standard curve.

Conclusion

The metabolism of this compound, while centered around the conserved β-oxidation pathway, exhibits notable variations across different species. Mammalian systems may have a preference for longer chain fatty acids in their peroxisomes, while yeast and bacteria appear to be more versatile. In plants, related fatty acids play a significant role in defense signaling. These differences highlight the evolutionary adaptation of metabolic pathways to suit the specific physiological needs of an organism. Further research, particularly in generating comparative quantitative data for bacterial enzymes and elucidating the specific signaling roles of 5-MHA in mammals and bacteria, will be crucial for a complete understanding of its metabolic significance. The experimental protocols provided herein offer a robust framework for conducting such investigations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.